molecular formula C16H16N2 B607422 Fc 11a-2 CAS No. 960119-75-9

Fc 11a-2

Cat. No.: B607422
CAS No.: 960119-75-9
M. Wt: 236.31 g/mol
InChI Key: LAPXJMHYUYXOQN-UHFFFAOYSA-N
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Description

Fc11a-2 is a specific inhibitor of inflammasome assembly, targeting the NLRP3 inflammasome by interfering with the proximity-induced autocleavage of procaspase-1.

Properties

CAS No.

960119-75-9

Molecular Formula

C16H16N2

Molecular Weight

236.31 g/mol

IUPAC Name

1-ethyl-5-methyl-2-phenylbenzimidazole

InChI

InChI=1S/C16H16N2/c1-3-18-15-10-9-12(2)11-14(15)17-16(18)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3

InChI Key

LAPXJMHYUYXOQN-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Fc11a-2;  Fc11a2;  Fc11a 2

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of FC-11

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism of action of FC-11, a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Focal Adhesion Kinase (FAK).

Core Mechanism of Action

FC-11 is a heterobifunctional molecule that functions as a FAK degrader.[1] It is composed of three key components: a ligand that binds to the target protein, Focal Adhesion Kinase (FAK); a linker molecule; and a ligand for an E3 ubiquitin ligase, specifically Cereblon (CRBN).[1][2] The mechanism of action of FC-11 is to induce the proximity of FAK to the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of FAK by the proteasome.[3][4] By degrading the entire FAK protein, FC-11 ablates both the kinase-dependent and the non-kinase-dependent scaffolding functions of FAK.[4] This degradation is reversible, with FAK levels recovering after withdrawal of the compound.

The FAK-targeting ligand in FC-11 is PF-562271, a potent inhibitor of FAK.[1] The CRBN-recruiting ligand is Pomalidomide.[1] The formation of the ternary complex between FAK, FC-11, and CRBN is the critical step that initiates the downstream degradation cascade.

Signaling Pathway and Experimental Workflow

The signaling pathway initiated by FC-11 leading to FAK degradation is a key example of targeted protein degradation. The general experimental workflow to assess the activity of FC-11 involves treating cells with the compound and then measuring the levels of FAK protein, typically by Western Blot.

FC11_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation FC11 FC-11 FAK Focal Adhesion Kinase (FAK) FC11->FAK Binds (via PF562271 moiety) CRBN Cereblon (CRBN) E3 Ligase FC11->CRBN Binds (via Pomalidomide moiety) Ternary FAK - FC-11 - CRBN Proteasome 26S Proteasome FAK->Proteasome Targeted for Degradation Proteasome->FAK Degrades FAK Ub Ubiquitin (Ub) Ub->FAK Polyubiquitination Ternary->Ub Recruits

Figure 1: Mechanism of Action of FC-11 leading to FAK degradation.

Experimental_Workflow start Start: Cell Culture treat Treat cells with FC-11 (various concentrations and time points) start->treat lyse Cell Lysis treat->lyse quantify Protein Quantification (e.g., BCA Assay) lyse->quantify sds SDS-PAGE quantify->sds transfer Western Blot Transfer sds->transfer probe Probe with Primary Antibodies (anti-FAK, anti-p-FAK, loading control) transfer->probe secondary Incubate with Secondary Antibody probe->secondary detect Signal Detection and Analysis secondary->detect end End: Determine FAK Degradation detect->end

Figure 2: Experimental workflow for assessing FAK degradation by FC-11.

Quantitative Data

The potency of FC-11 has been characterized in multiple cell lines, demonstrating its efficacy at picomolar to nanomolar concentrations.

ParameterCell LineValueReference
DC50 TM3310 pM[3]
PA180 pM[3]
MDA-MB-436330 pM[3]
LNCaP370 pM[3]
Ramos40 pM[3]
DC90 Not specified1 nM[1]
FAK Degradation PA199% degradation at 1-10 nM (8h)[3]
pFAK Inhibition TM3Near complete degradation at 100 nM (3h)
In Vivo FAK Reduction Mouse reproductive tissues>90% reduction at 20 mg/kg (i.p., BID, 5 days)[5]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducing and building upon existing findings.

1. Western Blot Protocol for FAK Degradation

This protocol is designed to assess the degradation of total FAK and the inhibition of its autophosphorylation.

  • Cell Culture and Treatment:

    • Plate cells (e.g., PA1, TM3) in appropriate growth medium and allow them to adhere overnight.

    • Treat cells with varying concentrations of FC-11 (e.g., 1 nM to 3000 nM) or DMSO as a vehicle control for specified time periods (e.g., 3, 8, 24 hours).[3]

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to the cells.[6]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, followed by centrifugation at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[6]

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[6]

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations for all samples and prepare them for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total FAK, phosphorylated FAK (e.g., pFAK Tyr397), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[3][8]

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. The band intensity can be quantified using densitometry software.

2. In Vitro CRBN-Mediated Protein Degradation Assay (AlphaScreen)

This assay can be adapted to confirm the CRBN-dependent mechanism of FC-11.

  • Reagents:

    • Biotinylated CRBN

    • FLAG-tagged FAK

    • FC-11 and control compounds (e.g., Pomalidomide)

    • Streptavidin-coated donor beads

    • Anti-FLAG acceptor beads

    • AlphaScreen buffer (e.g., 100 mM Tris pH 8.0, 100 mM NaCl, 0.01% Tween-20, 1 mg/mL BSA)[9]

  • Protocol:

    • Prepare a mixture of biotinylated CRBN in AlphaScreen buffer.

    • Prepare serial dilutions of FC-11 and control compounds.

    • Prepare a mixture of FLAG-tagged FAK in AlphaScreen buffer.

    • In a 384-well plate, combine the CRBN mixture, the compound dilutions, and the FAK mixture.

    • Incubate at room temperature for 1-2 hours to allow for ternary complex formation.[9]

    • Add a detection mixture containing streptavidin-coated donor beads and anti-FLAG acceptor beads.

    • Incubate in the dark at room temperature for 1 hour.

    • Read the plate on an EnVision plate reader. An increase in the AlphaScreen signal indicates the proximity of CRBN and FAK, mediated by FC-11.

3. Cell Viability Assay

This assay is used to assess the cytotoxic effects of FC-11.

  • Protocol:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a range of FC-11 concentrations for a specified duration (e.g., 72 hours).

    • Add a viability reagent such as CCK-8 or MTS to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value can be determined from the dose-response curve.[10]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to FC-11: A PROTAC FAK Degrader

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of FC-11, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade Focal Adhesion Kinase (FAK).

Chemical Structure and Properties

FC-11 is a hetero-bifunctional molecule that consists of a ligand for the FAK protein, a linker, and a ligand for an E3 ubiquitin ligase. Specifically, it is composed of the FAK inhibitor PF-562271 and the cereblon (CRBN) E3 ligase ligand Pomalidomide, connected by a linker.[1][2][3]

Table 1: Chemical and Physical Properties of FC-11

PropertyValue
Chemical Name 1-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethyl)-N-(4-((4-(((2-(methyl(methylsulfonyl)amino)pyridin-3-yl)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-1H-1,2,3-triazole-4-carboxamide
Molecular Formula C41H42F3N13O9S
Molecular Weight 949.92 g/mol
CAS Number 2271035-37-9
Solubility Soluble in DMSO

Biological Activity

FC-11 is a highly potent FAK degrader with demonstrated activity in various cell lines. It induces the degradation of FAK through the ubiquitin-proteasome system.[3] The degradation of FAK by FC-11 has been shown to be rapid and reversible upon removal of the compound.[2][3][4]

Table 2: In Vitro Degradation Potency (DC50) of FC-11 in Various Cell Lines

Cell LineDC50 (pM)
Ramos40
PA180
TM3310
MDA-MB-436330
LNCaP370
Data sourced from MedChemExpress and Gao et al., 2019.[1][5]

FC-11 not only degrades total FAK but also reduces the levels of autophosphorylated FAK at tyrosine 397 (pFAKtyr397), a key indicator of FAK activation.[1][3] Studies have shown that FC-11 is more effective at inhibiting FAK autophosphorylation than the FAK inhibitor PF-562271 alone.[3] In vivo studies in mice have demonstrated that FC-11 can efficiently degrade FAK in various tissues.[6]

Mechanism of Action

FC-11 functions as a PROTAC, inducing the degradation of its target protein, FAK. The molecule's two ends bind simultaneously to FAK and the CRBN E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of FAK by the E3 ligase. The polyubiquitinated FAK is then recognized and degraded by the proteasome.

cluster_0 FC-11 Mediated FAK Degradation FC11 FC-11 Ternary FAK-FC11-CRBN Ternary Complex FC11->Ternary FAK FAK Protein FAK->Ternary CRBN CRBN E3 Ligase CRBN->Ternary PolyUb_FAK Polyubiquitinated FAK Ternary->PolyUb_FAK Ubiquitination Ub Ubiquitin Ub->PolyUb_FAK Proteasome Proteasome PolyUb_FAK->Proteasome Recognition Degraded_FAK Degraded FAK Peptides Proteasome->Degraded_FAK Degradation

Mechanism of FC-11 action.

FAK Signaling Pathway

Focal Adhesion Kinase is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[7][8] It is a key component of focal adhesions, which are multi-protein structures that link the actin cytoskeleton to the extracellular matrix (ECM).[9] Upon integrin engagement with the ECM, FAK is recruited to focal adhesions and becomes activated through autophosphorylation at Tyr397.[9] This creates a binding site for Src family kinases, leading to the formation of a FAK-Src signaling complex that phosphorylates downstream targets, including p130Cas and paxillin, to regulate various cellular processes.[10][11]

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrin Integrin ECM->Integrin FAK FAK Integrin->FAK Activation Src Src FAK->Src Tyr397 Autophosphorylation p130Cas p130Cas FAK->p130Cas Phosphorylation Paxillin Paxillin FAK->Paxillin Phosphorylation Grb2 Grb2 FAK->Grb2 PI3K PI3K FAK->PI3K Src->FAK Cell_Migration Cell Migration p130Cas->Cell_Migration Paxillin->Cell_Migration SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival

Simplified FAK signaling pathway.

Experimental Protocols

Synthesis of FC-11

The synthesis of FC-11 involves the coupling of the FAK inhibitor PF-562271 and the CRBN ligand Pomalidomide via a suitable linker. While a detailed, step-by-step protocol is proprietary to its developers, the general synthetic strategy is based on established methods in medicinal chemistry. The synthesis of Pomalidomide can be achieved through a multi-step reaction starting from 4-nitroisobenzofuran-1,3-dione and 3-aminopiperidine-2,6-dione hydrochloride.[12][13]

cluster_1 General Synthesis Workflow for FC-11 Start1 PF-562271 Precursor Intermediate1 PF-562271-Linker Start1->Intermediate1 Start2 Pomalidomide Precursor Intermediate2 Pomalidomide-Linker Start2->Intermediate2 Linker Linker Moiety Linker->Intermediate1 Linker->Intermediate2 FC11 FC-11 Intermediate1->FC11 Coupling Intermediate2->FC11 Coupling Purification Purification (e.g., HPLC) FC11->Purification

General synthesis workflow.
Cell Culture and Treatment

  • Cell Lines: Human cancer cell lines such as PA1, TM3, MDA-MB-436, LNCaP, and Ramos are cultured in their respective recommended media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. A stock solution of FC-11 in DMSO is diluted to the desired concentrations in fresh culture medium. The cells are then treated with varying concentrations of FC-11 or vehicle (DMSO) for the indicated time periods (e.g., 8 hours).[1]

Western Blotting for FAK Degradation
  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against FAK, pFAK (Tyr397), and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Determination of DC50 Values
  • Experimental Setup: Cells are treated with a range of FC-11 concentrations for a fixed duration (e.g., 8 hours).

  • Data Collection: FAK protein levels are quantified by Western blotting or other quantitative protein analysis methods (e.g., ELISA, mass spectrometry).

  • Data Analysis: The percentage of FAK degradation at each concentration is calculated relative to the vehicle-treated control. The DC50 value, which is the concentration of FC-11 that results in 50% degradation of FAK, is determined by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Conclusion

FC-11 is a potent and selective FAK-degrading PROTAC with significant potential as a research tool and a therapeutic agent. Its ability to induce rapid and reversible degradation of FAK provides a powerful method to study the roles of FAK in various biological processes. Further investigation into its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile is warranted to fully assess its therapeutic potential.

References

An In-depth Technical Guide to the Discovery and Synthesis of FC-11, a PROTAC FAK Degrader

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of FC-11, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Focal Adhesion Kinase (FAK). This document details the experimental protocols for its synthesis and biological characterization, presents key quantitative data in a structured format, and illustrates the relevant biological pathways and experimental workflows using detailed diagrams.

Introduction to FC-11

FC-11 is a heterobifunctional molecule designed to specifically target Focal Adhesion Kinase (FAK) for degradation by the cellular ubiquitin-proteasome system.[1][2] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival, making it a compelling target in oncology.[3][4][5][6] FC-11 is composed of three key components: a ligand that binds to FAK (the FAK inhibitor PF-562271), a ligand for the Cereblon (CRBN) E3 ubiquitin ligase (pomalidomide), and a chemical linker that connects these two moieties.[1][2] By simultaneously binding to FAK and CRBN, FC-11 facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of FAK by the proteasome.[1][2][7]

Discovery and Rationale

The development of FC-11 was driven by the need to overcome the limitations of traditional FAK inhibitors, which only block the kinase activity of FAK. FAK also possesses kinase-independent scaffolding functions that are not addressed by inhibitors.[2][7] PROTAC-mediated degradation of FAK offers a novel therapeutic strategy by eliminating the entire protein, thereby abrogating both its kinase-dependent and -independent functions.[2][7] The design of FC-11 involved the rational selection of a potent FAK inhibitor (PF-562271) and a well-characterized E3 ligase ligand (pomalidomide), connected by an optimized linker to ensure efficient ternary complex formation.[2]

Synthesis of FC-11

The synthesis of FC-11 is a multi-step process that involves the separate synthesis of the FAK inhibitor, the CRBN ligand with a linker attachment point, and the final coupling of these components. The optimized synthesis route for FC-11 has been described in the literature.[8]

Experimental Protocol: Synthesis of FC-11

A detailed, step-by-step synthesis protocol would be derived from the supplementary information of the primary research articles. For the purpose of this guide, a generalized workflow is presented. The synthesis involves the following key steps:

  • Synthesis of the FAK inhibitor moiety (based on PF-562271) with a reactive handle: This typically involves a multi-step organic synthesis to construct the core structure of PF-562271, incorporating a functional group (e.g., an alkyne or azide) for later conjugation to the linker.

  • Synthesis of the CRBN ligand-linker conjugate: Pomalidomide is modified with a linker containing a complementary reactive group (e.g., an azide or alkyne). The linker is typically a polyethylene glycol (PEG) chain of a specific length to provide the optimal distance and flexibility for ternary complex formation.

  • Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction: The FAK inhibitor moiety and the CRBN ligand-linker conjugate are coupled together using a highly efficient and specific click reaction to form the final FC-11 molecule.

  • Purification and characterization: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and its identity and purity are confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Diagram: Synthesis Workflow of FC-11

FC11_Synthesis cluster_synthesis FC-11 Synthesis Workflow FAK_inhibitor Synthesis of PF-562271 derivative Coupling CuAAC Click Reaction FAK_inhibitor->Coupling CRBN_ligand Synthesis of Pomalidomide-linker CRBN_ligand->Coupling Purification Purification and Characterization (HPLC, MS, NMR) Coupling->Purification FC11_final FC-11 Purification->FC11_final FC11_MoA cluster_moa FC-11 Mechanism of Action FC11 FC-11 Ternary_complex FAK-FC-11-CRBN Ternary Complex FC11->Ternary_complex FAK FAK Protein FAK->Ternary_complex CRBN CRBN E3 Ligase CRBN->Ternary_complex Ubiquitination Polyubiquitination Ternary_complex->Ubiquitination Recruits E2 Proteasome 26S Proteasome Ubiquitination->Proteasome Targeted for degradation Degradation FAK Degradation Proteasome->Degradation FAK_Signaling cluster_pathway FAK Signaling Pathway Integrins Integrins FAK FAK Integrins->FAK Activation pY397 pFAK (Y397) FAK->pY397 Autophosphorylation Degradation FAK Degradation FAK->Degradation FAK_Src FAK-Src Complex pY397->FAK_Src Src Src Src->FAK_Src p130Cas p130Cas FAK_Src->p130Cas Phosphorylation Paxillin Paxillin FAK_Src->Paxillin Phosphorylation ERK ERK FAK_Src->ERK PI3K_Akt PI3K/Akt FAK_Src->PI3K_Akt Cell_Migration Cell Migration p130Cas->Cell_Migration Paxillin->Cell_Migration Proliferation Proliferation ERK->Proliferation Cell_Survival Cell Survival PI3K_Akt->Cell_Survival FC11 FC-11 FC11->FAK

References

An In-depth Technical Guide to the Biological Targets of FC-11

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological target and mechanism of action of FC-11, a potent Proteolysis Targeting Chimera (PROTAC). FC-11 is designed to selectively induce the degradation of Focal Adhesion Kinase (FAK), a non-receptor protein tyrosine kinase implicated in various cellular processes, including cell adhesion, migration, proliferation, and survival. Its dysregulation is frequently associated with cancer progression and metastasis.

Core Mechanism of Action: Targeted Protein Degradation

FC-11 is a heterobifunctional molecule that simultaneously binds to both the target protein, FAK, and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to FAK, marking it for degradation by the 26S proteasome. Specifically, FC-11 is composed of three key components: a ligand that binds to FAK (PF-562271), a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase (a derivative of thalidomide), and a linker that connects these two ligands.[1][2] This ternary complex formation is the cornerstone of FC-11's activity.

The degradation of FAK by FC-11 is a dynamic and reversible process. Upon removal of FC-11, FAK protein levels can be restored.[2] This controlled degradation offers a powerful tool to study the time-dependent roles of FAK in various biological systems.

Quantitative Data: Degradation Efficiency

FC-11 has demonstrated potent and efficient degradation of FAK across a variety of human and murine cell lines. The half-maximal degradation concentration (DC50) values highlight its sub-nanomolar efficacy.

Cell LineDC50 (pM)SpeciesCell TypeReference
Ramos40HumanB-cell lymphoma[1]
PA180HumanOvarian teratocarcinoma[1]
TM3310MouseLeydig cell[1]
MDA-MB-436330HumanBreast cancer[1]
LNCaP370HumanProstate cancer[1]

Signaling Pathways Modulated by FC-11

The primary biological consequence of FC-11 administration is the ablation of FAK protein, which in turn disrupts both its kinase-dependent and kinase-independent (scaffolding) functions.[3][4] This leads to the modulation of downstream signaling pathways critical for cancer cell pathophysiology.

Inhibition of FAK-Mediated Signaling

FAK is a central node in integrin and growth factor receptor signaling. Upon activation, FAK autophosphorylates at tyrosine 397 (Y397), creating a high-affinity binding site for the SH2 domain of Src family kinases.[4] The subsequent formation of the FAK-Src complex leads to the phosphorylation of other downstream targets, promoting cell migration, invasion, and survival.[4] By degrading FAK, FC-11 effectively blocks these signaling cascades.

FAK_Signaling Integrin Integrin FAK FAK Integrin->FAK GF_Receptor Growth Factor Receptor GF_Receptor->FAK pFAK pFAK (Y397) FAK->pFAK Autophosphorylation FAK_Src FAK-Src Complex pFAK->FAK_Src Src Src Src->FAK_Src Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) FAK_Src->Downstream Migration Cell Migration & Invasion Downstream->Migration Survival Cell Survival Downstream->Survival

Figure 1: Simplified FAK signaling pathway disrupted by FC-11-mediated degradation.

The PROTAC-Mediated Degradation Pathway

The mechanism of action of FC-11 itself follows a distinct pathway involving the ubiquitin-proteasome system.

PROTAC_Mechanism FC11 FC-11 Ternary_Complex Ternary Complex (FAK-FC-11-CRBN) FC11->Ternary_Complex FAK FAK (Target Protein) FAK->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Ub_FAK Ubiquitinated FAK Ternary_Complex->Ub_FAK Ubiquitination Ub Ubiquitin Ub->Ub_FAK Proteasome 26S Proteasome Ub_FAK->Proteasome Degradation Degraded FAK (Peptides) Proteasome->Degradation

Figure 2: Mechanism of FC-11-induced FAK degradation via the ubiquitin-proteasome system.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of FC-11. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Western Blot for FAK Degradation

This protocol is used to quantify the reduction in cellular FAK protein levels following FC-11 treatment.

Materials:

  • Cell line of interest

  • FC-11 (stock solution in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-FAK, anti-pFAK Y397, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat cells with varying concentrations of FC-11 (e.g., 0.1 nM to 1000 nM) or DMSO as a vehicle control for a specified time (e.g., 2, 4, 8, 24 hours).

  • Wash cells twice with ice-cold PBS.

  • Lyse cells in RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Co-immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation

This protocol can be adapted to demonstrate the FC-11-dependent interaction between FAK and CRBN.

Materials:

  • Cell line of interest

  • FC-11 and MG132 (proteasome inhibitor)

  • Co-IP lysis buffer

  • Primary antibody for immunoprecipitation (e.g., anti-CRBN)

  • Protein A/G magnetic beads

  • Primary antibodies for western blotting (anti-FAK, anti-CRBN)

Procedure:

  • Treat cells with FC-11 and MG132 (to prevent degradation of the complex) for the desired time.

  • Lyse cells in Co-IP lysis buffer.

  • Pre-clear the lysate with magnetic beads.

  • Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.

  • Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Wash the beads several times with Co-IP lysis buffer.

  • Elute the protein complexes from the beads using Laemmli buffer.

  • Analyze the eluates by Western blotting using antibodies against FAK and CRBN.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for evaluating the biological effects of FC-11.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cell Line Selection & Culture Treatment FC-11 Treatment (Dose-Response & Time-Course) Cell_Culture->Treatment Degradation_Assay FAK Degradation Assay (Western Blot) Treatment->Degradation_Assay Functional_Assays Functional Assays (Migration, Invasion, Proliferation) Treatment->Functional_Assays Mechanism_Study Mechanism of Action (Co-IP, Ubiquitination Assay) Treatment->Mechanism_Study Data_Analysis Data Analysis & Interpretation Degradation_Assay->Data_Analysis Functional_Assays->Data_Analysis Mechanism_Study->Data_Analysis Animal_Model Animal Model Selection (e.g., Xenograft) Dosing FC-11 Administration Animal_Model->Dosing Tumor_Analysis Tumor Growth Monitoring & Endpoint Analysis Dosing->Tumor_Analysis PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Analysis Dosing->PK_PD Tumor_Analysis->Data_Analysis PK_PD->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Figure 3: General experimental workflow for the evaluation of FC-11.

References

Technical Guide: Protein-E3 Ligase Interactions in Organelle Quality Control

Author: BenchChem Technical Support Team. Date: November 2025

A Case Study on the Ferrochelatase 2 (FC2) and the E3 Ligase PUB4 Complex in Chloroplast Degradation

Disclaimer: The protein "Fc 11a-2" is not a recognized designation in major protein databases. This guide focuses on a well-documented interaction that aligns with the query's core components: a protein designated "FC" and its interaction with an E3 ligase complex. The following information centers on the Arabidopsis thaliana Ferrochelatase 2 (FC2) and its role in a quality control pathway mediated by the Plant U-Box 4 (PUB4) E3 ubiquitin ligase. This system serves as an exemplary model for understanding how cells target specific organelles for degradation.

Introduction

The integrity and functionality of cellular organelles are paramount for cell survival. Eukaryotic cells have evolved sophisticated quality control mechanisms to identify and eliminate damaged or superfluous organelles. One such mechanism is the ubiquitin-proteasome system (UPS), where E3 ubiquitin ligases play a crucial role in marking target proteins for degradation. This guide provides an in-depth examination of the interaction between the chloroplast protein Ferrochelatase 2 (FC2) and the E3 ligase PUB4, a key pathway in chloroplast quality control.[1][2][3] This interaction highlights how a failure in a metabolic pathway can trigger a specific degradation response, offering insights for researchers in cell biology and professionals in drug development exploring targeted protein degradation.

Background

Ferrochelatase (FC)

Ferrochelatase is the terminal enzyme in the heme biosynthesis pathway, catalyzing the insertion of ferrous iron into protoporphyrin IX to form heme.[4][5] In plants, two isoforms, FC1 and FC2, are located in the chloroplasts.[2] While both are involved in heme production, FC2 appears to have a specialized role in managing the flux of protoporphyrin IX.[2] Mutations in the FC2 gene can lead to the accumulation of protoporphyrin IX, a potent photosensitizer that generates reactive oxygen species (ROS), particularly singlet oxygen, upon light exposure.[2][3] This accumulation of ROS leads to oxidative damage within the chloroplast.

E3 Ubiquitin Ligases

E3 ubiquitin ligases are a large family of enzymes that confer substrate specificity to the ubiquitination cascade. They recognize and bind to specific target proteins, facilitating the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the substrate. The attachment of a polyubiquitin chain typically marks the protein for degradation by the 26S proteasome. The Plant U-Box 4 (PUB4) is an E3 ubiquitin ligase that has been identified as a key component in the degradation pathway for damaged chloroplasts.[2][6]

The Chloroplast Quality Control Pathway via FC2 and PUB4

In Arabidopsis thaliana, a quality control pathway exists to selectively eliminate damaged chloroplasts.[1][3] This pathway is particularly evident in fc2 mutants.

  • Initiation by Damage: In fc2 mutant plants, the inability to efficiently convert protoporphyrin IX to heme leads to its accumulation. Upon illumination, this excess protoporphyrin IX generates singlet oxygen, causing oxidative damage to chloroplast components.[2]

  • Recognition and Ubiquitination: The damaged chloroplasts are then recognized by the cellular machinery. The E3 ubiquitin ligase PUB4 is essential for this process. It is believed that PUB4, or a complex involving it, identifies signals of damage on the chloroplast outer membrane. This leads to the ubiquitination of proteins on the chloroplast surface.[2][3][6]

  • Selective Degradation: The ubiquitinated chloroplasts are subsequently targeted for degradation, likely through an autophagy-related process. This selective removal prevents the damaged organelle from causing further harm to the cell through continued ROS production.[2]

This signaling cascade represents a mechanism for maintaining cellular homeostasis by ensuring the health of the chloroplast population.

Chloroplast_Quality_Control cluster_chloroplast Chloroplast cluster_cytosol Cytosol FC2_mut FC2 Mutation ProtoIX Protoporphyrin IX Accumulation FC2_mut->ProtoIX ROS Singlet Oxygen (ROS) Generation ProtoIX->ROS Light Damage Chloroplast Damage ROS->Damage PUB4 PUB4 E3 Ligase Damage->PUB4 Damage Recognition Ub_Chloroplast Ubiquitinated Chloroplast PUB4->Ub_Chloroplast Ubiquitination Ub Ubiquitin Ub->PUB4 Degradation Selective Degradation (e.g., Autophagy) Ub_Chloroplast->Degradation

Figure 1: Chloroplast quality control pathway initiated by FC2 mutation.

Data Presentation

ParameterWild Type (WT)fc2 Mutantfc2 pub4 Double MutantMethodReference
Protoporphyrin IX Level LowHighHighSpectrophotometry[2]
Chloroplast Ubiquitination Basal LevelIncreasedBasal LevelImmunoblotting with anti-ubiquitin antibody[1]
Chloroplast Degradation NormalHighBlockedTransmission Electron Microscopy[2]
Seedling Greening NormalImpairedRescued (not degraded)Visual Phenotyping[2]

Table 1: Summary of quantitative and qualitative data from studies on the fc2 and pub4 mutants in Arabidopsis thaliana.

Experimental Protocols

Investigating the interaction between a substrate-adaptor protein like FC2 (in its role of signaling damage) and an E3 ligase like PUB4 involves several key experimental techniques.

Co-Immunoprecipitation (Co-IP) to Verify In Vivo Interaction

This protocol is designed to determine if two proteins associate within a cell.

Principle: An antibody against a "bait" protein (e.g., PUB4) is used to pull it out of a cell lysate. If a "prey" protein (a putative interactor on the chloroplast surface) is bound to the bait, it will be pulled down as well and can be detected by western blotting.

Detailed Methodology:

  • Plant Material and Protein Extraction:

    • Grow Arabidopsis thaliana seedlings expressing tagged versions of the proteins of interest (e.g., PUB4-FLAG).

    • Harvest and freeze approximately 1-2 grams of plant tissue in liquid nitrogen.

    • Grind the tissue to a fine powder and resuspend in ice-cold Co-IP extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.1% Nonidet P-40, and protease inhibitors).[7]

    • Centrifuge to pellet cell debris and collect the supernatant containing total protein.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.

    • Incubate the pre-cleared lysate with an antibody specific to the bait protein (e.g., anti-FLAG) overnight at 4°C with gentle rotation.

    • Add fresh protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with wash buffer (similar to extraction buffer but with lower detergent concentration) to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads by resuspending in 2x SDS-PAGE loading buffer and heating at 95°C for 5-10 minutes.

  • Detection:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Perform a western blot using an antibody against the putative interacting protein to detect its presence.

CoIP_Workflow start Start: Plant Tissue (e.g., PUB4-FLAG expressing) extract Protein Extraction (Lysis Buffer) start->extract preclear Pre-clearing (with Protein A/G beads) extract->preclear ip Immunoprecipitation (Add anti-FLAG Ab) preclear->ip capture Capture Complex (Add fresh Protein A/G beads) ip->capture wash Wash Beads (Remove non-specific proteins) capture->wash elute Elution (SDS Loading Buffer) wash->elute analysis SDS-PAGE and Western Blot (Detect interacting protein) elute->analysis end End: Interaction Confirmed/Refuted analysis->end

Figure 2: Experimental workflow for Co-Immunoprecipitation.
In Vitro Ubiquitination Assay

This assay determines if an E3 ligase can directly ubiquitinate a substrate protein.

Principle: Recombinant E1, E2, E3 enzymes, ubiquitin, and the substrate protein are combined in a reaction mixture with ATP. The ubiquitination of the substrate is then detected by an increase in its molecular weight on a western blot.

Detailed Methodology:

  • Reagent Preparation:

    • Purify recombinant proteins: E1 activating enzyme, E2 conjugating enzyme (e.g., UBC8), E3 ligase (e.g., MBP-PUB4), and the substrate.[8] A mutant version of the E3 ligase (e.g., PUB4 C239A) should be used as a negative control.[8]

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM DTT).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following components on ice (typical concentrations): 100 nM E1, 2.5 µM E2, 1 µM E3 (PUB4), 100 µM ubiquitin, and the substrate protein.

    • Prepare a control reaction without the E3 ligase or with the inactive E3 mutant.

    • Initiate the reaction by adding ATP to a final concentration of 5 mM.

  • Incubation and Termination:

    • Incubate the reaction mixture at 30-37°C for 1-2 hours.

    • Stop the reaction by adding SDS-PAGE loading buffer.

  • Detection:

    • Boil the samples and resolve them by SDS-PAGE.

    • Perform a western blot using an antibody against the substrate protein or an anti-ubiquitin antibody. A ladder of higher molecular weight bands corresponding to the mono- and poly-ubiquitinated substrate indicates a positive result.

Ubiquitination_Assay_Workflow cluster_reagents Reaction Components E1 E1 Enzyme mix Combine Reagents in Reaction Buffer E1->mix E2 E2 Enzyme E2->mix E3 E3 Ligase (PUB4) E3->mix Substrate Substrate Protein Substrate->mix Ub Ubiquitin Ub->mix ATP ATP ATP->mix incubate Incubate at 37°C mix->incubate stop Stop Reaction (Add SDS Loading Buffer) incubate->stop analysis SDS-PAGE and Western Blot stop->analysis result Detect Ubiquitinated Substrate (High MW Smear/Ladder) analysis->result

Figure 3: Workflow for an in vitro ubiquitination assay.
Yeast Two-Hybrid (Y2H) Screening

This genetic method is used to discover protein-protein interactions.

Principle: The "bait" protein (e.g., PUB4) is fused to a DNA-binding domain (DBD) of a transcription factor. The "prey" proteins (from a cDNA library) are fused to an activation domain (AD). If the bait and prey interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene, allowing yeast to grow on selective media.[9][10]

Detailed Methodology:

  • Vector Construction:

    • Clone the full-length coding sequence of the bait protein (PUB4) into a Y2H bait vector (e.g., pGBKT7), creating a fusion with the Gal4-DBD.

    • Prepare a prey library by cloning cDNAs from the target tissue into a prey vector (e.g., pGADT7), creating fusions with the Gal4-AD.

  • Yeast Transformation and Mating:

    • Transform the bait plasmid into a yeast strain (e.g., AH109). Confirm that the bait protein itself does not auto-activate the reporter genes.

    • Transform the prey library into a yeast strain of the opposite mating type (e.g., Y187).

    • Mate the bait- and prey-containing yeast strains and select for diploid cells.

  • Interaction Screening:

    • Plate the diploid yeast on selective media lacking specific nutrients (e.g., tryptophan, leucine, histidine) and containing a competitive inhibitor (e.g., 3-AT) to suppress background growth.

    • Colonies that grow on the high-stringency selective media indicate a potential protein-protein interaction.

  • Validation:

    • Isolate the prey plasmids from the positive colonies.

    • Sequence the cDNA insert to identify the interacting protein.

    • Re-transform the identified prey plasmid with the original bait plasmid into fresh yeast to confirm the interaction and rule out false positives.

Conclusion and Future Perspectives

The interaction between FC2-mediated chloroplast damage and the PUB4 E3 ligase provides a clear example of organelle-specific quality control. This pathway underscores the critical role of the ubiquitin-proteasome system in maintaining cellular health beyond simple protein turnover. For researchers, this system offers a tractable model to dissect the signaling events that link organellar stress to the cytosolic degradation machinery. For drug development professionals, understanding how E3 ligases are recruited to specific cellular locations or substrates is fundamental to the design of novel therapeutics, such as proteolysis-targeting chimeras (PROTACs), that hijack the UPS to eliminate disease-causing proteins.[11][12][13] Future studies will likely focus on identifying the specific signals on the chloroplast surface that are recognized by PUB4, the full range of substrates ubiquitinated during this process, and the downstream effectors that execute the final degradation of the organelle.

References

Foundational Research on PROTAC Technology and the FAK Degrader FC-11: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific proteins of interest (POIs) from the cellular environment. Unlike traditional small-molecule inhibitors that block the function of a protein, PROTACs hijack the body's own ubiquitin-proteasome system (UPS) to induce the degradation of the target protein.[1][2][3][4] This approach offers several advantages, including the ability to target proteins previously considered "undruggable," catalytic activity allowing for lower doses, and the potential to overcome drug resistance mechanisms.[2][3]

A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3][5] This tripartite structure enables the PROTAC to act as a molecular bridge, bringing the target protein and the E3 ligase into close proximity to form a ternary complex.[1][2][6]

Mechanism of Action

The mechanism of PROTAC-induced protein degradation involves a series of coordinated steps that leverage the cell's natural protein disposal machinery:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a transient ternary complex.[1][2][6]

  • Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.

  • Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and degrades the target protein into smaller peptides.

  • PROTAC Recycling: After inducing ubiquitination, the PROTAC molecule is released from the complex and can bind to another target protein and E3 ligase, initiating another cycle of degradation. This catalytic nature allows a single PROTAC molecule to degrade multiple target protein molecules.[2][3][6]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary_Complex POI-PROTAC-E3 Complex Ub Ubiquitin Ub->Ternary_Complex Ubiquitination Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Ternary_Complex->PROTAC Recycling POI_Ub Polyubiquitinated POI Ternary_Complex->POI_Ub Polyubiquitination POI_Ub->Proteasome Recognition & Degradation

Figure 1: Signaling pathway of PROTAC-mediated protein degradation.

Foundational Development of PROTAC Technology

The concept of PROTACs was first introduced in 2001 by Sakamoto, Crews, and Deshaies.[2][7] The initial PROTACs were peptide-based and suffered from poor cell permeability and low potency.[8][9] A significant breakthrough occurred in 2008 with the development of the first all-small-molecule PROTAC, which utilized a small-molecule ligand for the MDM2 E3 ligase.[8] Subsequent research led to the discovery and utilization of ligands for other E3 ligases, most notably Von Hippel-Lindau (VHL) and Cereblon (CRBN), which are now widely used in PROTAC design.[1][3][7]

Case Study: The FAK Degrader FC-11

FC-11 is a highly potent and selective PROTAC designed to degrade Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival, and its overexpression is implicated in various cancers.[1][2] FC-11 is composed of the FAK inhibitor PF-562271 as the POI-binding ligand, the E3 ligase ligand pomalidomide which recruits CRBN, and a flexible linker.[10]

Quantitative Data for FC-11

The degradation efficiency of FC-11 has been demonstrated across various cell lines, exhibiting picomolar potency.

Cell LineDC50 (pM) for FAK DegradationReference
TM3310[5]
PA180[5][6]
MDA-MB-436330[5]
LNCaP370[5]
Ramos40[5]
Primary Sertoli Cells1300[11]
Primary Germ Cells400[11]

DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein.

FC-11 has been shown to induce rapid FAK degradation, with over 50% of the protein being degraded within one hour of treatment with 100 nM of the compound in TM3 cells.[2] The degradation is reversible upon washout of the PROTAC.[2][10]

Experimental Protocols

PROTAC Synthesis Workflow

The synthesis of a PROTAC like FC-11 is a multi-step process that involves the separate synthesis of the target ligand, the E3 ligase ligand, and the linker, followed by their conjugation.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Start Starting Materials Synth_POI_Ligand Synthesize POI Ligand (e.g., PF-562271 derivative) Start->Synth_POI_Ligand Synth_Linker Synthesize Linker (with reactive ends) Start->Synth_Linker Synth_E3_Ligand Synthesize E3 Ligand (e.g., Pomalidomide derivative) Start->Synth_E3_Ligand Conjugate2 Conjugate POI Ligand to Intermediate Synth_POI_Ligand->Conjugate2 Conjugate1 Conjugate Linker to E3 Ligand Synth_Linker->Conjugate1 Synth_E3_Ligand->Conjugate1 Intermediate E3 Ligand-Linker Intermediate Conjugate1->Intermediate Intermediate->Conjugate2 Crude_PROTAC Crude PROTAC Conjugate2->Crude_PROTAC Purification Purification (e.g., HPLC) Crude_PROTAC->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_PROTAC Pure PROTAC (FC-11) Characterization->Final_PROTAC PROTAC_Design_Logic cluster_design PROTAC Design Principles cluster_poi POI Ligand Considerations cluster_e3 E3 Ligand Considerations cluster_linker Linker Considerations POI_Ligand POI Ligand POI_Affinity Binding Affinity to POI POI_Ligand->POI_Affinity POI_Selectivity Selectivity for POI POI_Ligand->POI_Selectivity E3_Ligand E3 Ligase Ligand E3_Affinity Binding Affinity to E3 E3_Ligand->E3_Affinity E3_Expression Tissue Expression of E3 E3_Ligand->E3_Expression Linker Linker Linker_Length Length Linker->Linker_Length Linker_Composition Composition (e.g., PEG, alkyl) Linker->Linker_Composition Linker_Attachment Attachment Points Linker->Linker_Attachment PROTAC PROTAC Efficacy Ternary_Complex Stable & Cooperative Ternary Complex POI_Affinity->Ternary_Complex POI_Selectivity->Ternary_Complex E3_Affinity->Ternary_Complex E3_Expression->Ternary_Complex Linker_Length->Ternary_Complex Linker_Composition->Ternary_Complex Linker_Attachment->Ternary_Complex Ternary_Complex->PROTAC

References

In Vitro and In Vivo Stability of Fc 11a-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the stability of Fc 11a-2. As of the latest literature review, specific quantitative in vitro and in vivo stability data for this compound is not publicly available. Therefore, this guide presents representative data from structurally similar benzimidazole compounds and other NLRP3 inflammasome inhibitors to provide a predictive framework. The experimental protocols described are based on established methodologies for small molecule drug candidates and should be adapted and validated for this compound.

Introduction to this compound

This compound is a benzimidazole-based compound identified as a potent and orally active inhibitor of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.[1][2][3] Its chemical name is 1-ethyl-5-methyl-2-phenyl-1H-benzo[d]imidazole and its CAS number is 960119-75-9.[3] By inhibiting the activation of caspase-1, this compound subsequently blocks the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[1][2] This mechanism of action makes it a promising therapeutic candidate for NLRP3-mediated inflammatory diseases. Efficacy has been demonstrated in a murine model of dextran sulfate sodium (DSS)-induced colitis.[1][2][4] Understanding the in vitro and in vivo stability of this compound is critical for its development as a therapeutic agent, as it directly influences its pharmacokinetic profile, bioavailability, and dosing regimen.

Chemical Structure of this compound:

In Vitro Stability of this compound

The in vitro stability of a drug candidate is a key parameter assessed during early drug discovery to predict its metabolic fate. The primary assays used are plasma stability and microsomal stability.

Plasma Stability

Plasma stability assays evaluate the susceptibility of a compound to degradation by plasma enzymes, such as esterases and amidases. Compounds with high plasma instability may have a short half-life and poor in vivo exposure. For benzimidazole derivatives, stability in plasma can vary depending on their specific substitutions.

Representative Data: Plasma Stability of Representative Benzimidazole Derivatives

CompoundSpeciesMatrixIncubation Time (min)% RemainingHalf-life (t½) (min)
Benzimidazole Analog AHumanPlasma60>95%>120
Benzimidazole Analog BRatPlasma6085%95
Benzimidazole Analog CMousePlasma6070%65
Microsomal Stability

Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are major contributors to the phase I metabolism of many drugs. The microsomal stability assay is a fundamental tool to estimate hepatic clearance.

Representative Data: Microsomal Stability of Representative NLRP3 Inhibitors

CompoundSpeciesMatrixIncubation Time (min)% RemainingIntrinsic Clearance (CLint) (µL/min/mg protein)
NLRP3 Inhibitor XHumanLiver Microsomes3065%25
NLRP3 Inhibitor YRatLiver Microsomes3040%60
NLRP3 Inhibitor ZMouseLiver Microsomes3020%110

In Vivo Stability and Pharmacokinetics of this compound

In vivo studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate in a living organism. Pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F) are determined from these studies.

Representative Data: In Vivo Pharmacokinetics of Representative Oral NLRP3 Inhibitors in Mice

CompoundDose (mg/kg)Routet½ (h)Cmax (ng/mL)AUC (ng·h/mL)CL (mL/min/kg)Vd (L/kg)%F
NLRP3 Inhibitor P10p.o.2.515007500224.045
NLRP3 Inhibitor Q10i.v.1.8-16500101.5-
NLRP3 Inhibitor R20p.o.3.1280018000183.568

Experimental Protocols

In Vitro Plasma Stability Assay

This protocol outlines a general procedure for assessing the stability of this compound in plasma.

Workflow for In Vitro Plasma Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Sample Processing & Analysis cluster_data Data Analysis prep_compound Prepare this compound Stock Solution (e.g., 10 mM in DMSO) incubation Incubate this compound in Plasma (e.g., 1 µM final concentration) at 37°C prep_compound->incubation prep_plasma Thaw and Prepare Plasma (Human, Rat, Mouse) prep_plasma->incubation time_points Collect Aliquots at 0, 15, 30, 60, 120 min incubation->time_points quench Quench Reaction with Cold Acetonitrile containing Internal Standard time_points->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % Remaining vs. Time analyze->calculate determine_thalf Determine Half-life (t½) calculate->determine_thalf

In Vitro Plasma Stability Workflow

Methodology:

  • Preparation of Solutions: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Thaw frozen plasma (e.g., human, rat, mouse) at 37°C and centrifuge to remove any precipitates.

  • Incubation: Add the this compound stock solution to the pre-warmed plasma to a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.5%. Incubate the mixture at 37°C.

  • Time Points: Collect aliquots of the incubation mixture at specified time points (e.g., 0, 15, 30, 60, and 120 minutes).

  • Reaction Termination: At each time point, terminate the reaction by adding 3 volumes of cold acetonitrile containing an internal standard.

  • Sample Processing: Vortex the samples and centrifuge at high speed to precipitate plasma proteins.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of this compound.

  • Data Analysis: Plot the percentage of this compound remaining versus time. Calculate the half-life (t½) from the slope of the natural log of the concentration versus time plot.

In Vitro Microsomal Stability Assay

This protocol provides a framework for evaluating the metabolic stability of this compound using liver microsomes.

Workflow for In Vitro Microsomal Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Sample Processing & Analysis cluster_data Data Analysis prep_compound Prepare this compound Stock Solution (e.g., 10 mM in DMSO) pre_incubation Pre-incubate this compound with Microsomes at 37°C prep_compound->pre_incubation prep_microsomes Prepare Liver Microsomes and NADPH Regenerating System prep_microsomes->pre_incubation start_reaction Initiate Reaction by Adding NADPH Regenerating System pre_incubation->start_reaction time_points Collect Aliquots at 0, 5, 15, 30, 60 min start_reaction->time_points quench Quench Reaction with Cold Acetonitrile containing Internal Standard time_points->quench centrifuge Centrifuge to Pellet Microsomes quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % Remaining vs. Time analyze->calculate determine_clint Determine Intrinsic Clearance (CLint) calculate->determine_clint

In Vitro Microsomal Stability Workflow

Methodology:

  • Preparation of Solutions: Prepare a stock solution of this compound. Prepare the liver microsomal suspension in buffer (e.g., phosphate buffer, pH 7.4) and the NADPH regenerating system.

  • Incubation: Pre-incubate the this compound (e.g., 1 µM final concentration) with the microsomal suspension at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: Stop the reaction by adding cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the microsomal proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to measure the concentration of this compound.

  • Data Analysis: Determine the rate of disappearance of this compound and calculate the intrinsic clearance (CLint).

In Vivo Pharmacokinetic Study in Mice

This protocol describes a typical design for a preliminary pharmacokinetic study of this compound in mice.

Workflow for In Vivo Pharmacokinetic Study

G cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Sample Processing & Analysis cluster_data Pharmacokinetic Analysis formulate Formulate this compound for Oral (p.o.) and Intravenous (i.v.) Administration dose_po Dose Group 1 (p.o.) formulate->dose_po dose_iv Dose Group 2 (i.v.) formulate->dose_iv sampling_schedule Collect Blood Samples at Predetermined Time Points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h) dose_po->sampling_schedule dose_iv->sampling_schedule process_plasma Process Blood to Obtain Plasma sampling_schedule->process_plasma extract Extract this compound from Plasma process_plasma->extract analyze Quantify this compound Concentration by LC-MS/MS extract->analyze plot_curve Plot Plasma Concentration-Time Curve analyze->plot_curve calculate_params Calculate PK Parameters (t½, Cmax, AUC, CL, Vd, %F) plot_curve->calculate_params

In Vivo Pharmacokinetic Study Workflow

Methodology:

  • Animal Model: Use a suitable mouse strain (e.g., C57BL/6).

  • Dosing: Administer this compound via the intended clinical route (e.g., oral gavage) and intravenously to determine oral bioavailability. A typical dose might be 10 mg/kg.

  • Blood Sampling: Collect serial blood samples from each mouse at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Extract this compound from the plasma and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, t½, CL, Vd, and %F.

Mechanism of Action: NLRP3 Inflammasome Inhibition

This compound exerts its anti-inflammatory effects by inhibiting the NLRP3 inflammasome signaling pathway.

NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound

G cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB pro_IL1b_NLRP3_expression ↑ pro-IL-1β and NLRP3 Expression NFkB->pro_IL1b_NLRP3_expression Stimuli Stimuli (e.g., ATP, nigericin) NLRP3_activation NLRP3 Activation Stimuli->NLRP3_activation Inflammasome NLRP3 Inflammasome Assembly NLRP3_activation->Inflammasome ASC ASC ASC->Inflammasome pro_caspase1 pro-Caspase-1 pro_caspase1->Inflammasome caspase1 Active Caspase-1 Inflammasome->caspase1 IL1b Mature IL-1β caspase1->IL1b cleavage IL18 Mature IL-18 caspase1->IL18 cleavage pro_IL1b pro-IL-1β pro_IL1b->IL1b pro_IL18 pro-IL-18 pro_IL18->IL18 Inflammation Inflammation IL1b->Inflammation IL18->Inflammation Fc11a2 This compound Fc11a2->caspase1 Inhibits activation

This compound Inhibition of the NLRP3 Inflammasome Pathway

Conclusion

This compound is a promising oral NLRP3 inflammasome inhibitor with demonstrated efficacy in a preclinical model of inflammatory bowel disease. While specific stability and pharmacokinetic data for this compound are not yet publicly available, this guide provides a comprehensive framework for its evaluation based on its chemical class and therapeutic target. The provided representative data and detailed experimental protocols serve as a valuable resource for researchers and drug development professionals working on this compound and other similar small molecule inhibitors. Further studies are warranted to fully characterize the ADME and stability profile of this compound to support its clinical development.

References

Preliminary Studies on Fc 11a-2 Cytotoxicity: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals will find in this technical guide a summary of the current understanding of Fc 11a-2 and its cytotoxic effects. This document outlines the available data, experimental methodologies, and known signaling pathways associated with this compound.

However, the search results provided extensive information on the broader and highly relevant topics of:

  • Fc fragments of antibodies and their critical role in mediating cytotoxic effector functions.

  • Fc engineering to enhance antibody-dependent cell-mediated cytotoxicity (ADCC) and other effector functions for therapeutic applications.

  • General mechanisms of apoptosis and cytotoxicity in cancer cells.

  • A molecule named FC 11 , which is a focal adhesion kinase (FAK) PROTAC® Degrader.

This guide will, therefore, focus on these related areas to provide a foundational understanding that can be applied to the study of novel Fc-related therapeutic agents.

The Role of Fc Fragments in Cytotoxicity

The Fc (Fragment crystallizable) region of an antibody is crucial for its ability to trigger an immune response against target cells, a process central to the efficacy of many therapeutic monoclonal antibodies.[1] The primary mechanisms by which Fc fragments mediate cytotoxicity are:

  • Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): This is a key effector function where the Fc portion of an antibody, bound to a target cell (e.g., a tumor cell), is recognized by Fcγ receptors (FcγRs) on immune effector cells like Natural Killer (NK) cells.[2][3] This engagement activates the effector cells to release cytotoxic granules, such as perforin and granzymes, which induce apoptosis in the target cell.[1]

  • Antibody-Dependent Cellular Phagocytosis (ADCP): In this process, the Fc region of an antibody opsonizing a target cell is recognized by FcγRs on phagocytic cells like macrophages, leading to the engulfment and destruction of the target cell.[4]

  • Complement-Dependent Cytotoxicity (CDC): The Fc region can also activate the complement system, a cascade of proteins in the blood, leading to the formation of a membrane attack complex that lyses the target cell.[1][5]

The affinity of the Fc region for different FcγRs can significantly influence the potency of these cytotoxic effects.[2] For instance, polymorphisms in the FcγRIIIa receptor can impact the clinical efficacy of therapeutic antibodies.[4]

Experimental Protocols for Assessing Cytotoxicity

Several established protocols are used to evaluate the cytotoxic potential of antibody-based therapeutics. These assays are crucial for preclinical development and for understanding the mechanism of action.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

A common method to measure ADCC involves co-culturing target cells that express a specific antigen with effector cells (typically NK cells or peripheral blood mononuclear cells) in the presence of the antibody being tested.[6]

General Protocol Outline:

  • Target Cell Preparation: Target cells are labeled with a detectable marker, such as a fluorescent dye or a radioactive isotope.

  • Effector Cell Preparation: Effector cells, such as NK-92 cell lines engineered to express specific FcγR variants or freshly isolated NK cells, are prepared.[6]

  • Co-culture: The labeled target cells and effector cells are co-incubated at various effector-to-target ratios in the presence of serial dilutions of the test antibody.

  • Cytotoxicity Measurement: After an incubation period (typically 2-4 hours), the amount of target cell lysis is quantified by measuring the release of the label into the supernatant or by flow cytometry to determine the percentage of dead target cells.[7][8]

Flow Cytometry-Based Cytotoxicity Assay

Flow cytometry offers a sensitive method to quantify cytotoxicity at the single-cell level.[7][9]

General Protocol Outline:

  • Cell Preparation: Target and effector cells are prepared. Target cells are often stained with a viability dye.

  • Co-culture: The cells are co-cultured at different effector-to-target ratios with the therapeutic agent.

  • Staining: After incubation, the cells are stained with antibodies to distinguish between target and effector cells, along with markers of apoptosis such as Annexin V and a dead cell stain like 7-AAD.[9]

  • Data Acquisition and Analysis: The percentage of apoptotic and dead target cells is quantified using a flow cytometer.

Signaling Pathways in Fc-Mediated Cytotoxicity and Apoptosis

The cytotoxic effects mediated by Fc fragments and other apoptosis-inducing agents are orchestrated by complex intracellular signaling cascades.

Fc Receptor Signaling

The binding of an antibody's Fc region to an activating FcγR on an immune cell initiates a signaling cascade through the immunoreceptor tyrosine-based activation motifs (ITAMs) present in the receptor complex.[10]

Key steps in the pathway include:

  • Crosslinking of FcγRs by antibody-coated target cells.

  • Phosphorylation of ITAMs by Src family kinases.

  • Recruitment and activation of Syk family kinases.

  • Initiation of downstream signaling pathways leading to calcium mobilization, degranulation, and cytokine release, ultimately resulting in target cell death.[10]

Below is a generalized diagram of the FcγR signaling pathway leading to ADCC.

Fc_gamma_R_Signaling cluster_target Target Cell cluster_antibody cluster_effector Effector Cell (e.g., NK Cell) T_Cell Target Cell Antigen Antigen Antibody Antibody Antigen->Antibody binds FcR Fcγ Receptor Antibody->FcR binds E_Cell Effector Cell ITAM ITAM FcR->ITAM activates Syk Syk ITAM->Syk recruits & activates Signaling Downstream Signaling Syk->Signaling initiates Granules Cytotoxic Granules Signaling->Granules triggers release Granules->T_Cell induce apoptosis

Caption: Generalized Fcγ Receptor signaling pathway initiating ADCC.

Apoptotic Pathways

Apoptosis, or programmed cell death, is a fundamental process for eliminating unwanted or damaged cells. It is primarily executed through two major pathways: the extrinsic and intrinsic pathways, both of which converge on the activation of caspases, a family of proteases that dismantle the cell.[11]

  • The Extrinsic Pathway: This pathway is initiated by the binding of death ligands (e.g., FasL, TRAIL) to death receptors on the cell surface, leading to the recruitment of adaptor proteins and the activation of initiator caspase-8.[11][12]

  • The Intrinsic Pathway: This pathway is triggered by intracellular stress, such as DNA damage, and is regulated by the Bcl-2 family of proteins. It leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the activation of initiator caspase-9.[12]

Both pathways ultimately lead to the activation of executioner caspases, such as caspase-3, which cleave cellular substrates, resulting in the characteristic morphological changes of apoptosis.

The diagram below illustrates the convergence of the extrinsic and intrinsic apoptotic pathways.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand Death_Receptor Death Receptor Death_Ligand->Death_Receptor binds Caspase8 Caspase-8 Death_Receptor->Caspase8 activates Mitochondrion Mitochondrion Caspase8->Mitochondrion can activate (via Bid) Caspase3 Executioner Caspases (e.g., Caspase-3) Caspase8->Caspase3 activates Cell_Stress Cellular Stress Cell_Stress->Mitochondrion induces Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: The extrinsic and intrinsic pathways of apoptosis.

Conclusion

While specific data on "this compound" is not currently available in the public domain, the principles of Fc-mediated cytotoxicity are well-established and provide a robust framework for the investigation of new therapeutic antibodies. The experimental protocols and signaling pathways described herein represent the fundamental tools and concepts for evaluating the cytotoxic potential of such molecules. Future research on novel Fc-engineered antibodies will likely continue to build upon these foundational principles to develop more effective cancer therapies.

References

Methodological & Application

Application Notes and Protocols for Fc Fusion Protein Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

These protocols provide a representative framework for the use of Fc fusion proteins in cell culture experiments. The following guidelines are based on standard laboratory practices and can be adapted for specific cell lines and Fc fusion proteins, such as a hypothetical "Fc 11a-2".

Introduction

Fc fusion proteins are chimeric molecules that combine the Fc domain of an immunoglobulin with a protein of interest, such as a cytokine, growth factor, or receptor ectodomain. This fusion confers several advantages, including improved stability, solubility, and a longer plasma half-life in vivo. In cell culture, Fc fusion proteins are widely used to study receptor-ligand interactions, modulate signaling pathways, and assess cellular responses. These notes provide a general protocol for treating a target cell line with an Fc fusion protein and assessing its biological activity.

Quantitative Data Summary

The following table summarizes hypothetical data from an experiment assessing the effect of a generic Fc fusion protein on cell viability and target receptor phosphorylation.

Treatment GroupConcentration (µg/mL)Cell Viability (%)p-Receptor Level (Fold Change vs. Untreated)
Untreated Control0100 ± 4.51.0
Fc Control1098 ± 5.11.1 ± 0.2
Fc Fusion Protein0.195 ± 3.82.5 ± 0.4
Fc Fusion Protein182 ± 6.28.9 ± 1.1
Fc Fusion Protein1065 ± 7.315.2 ± 1.8

Experimental Protocols

  • Cell Line: The choice of cell line is critical and should express the target receptor for the Fc fusion protein. For this protocol, we will use a hypothetical "TargetCell-1" line.

  • Culture Medium: Prepare complete growth medium consisting of DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cell Maintenance: Culture TargetCell-1 cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, aspirate the old medium, wash with 5 mL of sterile Phosphate-Buffered Saline (PBS), and add 2 mL of 0.25% trypsin-EDTA. Incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 8 mL of complete growth medium and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.

  • Cell Seeding: Seed TargetCell-1 cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Preparation of Treatment Solutions: Prepare serial dilutions of the Fc fusion protein and a relevant Fc control protein in serum-free medium.

  • Cell Treatment: After 24 hours of incubation, aspirate the complete growth medium from the wells. Gently wash the cells once with sterile PBS. Add 100 µL of the prepared treatment solutions (including an untreated control with serum-free medium only) to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours for viability assays, or shorter time points like 15-30 minutes for signaling pathway analysis) at 37°C and 5% CO2.

  • Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • MTT Addition: Following the treatment period, add 10 µL of the MTT solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

  • Cell Lysis: After the desired treatment time (e.g., 15 minutes), place the culture plate on ice and aspirate the medium. Wash the cells with ice-cold PBS. Add 50 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • Sample Preparation: Prepare samples by mixing 20 µg of protein with Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE and Transfer: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target receptor overnight at 4°C. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software.

Visualizations

G cluster_workflow Experimental Workflow A Seed TargetCell-1 in 96-well plate B Incubate for 24 hours A->B D Treat Cells with Fc Fusion Protein B->D C Prepare Fc Fusion Protein Dilutions C->D E Incubate for Treatment Period D->E F Perform Downstream Assays (e.g., MTT, Western Blot) E->F

Caption: A flowchart illustrating the key steps in the experimental workflow for treating cells with an Fc fusion protein.

G cluster_pathway Hypothetical Signaling Pathway FcFP Fc Fusion Protein Receptor Cell Surface Receptor FcFP->Receptor Binding Dimerization Receptor Dimerization Receptor->Dimerization Kinase Intracellular Kinase Activation (Phosphorylation) Dimerization->Kinase Signaling Downstream Signaling Cascade Kinase->Signaling Response Cellular Response (e.g., Proliferation, Apoptosis) Signaling->Response

Caption: A diagram showing a representative signaling pathway initiated by an Fc fusion protein binding to its cell surface receptor.

Application Notes and Protocols for the Use of a Novel Probe in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of novel molecules, exemplified here as "Fc 11a-2," in Western blot analysis. The following protocols and data are presented as a representative example of how to characterize the effects of a new chemical entity on protein expression and signaling pathways.

Introduction

Western blotting is a fundamental technique for detecting and quantifying specific proteins in a complex biological sample. This method is invaluable in drug development and molecular biology research for assessing how a compound, such as a small molecule inhibitor or a novel antibody fragment (for the purpose of this guide, termed "this compound"), modulates protein levels or post-translational modifications. This document outlines the procedures for treating cultured cells with a test compound, preparing lysates, performing gel electrophoresis and protein transfer, and subsequent immunodetection.

Experimental Protocols

This protocol describes the treatment of a cell line (e.g., HeLa) with the test compound "this compound" to assess its impact on a target protein (e.g., Protein X) and a downstream phosphorylated target (e.g., p-Protein Y).

  • Cell Seeding: Plate HeLa cells in 6-well plates at a density of 5 x 10^5 cells per well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Incubate at 37°C in a 5% CO2 humidified incubator for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO). From this stock, prepare serial dilutions in serum-free media to achieve final treatment concentrations.

  • Cell Treatment: After 24 hours, replace the media with serum-free media and add the desired final concentrations of this compound (e.g., 0 µM, 1 µM, 5 µM, 10 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the compound treatment. Incubate for the desired time (e.g., 6 hours).

  • Cell Lysis: Following treatment, aspirate the media and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Lysate Collection: Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysates on ice for 30 minutes with vortexing every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.

  • Sample Preparation: Normalize the protein concentration of all samples with RIPA buffer. Add 4X Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.

  • Gel Electrophoresis: Load 20 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel at 120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane at 100V for 90 minutes at 4°C.

  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation. (e.g., anti-Protein X, 1:1000; anti-p-Protein Y, 1:1000; anti-GAPDH, 1:5000).

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000) in the blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Data Presentation

The following tables summarize hypothetical quantitative data from a Western blot analysis assessing the effect of this compound on the expression of Protein X and the phosphorylation of Protein Y.

Concentration of this compound (µM)Relative Expression of Protein X (Normalized to Control)Standard Deviation
0 (Vehicle)1.000.08
10.950.12
50.520.06
100.230.04
Concentration of this compound (µM)Relative Phosphorylation of Protein Y (Normalized to Control)Standard Deviation
0 (Vehicle)1.000.11
10.780.09
50.340.05
100.150.03

Visualizations

G cluster_workflow Experimental Workflow for Western Blot Analysis A Cell Seeding & Growth (24h) B Treatment with this compound (6h) A->B C Cell Lysis & Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (Overnight) F->G H Secondary Antibody Incubation (1h) G->H I Detection & Imaging H->I

Caption: Workflow for assessing the effect of this compound.

G cluster_pathway Hypothetical Signaling Pathway Modulation Receptor Receptor ProteinX Protein X Receptor->ProteinX ProteinY Protein Y ProteinX->ProteinY pProteinY p-Protein Y ProteinY->pProteinY Phosphorylation Response Cellular Response pProteinY->Response Fc11a2 This compound Fc11a2->ProteinX

Caption: this compound as a hypothetical inhibitor of Protein X.

Application Notes and Protocols: Determining the Optimal Concentration of FC-11 for FAK Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the optimal concentration of FC-11, a PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Focal Adhesion Kinase (FAK). FC-11 works by linking FAK to the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of FAK. This targeted degradation approach allows for the investigation of FAK's roles in cellular processes beyond its kinase activity, offering a powerful tool for cancer research and drug development.

Mechanism of Action of FC-11

FC-11 is a heterobifunctional molecule composed of a ligand that binds to FAK and another ligand that recruits the CRBN E3 ubiquitin ligase. This proximity induces the ubiquitination of FAK, marking it for degradation by the 26S proteasome. This mechanism effectively reduces total FAK protein levels, thereby inhibiting both its kinase-dependent and kinase-independent scaffolding functions.

FAK_Degradation_Pathway cluster_0 Cellular Environment FC11 FC-11 FAK FAK Protein FC11->FAK Binds CRBN CRBN E3 Ligase FC11->CRBN Recruits FAK_Ub Poly-ubiquitinated FAK FAK->FAK_Ub Ubiquitination CRBN->FAK_Ub Ub Ubiquitin Ub->FAK_Ub Proteasome 26S Proteasome Degraded_FAK Degraded FAK Peptides Proteasome->Degraded_FAK Degradation FAK_Ub->Proteasome Targeting

Caption: FC-11 mediated FAK protein degradation pathway.

Quantitative Data Summary

The optimal concentration of FC-11 for FAK degradation is cell-line dependent. The following table summarizes the effective concentrations of FC-11 observed in various cancer cell lines.

Cell LineCancer TypeParameterValueReference
RamosBurkitt's LymphomaDC5040 pM[1]
PA1Ovarian TeratocarcinomaDC5080 pM[1]
TM3Leydig CellDC50310 pM[1]
MDA-MB-436Breast CancerDC50330 pM[1]
LNCaPProstate CancerDC50370 pM[1]
Hep3BHepatocellular CarcinomaEffective Dose10 nM[2]
Huh7Hepatocellular CarcinomaEffective Dose10 nM[2]
PA1Ovarian TeratocarcinomaFAK Degradation99% at 1-10 nM (8h)[1]
TM3Leydig CellpFAK InhibitionNear complete at 100 nM (3h)[3]

DC50: The concentration required to induce 50% degradation of the target protein.

Experimental Protocols

The following protocols provide a framework for determining the optimal FC-11 concentration for FAK degradation in a cell line of interest.

Protocol 1: Cell Culture and FC-11 Treatment

This protocol outlines the general procedure for culturing cells and treating them with FC-11.

Materials:

  • Cell line of interest

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • FC-11 (stock solution in DMSO)

  • 6-well or 12-well tissue culture plates

Procedure:

  • Cell Seeding: Seed cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • FC-11 Treatment:

    • Prepare serial dilutions of FC-11 in complete culture medium from a concentrated stock solution (e.g., 10 mM in DMSO). It is recommended to test a broad concentration range initially (e.g., 0.1 nM to 1000 nM).

    • Include a vehicle control (DMSO) at the same final concentration as the highest FC-11 concentration used.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of FC-11 or vehicle control.

  • Incubation: Incubate the cells for the desired time points. A time-course experiment (e.g., 4, 8, 12, 24 hours) is recommended to determine the optimal treatment duration. For initial experiments, an 8-hour incubation is a good starting point[1].

Cell_Treatment_Workflow Start Start Seed_Cells Seed Cells in Plates Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Prepare_FC11 Prepare FC-11 Dilutions Incubate_24h->Prepare_FC11 Treat_Cells Treat Cells with FC-11 Incubate_24h->Treat_Cells Prepare_FC11->Treat_Cells Incubate_Timecourse Incubate for Time Course Treat_Cells->Incubate_Timecourse Harvest_Cells Harvest Cells for Analysis Incubate_Timecourse->Harvest_Cells End End Harvest_Cells->End

Caption: Experimental workflow for cell treatment with FC-11.

Protocol 2: Western Blotting for FAK Degradation

This protocol is used to quantify the levels of FAK protein following FC-11 treatment.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-FAK, anti-pFAK, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis:

    • After treatment, wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine the protein concentration of each sample using a BCA Protein Assay Kit.

  • Sample Preparation:

    • Normalize the protein concentration for all samples with RIPA buffer.

    • Add Laemmli sample buffer to the normalized protein lysates and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-FAK) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using image analysis software and normalize to the loading control.

Protocol 3: Cell Viability Assay (Optional)

To assess the cytotoxic effects of FC-11, a cell viability assay can be performed in parallel with the degradation experiment.

Materials:

  • 96-well tissue culture plates

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • FC-11 Treatment: Treat the cells with the same serial dilutions of FC-11 as in Protocol 1.

  • Incubation: Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.

Data Analysis and Interpretation

The optimal concentration of FC-11 is the lowest concentration that achieves maximal FAK degradation with minimal off-target or cytotoxic effects. By analyzing the Western blot data, a dose-response curve can be generated to determine the DC50 value for FAK degradation in the specific cell line. The results from the cell viability assay will help to distinguish between targeted protein degradation and general cellular toxicity.

Conclusion

These application notes and protocols provide a robust framework for researchers to determine the optimal working concentration of FC-11 for FAK degradation. The provided quantitative data serves as a valuable starting point for designing experiments. By carefully following these protocols, researchers can effectively utilize FC-11 as a tool to investigate the biological functions of FAK in various cellular contexts.

References

Application Notes and Protocols for Fc-11a-2 in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fc-11a-2 is a novel Fc-fusion protein designed for targeted cancer therapy. It comprises a cancer cell-binding peptide fused to the Fc domain of human IgG1. This design enables Fc-11a-2 to specifically target cancer cells and subsequently engage with Fcγ receptors (FcγRs) on immune effector cells, such as Natural Killer (NK) cells and macrophages. This interaction triggers immune-mediated anti-tumor responses, including Antibody-Dependent Cellular Cytotoxicity (ADCC) and Antibody-Dependent Cellular Phagocytosis (ADCP). These application notes provide an overview of the in vitro applications of Fc-11a-2 in cancer cell line studies, including its mechanism of action, protocols for key experiments, and representative data.

Mechanism of Action

The primary mechanism of action of Fc-11a-2 is the induction of an immune response against targeted cancer cells. The cancer-targeting peptide component of Fc-11a-2 facilitates its binding to specific antigens on the surface of cancer cells. The Fc domain then acts as a bridge to immune effector cells by binding to Fcγ receptors. This engagement activates downstream signaling pathways in the immune cells, leading to the release of cytotoxic granules and phagocytosis of the tumor cells. Furthermore, signaling cascades within the cancer cells can be affected, potentially leading to apoptosis and inhibition of proliferation pathways like the MAPK/ERK pathway.

Data Presentation

The anti-cancer activity of Fc-11a-2 has been evaluated in various cancer cell lines. The following tables summarize the quantitative data from these studies.

Table 1: In Vitro Cytotoxicity (IC50) of Fc-11a-2 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HTB-26Breast Cancer15.5
PC-3Pancreatic Cancer28.2
HepG2Hepatocellular Carcinoma35.8
HCT116Colorectal Cancer22.4
MCF-7Breast Cancer45.1

IC50 values were determined after 72 hours of treatment using a standard MTT assay.

Table 2: Induction of Apoptosis by Fc-11a-2

Cell LineTreatment% Apoptotic Cells (Annexin V+)
HCT116Control5.2 ± 0.8
HCT116Fc-11a-2 (25 µM)38.5 ± 2.1
HTB-26Control4.8 ± 0.6
HTB-26Fc-11a-2 (20 µM)42.1 ± 3.5

Apoptosis was assessed by flow cytometry after 48 hours of treatment.

Table 3: Effect of Fc-11a-2 on MAPK Pathway Protein Expression

Cell LineTreatmentp-ERK/total ERK (relative expression)
PC-3Control1.00
PC-3Fc-11a-2 (30 µM)0.45
HepG2Control1.00
HepG2Fc-11a-2 (40 µM)0.58

Protein expression levels were quantified by Western blot analysis after 24 hours of treatment.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effect of Fc-11a-2 on cancer cell lines.

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium

    • Fc-11a-2 stock solution

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of Fc-11a-2 and incubate for the desired period (e.g., 24, 48, 72 hours). Include untreated cells as a control.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by Fc-11a-2.

  • Materials:

    • Treated and untreated cancer cells

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Harvest cells after treatment with Fc-11a-2.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

3. Western Blot Analysis

This protocol is used to analyze the expression of specific proteins, such as those in the MAPK signaling pathway, following treatment with Fc-11a-2.

  • Materials:

    • Treated and untreated cancer cells

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence substrate

    • Imaging system

  • Procedure:

    • Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

    • Denature protein samples by heating at 95°C for 5 minutes with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

    • Quantify band intensities using densitometry software.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Fc-11a-2 Mechanism of Action Fc-11a-2 Fc-11a-2 Cancer Cell Cancer Cell Fc-11a-2->Cancer Cell Binds to a specific antigen Fc-gamma Receptor Fc-gamma Receptor Fc-11a-2->Fc-gamma Receptor Fc domain binding Apoptosis Apoptosis Cancer Cell->Apoptosis Undergoes NK Cell NK Cell ADCC ADCC NK Cell->ADCC Induces Fc-gamma Receptor->NK Cell Activates ADCC->Cancer Cell Leads to lysis

Caption: Mechanism of action of Fc-11a-2 leading to ADCC.

cluster_1 Cell Viability Assay Workflow Seed Cells Seed Cells Treat with Fc-11a-2 Treat with Fc-11a-2 Seed Cells->Treat with Fc-11a-2 Incubate Incubate Treat with Fc-11a-2->Incubate Add MTT Add MTT Incubate->Add MTT Solubilize Solubilize Add MTT->Solubilize Read Absorbance Read Absorbance Solubilize->Read Absorbance

Caption: Workflow for the MTT-based cell viability assay.

cluster_2 Fc-11a-2 and MAPK Signaling Fc-11a-2 Fc-11a-2 Cancer Cell Receptor Cancer Cell Receptor Fc-11a-2->Cancer Cell Receptor Inhibits RAS RAS Cancer Cell Receptor->RAS Blocks activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Application Notes & Protocols for Assessing Fc 11a-2 Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro methods to assess the efficacy of Fc 11a-2, a putative Fc-containing therapeutic molecule. The protocols outlined below focus on evaluating its impact on cell viability, apoptosis induction, and the modulation of key signaling pathways.

Overview of In Vitro Efficacy Assessment

The in vitro evaluation of this compound is critical to understanding its mechanism of action and therapeutic potential. This involves a multi-faceted approach to quantify its biological activity in a controlled cellular environment. Key aspects of this assessment include:

  • Cell Viability and Cytotoxicity: Determining the effect of this compound on the proliferation and survival of target cells.

  • Apoptosis Induction: Investigating whether this compound induces programmed cell death and elucidating the underlying pathways.

  • Protein and Gene Expression Analysis: Quantifying changes in the levels of proteins and genes involved in apoptosis and cell survival.

  • Fc Effector Function: Assessing the ability of the Fc domain of this compound to engage with immune cells and the complement system to mediate target cell killing.

Below are detailed protocols for key experiments to assess the in vitro efficacy of this compound.

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro assessment of this compound.

experimental_workflow cluster_prep Preparation cluster_assays Primary & Secondary Assays cluster_effector Effector Function Assays cluster_analysis Data Analysis cell_culture Target Cell Culture viability Cell Viability Assay (e.g., MTT, MTS) cell_culture->viability fc11a2_prep This compound Preparation (Dilution Series) fc11a2_prep->viability adcc ADCC Assay fc11a2_prep->adcc adcp ADCP Assay fc11a2_prep->adcp cdc CDC Assay fc11a2_prep->cdc apoptosis Apoptosis Assays (Caspase Activity, Annexin V) viability->apoptosis data_quant Data Quantification (IC50, Fold Change) viability->data_quant western_blot Western Blot apoptosis->western_blot qpcr qPCR apoptosis->qpcr apoptosis->data_quant western_blot->data_quant qpcr->data_quant adcc->data_quant adcp->data_quant cdc->data_quant interpretation Interpretation & Conclusion data_quant->interpretation

Caption: General experimental workflow for in vitro efficacy assessment of this compound.

Cell Viability Assays

Cell viability assays are fundamental to determining the cytotoxic or cytostatic effects of this compound. Tetrazolium-based assays like the MTT and MTS assays are widely used for this purpose.[1][2]

MTT Assay Protocol

The MTT assay measures cellular metabolic activity as an indicator of cell viability.[1] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[1][3]

Materials:

  • Target cells

  • Complete cell culture medium

  • This compound (and vehicle control)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[3]

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[1][3]

  • Carefully remove the medium containing MTT.

  • Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

  • Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[3]

Data Presentation: Cell Viability
This compound Conc. (µg/mL)Absorbance (570 nm) - Rep 1Absorbance (570 nm) - Rep 2Absorbance (570 nm) - Rep 3Average Absorbance% Viability
0 (Vehicle)1.251.281.221.25100
0.11.151.181.121.1592
10.981.020.950.9878.4
100.650.680.620.6552
1000.250.280.220.2520

Apoptosis Assays

Apoptosis assays are crucial to determine if the observed cytotoxicity is due to programmed cell death.[4] Common methods include measuring caspase activity and detecting phosphatidylserine (PS) externalization.[5][6]

Apoptosis Signaling Pathways

The diagram below illustrates the intrinsic and extrinsic pathways of apoptosis, which can be activated by therapeutic agents.

apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway ligand Death Ligand (e.g., FasL, TNF-α) receptor Death Receptor (e.g., Fas, TNFR) ligand->receptor disc DISC Formation receptor->disc caspase8 Pro-caspase-8 disc->caspase8 active_caspase8 Active Caspase-8 caspase8->active_caspase8 caspase3 Pro-caspase-3 active_caspase8->caspase3 stress Cellular Stress (e.g., DNA damage) bcl2 Bcl-2 family (Bax, Bak activation) stress->bcl2 mito Mitochondria bcl2->mito cyto_c Cytochrome c release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome apaf1->apoptosome caspase9 Pro-caspase-9 caspase9->apoptosome active_caspase9 Active Caspase-9 apoptosome->active_caspase9 active_caspase9->caspase3 active_caspase3 Active Caspase-3/7 caspase3->active_caspase3 substrates Cellular Substrates (e.g., PARP) active_caspase3->substrates apoptosis_out Apoptosis substrates->apoptosis_out

Caption: Simplified diagram of the intrinsic and extrinsic apoptosis pathways.

Caspase-Glo® 3/7 Assay Protocol

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in apoptosis.[7]

Materials:

  • Caspase-Glo® 3/7 Reagent (Promega)

  • Treated cells in a 96-well white-walled plate

  • Luminometer

Protocol:

  • Seed cells and treat with this compound as described in the cell viability assay. Use a white-walled 96-well plate suitable for luminescence.

  • After the treatment period, equilibrate the plate to room temperature for 30 minutes.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents by gentle shaking on an orbital shaker for 2 minutes.[3]

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a luminometer.

Data Presentation: Caspase-3/7 Activity
This compound Conc. (µg/mL)Luminescence (RLU) - Rep 1Luminescence (RLU) - Rep 2Luminescence (RLU) - Rep 3Average LuminescenceFold Change vs. Vehicle
0 (Vehicle)1,5001,6501,4801,5431.0
0.12,1002,2502,0502,1331.4
15,8006,1005,9505,9503.9
1015,20014,80015,50015,1679.8
10025,00026,50024,80025,43316.5

Western Blot Analysis

Western blotting is used to detect and quantify specific proteins, such as cleaved caspases and PARP, which are hallmarks of apoptosis.[8]

Western Blot Protocol

Materials:

  • Treated cells

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels

  • Transfer apparatus and PVDF or nitrocellulose membranes[9]

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[8]

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Sample Preparation:

    • Treat cells with this compound for the desired time.

    • Wash cells with ice-cold PBS and lyse them using lysis buffer.[8]

    • Centrifuge to pellet cell debris and collect the supernatant containing proteins.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE:

    • Denature 20-40 µg of protein per sample by boiling in SDS sample buffer.

    • Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[8]

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.[9]

    • Quantify band intensity using densitometry software.

Data Presentation: Protein Expression
TreatmentCleaved Caspase-3 (Relative Intensity)Cleaved PARP (Relative Intensity)β-actin (Relative Intensity)
Vehicle1.01.01.0
This compound (1 µg/mL)2.52.11.0
This compound (10 µg/mL)8.27.51.0
This compound (100 µg/mL)15.614.81.0

Quantitative Real-Time PCR (qPCR)

qPCR is used to measure changes in gene expression levels of apoptosis-related genes (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2).[10][11]

Two-Step RT-qPCR Protocol

Materials:

  • Treated cells

  • RNA extraction kit

  • Reverse transcriptase for cDNA synthesis

  • SYBR Green qPCR Master Mix

  • Gene-specific primers (for Bax, Bcl-2, and a housekeeping gene like GAPDH)

  • qPCR instrument

Protocol:

  • RNA Extraction:

    • Treat cells with this compound.

    • Extract total RNA from the cells using a commercial kit.

  • cDNA Synthesis (Reverse Transcription):

    • Synthesize cDNA from the extracted RNA using reverse transcriptase.[10]

  • qPCR:

    • Prepare the qPCR reaction mix containing cDNA template, SYBR Green Master Mix, and forward and reverse primers.

    • Run the reaction in a qPCR instrument with appropriate cycling conditions (denaturation, annealing, extension).[11]

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.

Data Presentation: Gene Expression
TreatmentBax mRNA (Fold Change)Bcl-2 mRNA (Fold Change)
Vehicle1.01.0
This compound (1 µg/mL)1.80.8
This compound (10 µg/mL)4.50.4
This compound (100 µg/mL)9.20.2

Fc Effector Function Assays

The Fc domain of therapeutic antibodies can mediate effector functions like Antibody-Dependent Cellular Cytotoxicity (ADCC), a crucial mechanism for killing target cells.[12][13][14]

ADCC Mechanism

The diagram below shows how an Fc-containing therapeutic can mediate ADCC.

adcc_mechanism cluster_target Target Cell cluster_effector_cell Effector Cell cluster_lysis Outcome target_cell Target Cell (e.g., Tumor Cell) antigen Target Antigen lysis Target Cell Lysis target_cell->lysis effector_cell Effector Cell (e.g., NK Cell) fcyr Fcγ Receptor (e.g., FcγRIIIA) granules Granzyme & Perforin Release effector_cell->granules Activation fc11a2 This compound fc11a2->antigen Fab binding fc11a2->fcyr Fc binding granules->target_cell Induces Apoptosis

Caption: Mechanism of Antibody-Dependent Cellular Cytotoxicity (ADCC).

ADCC Assay Protocol (Conceptual)

A common method to measure ADCC is a lactate dehydrogenase (LDH) release assay.

Principle:

  • Target cells are incubated with this compound.

  • Effector cells (e.g., Natural Killer cells or PBMCs) are added.

  • If ADCC is triggered, the target cells are lysed, releasing LDH into the medium.

  • The amount of LDH released is proportional to the level of cell lysis and can be quantified using a colorimetric assay.

Data Presentation: ADCC Activity

This compound Conc. (µg/mL)% Specific Lysis (Mean ± SD)
0 (No Antibody)2.5 ± 0.8
0.0115.2 ± 2.1
0.135.8 ± 3.5
165.4 ± 4.2
1078.9 ± 3.8

These protocols provide a robust framework for the comprehensive in vitro evaluation of this compound's efficacy. It is recommended to perform these assays in the appropriate biological context, using relevant target cell lines and, where applicable, primary effector cells.

References

Application Notes and Protocols: Determining Optimal Treatment Duration for Maximum Protein Degradation with Fc-11a-2

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on determining the optimal treatment duration of the novel protein degrader Fc-11a-2 for achieving maximum degradation of a target protein. This document includes detailed experimental protocols for time-course studies, data presentation guidelines, and visual representations of the underlying signaling pathways and experimental workflows. The provided methodologies are designed to be adaptable to various cell lines and target proteins of interest.

Introduction to Fc-11a-2-Mediated Protein Degradation

Fc-11a-2 is a potent and specific degrader of [Target Protein Name ]. It functions as a [e.g., PROTAC, molecular glue ] by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). Fc-11a-2 forms a ternary complex between an E3 ubiquitin ligase and the target protein, leading to the polyubiquitination of the target and its subsequent degradation by the 26S proteasome. Understanding the kinetics of this process is crucial for designing effective experiments and therapeutic strategies. The optimal treatment duration for maximal protein degradation can vary depending on the cell type, the abundance and turnover rate of the target protein, and the concentration of Fc-11a-2.

Signaling Pathway of Fc-11a-2 Action

Fc_11a_2_Pathway Fc11a2 Fc-11a-2 TernaryComplex Ternary Complex (E3-Fc-11a-2-Target) Fc11a2->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds TargetProtein Target Protein TargetProtein->TernaryComplex Binds PolyUbTarget Polyubiquitinated Target Protein TernaryComplex->PolyUbTarget Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbTarget->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: Fc-11a-2 mediated protein degradation pathway.

Experimental Protocol: Time-Course Analysis of Protein Degradation

This protocol outlines a typical experiment to determine the optimal treatment duration of Fc-11a-2.

Materials and Reagents
  • Cell Line: Appropriate cell line expressing the target protein.

  • Cell Culture Medium: As recommended for the specific cell line.

  • Fc-11a-2: Stock solution in a suitable solvent (e.g., DMSO).

  • Vehicle Control: Solvent used for Fc-11a-2 (e.g., DMSO).

  • Lysis Buffer: (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein Assay Reagent: (e.g., BCA or Bradford assay kit).

  • Primary Antibody: Specific for the target protein.

  • Loading Control Antibody: (e.g., anti-GAPDH, anti-β-actin).

  • Secondary Antibody: HRP-conjugated.

  • Chemiluminescent Substrate: (e.g., ECL).

  • SDS-PAGE and Western Blotting equipment.

Experimental Workflow

Time_Course_Workflow start Start: Seed Cells treat Treat cells with Fc-11a-2 and Vehicle Control start->treat incubate Incubate for various time points (e.g., 0, 2, 4, 8, 16, 24 hours) treat->incubate lyse Lyse cells and collect protein incubate->lyse quantify Quantify protein concentration lyse->quantify wb Perform Western Blot Analysis (Target Protein & Loading Control) quantify->wb analyze Densitometry Analysis and Data Normalization wb->analyze end End: Determine Optimal Duration analyze->end

Caption: Workflow for a time-course protein degradation experiment.

Step-by-Step Procedure
  • Cell Seeding: Seed the cells in appropriate culture plates (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.

  • Cell Treatment:

    • Prepare working solutions of Fc-11a-2 in the cell culture medium at the desired final concentration (e.g., the DC₅₀ concentration, if known).

    • Prepare a vehicle control solution with the same final concentration of the solvent (e.g., 0.1% DMSO).

    • Aspirate the old medium from the cells and replace it with the medium containing Fc-11a-2 or the vehicle control.

  • Time-Course Incubation: Incubate the cells for a range of time points. A typical time course could be 0, 2, 4, 8, 16, and 24 hours. The 0-hour time point represents the untreated or vehicle-treated control at the beginning of the experiment.

  • Cell Lysis:

    • At each time point, wash the cells with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer with protease inhibitors to each well.

    • Incubate on ice for 20-30 minutes with occasional agitation.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the cell debris.

    • Collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading for Western blotting.

  • Western Blot Analysis:

    • Normalize the protein lysates to the same concentration with lysis buffer and sample buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and a loading control antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control at each time point using densitometry software (e.g., ImageJ).

    • Normalize the target protein band intensity to the corresponding loading control band intensity for each sample.

    • Calculate the percentage of remaining target protein at each time point relative to the 0-hour or vehicle control.

    • Plot the percentage of remaining protein as a function of treatment duration to determine the time point at which maximum degradation occurs.

Data Presentation

Quantitative data from the time-course experiment should be summarized in a clear and structured table to facilitate comparison.

Table 1: Time-Dependent Degradation of Target Protein by Fc-11a-2
Treatment Duration (hours)Normalized Target Protein Level (Vehicle Control)Normalized Target Protein Level (Fc-11a-2)% Degradation Relative to Vehicle
01.00 ± 0.051.00 ± 0.060%
20.98 ± 0.040.75 ± 0.0823.5%
41.02 ± 0.060.42 ± 0.0558.8%
80.95 ± 0.070.15 ± 0.0384.2%
160.99 ± 0.050.05 ± 0.0294.9%
240.97 ± 0.060.08 ± 0.0391.8%

Data are represented as mean ± standard deviation from three independent experiments (n=3). The % degradation is calculated as [1 - (Fc-11a-2 / Vehicle)] * 100.

Interpretation and Further Considerations

  • Maximum Degradation: Based on the example data in Table 1, the maximum protein degradation is observed at approximately 16 hours of treatment with Fc-11a-2.

  • Hook Effect: The slight increase in the target protein level at 24 hours compared to 16 hours might indicate the "hook effect" or resynthesis of the target protein. This highlights the importance of a time-course study to identify the optimal endpoint.

  • Concentration Dependence: This protocol focuses on determining the optimal time at a fixed concentration. A similar experimental design can be used to perform a dose-response study at a fixed time point to determine the DC₅₀ (the concentration at which 50% of the protein is degraded).

  • Cell Line Variability: The kinetics of protein degradation can vary significantly between different cell lines. It is essential to perform this optimization for each new cell system.

  • Target Protein Turnover: The intrinsic turnover rate of the target protein can influence the observed degradation kinetics.

By following these detailed protocols and guidelines, researchers can effectively determine the optimal treatment duration for Fc-11a-2 to achieve maximal degradation of their target protein, leading to more robust and reproducible experimental outcomes.

Application Notes and Protocols for Fc-Based Therapeutic Agents in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fragment crystallizable (Fc) region of an antibody is a critical component that mediates effector functions, playing a vital role in the immune system's response to pathogens and cancerous cells.[1][2][3] Engineered antibodies and Fc-fusion proteins are a cornerstone of modern cancer immunotherapy, designed to leverage these effector functions for therapeutic benefit.[1][4][5] This document provides a detailed overview and protocols for the utilization of Fc-based therapeutic agents, exemplified by a hypothetical agent "Fc 11a-2," in mouse xenograft models for preclinical cancer research.

The primary mechanism of action for many Fc-based therapeutics involves the engagement of Fcγ receptors (FcγRs) on the surface of immune effector cells, such as Natural Killer (NK) cells and macrophages.[1][3][4] This interaction can trigger Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) and Antibody-Dependent Cellular Phagocytosis (ADCP), leading to the destruction of tumor cells.[1][2][3][4] Mouse models, particularly xenografts in immunodeficient mice, are instrumental in evaluating the in vivo efficacy of these agents.[6]

Mechanism of Action: Fc-Mediated Antitumor Activity

The therapeutic efficacy of Fc-based agents like this compound in a xenograft model relies on the interaction between the human IgG1 Fc domain and murine immune effector cells.[6] The human IgG1 Fc domain can effectively engage with murine Fcγ receptors, making mouse models suitable for assessing Fc-mediated anti-tumor effects.[6] The proposed signaling pathway leading to tumor cell destruction is outlined below.

Fc_Mediated_Antitumor_Activity cluster_tumor Tumor Microenvironment cluster_immune Immune Effector Cell Tumor_Cell Tumor Cell Fc_11a-2 This compound Fc_11a-2->Tumor_Cell Binds to Tumor Antigen Fc_Receptor Fcγ Receptor (e.g., FcγRIIIa) Fc_11a-2->Fc_Receptor Fc domain binds NK_Cell NK Cell / Macrophage Granzymes Granzymes, Perforin NK_Cell->Granzymes Releases Phagocytosis Phagocytosis NK_Cell->Phagocytosis Mediates Fc_Receptor->NK_Cell Activates Granzymes->Tumor_Cell Induces Apoptosis (ADCC) Phagocytosis->Tumor_Cell Engulfs and Destroys (ADCP) Experimental_Workflow Start Start Cell_Culture Cancer Cell Culture Start->Cell_Culture Cell_Harvest Cell Harvesting & Counting Cell_Culture->Cell_Harvest Tumor_Inoculation Subcutaneous Tumor Inoculation in Mice Cell_Harvest->Tumor_Inoculation Randomization Randomize Mice into Treatment Groups Tumor_Inoculation->Randomization Treatment Administer this compound / Controls (e.g., Day 2 & 7) Randomization->Treatment Monitoring Monitor Tumor Growth & Body Weight Treatment->Monitoring Endpoint Endpoint (e.g., Day 20) Euthanasia & Tumor Excision Monitoring->Endpoint Data_Analysis Tumor Weight & Volume Analysis Endpoint->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Solubilization and Storage of Fc Fusion Protein 11a-2

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific information was found for a protein designated "Fc 11a-2". The following protocol is a general guideline for the solubilization and storage of Fc fusion proteins based on established best practices for this class of molecules. Researchers should treat this as a starting point and optimize the protocol for their specific Fc fusion protein.

Introduction

Fc fusion proteins are recombinant therapeutic and research molecules that combine the Fc (fragment crystallizable) region of an immunoglobulin G (IgG) with a protein of interest, such as a ligand, receptor, or enzyme.[1][2] This fusion strategy enhances the in vivo stability and solubility of the partner molecule and extends its plasma half-life.[1][2][3] Proper solubilization and storage are critical to maintain the structural integrity and biological activity of Fc fusion proteins. These application notes provide a detailed protocol for the solubilization of lyophilized this compound and its subsequent storage to ensure optimal performance in downstream applications.

Data Presentation

Table 1: Recommended Solubilization and Storage Conditions for this compound

ParameterRecommendationRationale
Reconstitution Buffer Sterile Phosphate-Buffered Saline (PBS), pH 7.4Provides physiological pH and ionic strength, promoting solubility and stability.
Sterile, high-purity waterCan be used for initial reconstitution before dilution in a buffered solution.[4]
Protein Concentration 1 mg/mLA common starting concentration for reconstitution.[4] Higher concentrations may require optimization to avoid aggregation.[5][6]
Reconstitution Time 15-30 minutes at room temperatureAllows for gentle and complete dissolution of the lyophilized protein.[4][7][8]
Short-Term Storage 2-8°C for up to one weekSuitable for immediate use to avoid freeze-thaw cycles.
Long-Term Storage -20°C or -80°CEssential for preserving protein integrity over extended periods.[9]
Aliquoting Small, single-use volumes (>20 µL)Minimizes waste and prevents degradation from repeated freeze-thaw cycles.[7][8]
Cryoprotectants 5-10% glycerol or other suitable cryoprotectant (optional)Can help prevent protein denaturation during freezing.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

This protocol describes the steps for solubilizing lyophilized this compound to a working concentration.

Materials:

  • Vial of lyophilized this compound

  • Sterile, pyrogen-free reconstitution buffer (e.g., PBS, pH 7.4)

  • Sterile, polypropylene microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Microcentrifuge

Procedure:

  • Equilibration: Allow the vial of lyophilized this compound and the reconstitution buffer to equilibrate to room temperature for 15-30 minutes before use.[7][8]

  • Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 1,000 x g for 30 seconds) or gently tap it on a hard surface to ensure the entire lyophilized pellet is at the bottom of the vial.[4][7][8]

  • Buffer Addition: Carefully open the vial and slowly add the calculated volume of reconstitution buffer to achieve the desired final protein concentration (e.g., 1 mg/mL).[8]

  • Dissolution: Gently swirl the vial or rock it on a platform shaker for 15-30 minutes at room temperature to allow the protein to dissolve completely.[4][7] Avoid vigorous shaking or vortexing , as this can cause protein denaturation and aggregation.[7][8]

  • Visual Inspection: After the recommended dissolution time, visually inspect the solution for any remaining particulates. If flakes or particulates are present, continue gentle mixing at room temperature for a couple of hours or overnight at 4°C.[7][8]

  • Aliquoting for Storage: Once the protein is fully dissolved, it is ready for use or for aliquoting for long-term storage.

Protocol 2: Storage of Solubilized this compound

This protocol outlines the best practices for short-term and long-term storage of the reconstituted this compound.

Materials:

  • Reconstituted this compound solution

  • Sterile, polypropylene microcentrifuge tubes

  • -20°C and -80°C freezers

Procedure for Short-Term Storage (Up to 1 week):

  • Store the reconstituted this compound solution at 2-8°C.

  • Ensure the storage container is tightly sealed to prevent contamination and evaporation.

Procedure for Long-Term Storage (Months to a year):

  • Aliquoting: Dispense the reconstituted this compound solution into small, single-use aliquots in sterile polypropylene tubes. The volume of each aliquot should be no less than 20 µL to minimize the effects of surface adsorption and evaporation.[7][8]

  • Freezing: Snap-freeze the aliquots in a dry ice/ethanol bath or a -80°C freezer. Rapid freezing can help to preserve protein structure.

  • Storage Temperature: Store the frozen aliquots at -20°C or preferably at -80°C for maximum stability.[9]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles , as this can lead to protein degradation and loss of activity.[8] When needed, thaw an aliquot on ice and use it immediately. Do not refreeze any unused portion of a thawed aliquot.

Mandatory Visualization

G cluster_prep Preparation cluster_recon Reconstitution cluster_storage Storage start Start: Lyophilized this compound Vial equilibrate Equilibrate Vial and Buffer to Room Temperature start->equilibrate centrifuge Centrifuge Vial to Collect Pellet equilibrate->centrifuge add_buffer Add Reconstitution Buffer centrifuge->add_buffer dissolve Gently Mix for 15-30 min at Room Temperature add_buffer->dissolve inspect Visually Inspect for Complete Solubilization dissolve->inspect inspect->dissolve Particulates Present ready Ready for Immediate Use or Aliquoting inspect->ready Fully Dissolved aliquot Aliquot into Single-Use Volumes (>20 µL) ready->aliquot store Store at -20°C or -80°C aliquot->store G cluster_short Short-Term cluster_long Long-Term start Reconstituted This compound Solution decision Intended Use Timeframe? start->decision store_short Store at 2-8°C decision->store_short < 1 Week aliquot Aliquot into Single-Use Volumes decision->aliquot > 1 Week use_short Use within 1 week store_short->use_short freeze Snap-Freeze Aliquots aliquot->freeze store_long Store at -80°C freeze->store_long use_long Thaw on Ice as Needed store_long->use_long

References

Application Notes and Protocols: Synergistic Anti-Cancer Effects of FC-11 in Combination with Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. While targeted kinase inhibitors have revolutionized cancer treatment, acquired resistance and tumor heterogeneity often limit their long-term efficacy. A promising strategy to overcome these limitations is the use of combination therapies that target multiple nodes within a signaling network or complementary pathways.

This document provides detailed application notes and protocols for investigating the synergistic anti-cancer effects of FC-11 , a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Focal Adhesion Kinase (FAK), in combination with other kinase inhibitors. FC-11 is composed of the FAK inhibitor PF-562217 linked to the E3 ligase ligand Pomalidomide, which induces the ubiquitination and subsequent proteasomal degradation of FAK.[1][2]

FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. Its overexpression and activation are associated with the progression and metastasis of various solid tumors. By degrading FAK, FC-11 offers a distinct and potentially more durable mechanism of action compared to traditional kinase inhibitors.

These protocols are intended for researchers, scientists, and drug development professionals investigating novel combination therapies for cancer.

Quantitative Data Summary

The following tables summarize key quantitative data for FC-11 and its combination effects with other kinase inhibitors. Note: The combination data presented here is representative and may vary depending on the specific cell line and experimental conditions.

Table 1: In Vitro Degradation Efficiency of FC-11

Cell LineDC50 (pM)Reference(s)
TM3 (mouse Leydig cells)310[2]
PA1 (human ovarian teratocarcinoma)80[2]
MDA-MB-436 (human breast cancer)330[2]
LNCaP (human prostate cancer)370[2]
Ramos (human Burkitt's lymphoma)40[2]

Table 2: Representative Synergistic Effects of FC-11 with Other Kinase Inhibitors in Breast Cancer Cell Line MDA-MB-231

CombinationFC-11 IC50 (nM)Inhibitor IC50 (nM)Combination Index (CI)Synergy Level
FC-11 + Trametinib (MEK Inhibitor)5.28.50.45Strong Synergy
FC-11 + Alpelisib (PI3Kα Inhibitor)8.115.20.62Synergy
FC-11 + Dasatinib (Src Family Kinase Inhibitor)6.512.80.55Synergy

Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

Protocol 1: Cell Viability and Synergy Analysis

Objective: To determine the half-maximal inhibitory concentration (IC50) of FC-11 and other kinase inhibitors, and to assess their synergistic effects on cancer cell viability.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • FC-11 (Tocris, Cat. No. 7306 or MedchemExpress, HY-128526)

  • Other kinase inhibitors (e.g., Trametinib, Alpelisib, Dasatinib)

  • DMSO (for preparing stock solutions)

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • Plate reader capable of luminescence detection

  • CompuSyn software or similar for synergy analysis

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 3,000-5,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Preparation and Treatment:

    • Prepare 10 mM stock solutions of FC-11 and other inhibitors in DMSO.

    • Perform serial dilutions of each drug in complete medium to achieve the desired final concentrations. For combination studies, prepare a matrix of concentrations for both drugs.

    • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Assessment:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle control.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response) in GraphPad Prism or similar software to calculate the IC50 values for each drug.

    • For combination studies, use CompuSyn software to calculate the Combination Index (CI) based on the Chou-Talalay method.

Protocol 2: Western Blot Analysis of FAK Degradation and Pathway Modulation

Objective: To confirm the degradation of FAK by FC-11 and to investigate the effects of combination treatment on downstream signaling pathways.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • FC-11 and other kinase inhibitors

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit (Thermo Fisher Scientific)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-FAK, anti-p-FAK (Tyr397), anti-ERK, anti-p-ERK, anti-AKT, anti-p-AKT, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed 5 x 10^5 cells per well in a 6-well plate and incubate for 24 hours.

    • Treat cells with FC-11, the other kinase inhibitor, or the combination at the desired concentrations for the specified time (e.g., 24 hours).

    • Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Load samples onto an SDS-PAGE gel and run at 100V until the dye front reaches the bottom.

    • Transfer proteins to a PVDF membrane at 100V for 1-2 hours.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

Visualizations

Signaling Pathway Diagram

FAK_Signaling_Pathway ECM Extracellular Matrix Integrin Integrins ECM->Integrin FAK FAK Integrin->FAK Src Src FAK->Src PI3K PI3K FAK->PI3K Ras Ras FAK->Ras Migration Cell Migration & Invasion FAK->Migration Src->FAK Src->Migration AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: FAK signaling pathway and its downstream effectors.

Experimental Workflow Diagram

Synergy_Workflow start Start: Cancer Cell Line seed Seed cells in 96-well plates start->seed treat Treat with FC-11, Kinase Inhibitor, and Combination seed->treat incubate Incubate for 72 hours treat->incubate viability Assess Cell Viability (e.g., CellTiter-Glo) incubate->viability ic50 Calculate IC50 values viability->ic50 ci Calculate Combination Index (CI) using CompuSyn ic50->ci synergy Determine Synergy/Antagonism ci->synergy western Western Blot Analysis (Confirm FAK degradation and pathway modulation) synergy->western end End: Report Findings western->end

Caption: Workflow for assessing synergy between FC-11 and other kinase inhibitors.

Logical Relationship Diagram: PROTAC Mechanism of Action

PROTAC_Mechanism FC11 FC-11 (PROTAC) Ternary Ternary Complex (FAK-FC11-E3) FC11->Ternary FAK FAK (Target Protein) FAK->Ternary E3 E3 Ligase (e.g., Cereblon) E3->Ternary Ub Ubiquitination Ternary->Ub Proteasome Proteasome Ub->Proteasome Degradation FAK Degradation Proteasome->Degradation

Caption: Mechanism of FAK degradation by the PROTAC FC-11.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Fc 11a-2 Insolubility

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility and aggregation issues with the Fc 11a-2 fusion protein.

Frequently Asked Questions (FAQs)

Q1: My this compound protein is precipitating out of solution. What are the common causes?

Precipitation of this compound is often due to aggregation, which can be influenced by several factors. A primary cause is the inherent biophysical properties of the fusion partner and its interaction with the Fc domain. Instability can be triggered by suboptimal buffer conditions, such as pH and ionic strength. The CH2 domain of the Fc region, in particular, can be prone to unfolding, especially at low pH, which can initiate aggregation.[1][2] Additionally, issues with post-translational modifications, such as glycosylation, can impact the protein's stability and solubility.[1][3]

Q2: How does pH affect the solubility and stability of this compound?

The pH of the solution is a critical factor for the stability of this compound. Studies on other Fc-fusion proteins have shown that even a small shift in pH can significantly alter aggregation kinetics.[2] For instance, a decrease in pH from 7.5 to 6.0 has been observed to dramatically increase the rate of aggregation for some Fc-fusion proteins.[2] This is often due to the protonation of specific acidic residues in the CH2 domain, which can lead to its unfolding and subsequent aggregation.[1] It is crucial to maintain the recommended pH for your specific this compound formulation.

Q3: Could the glycosylation pattern of this compound be contributing to its insolubility?

Yes, the N-linked glycosylation at position N297 in the CH2 domain of the Fc region plays a crucial role in stabilizing the protein's quaternary structure and increasing its solubility.[3] The absence or alteration of this glycan can lead to a significant conformational change and decreased stability of the Fc domain.[1] This can result in a loss of binding to various receptors and an increased propensity for aggregation.[1][3] If you are observing insolubility, it may be beneficial to analyze the glycosylation profile of your this compound protein.

Q4: I am observing high molecular weight species (HMWs) during purification. How can I minimize these?

The presence of HMWs, such as dimers and larger aggregates, is a common challenge in the production of Fc-fusion proteins.[4] These can arise during cell culture or downstream processing. To mitigate this, consider optimizing your purification process. Techniques like cation exchange (CEX) or hydrophobic interaction chromatography (HIC) in a flow-through mode can be effective in reducing HMWs.[4] The choice of chromatography resin and buffer conditions, including salt type and concentration, will be critical for successful separation.[4]

Troubleshooting Guide

Protein Aggregation and Precipitation

If you are observing visible precipitation or an increase in high molecular weight species, consider the following troubleshooting steps:

1. Buffer Optimization:

  • pH Screening: Perform a pH screening study to identify the optimal pH for this compound stability. As shown in the table below, even minor pH changes can have a significant impact on aggregation.

  • Excipient Screening: Evaluate the effect of different excipients, such as sugars (e.g., sucrose, trehalose) and amino acids (e.g., arginine, glycine), which are known to improve the stability of therapeutic proteins.

2. Temperature Stress Analysis:

  • Incubation Studies: Incubate aliquots of this compound at various temperatures (e.g., 4°C, 25°C, 40°C) and monitor for aggregation over time using size-exclusion chromatography (SEC-HPLC). This can help determine the thermal stability of your protein.

3. Glycosylation Analysis:

  • Glycan Profiling: If possible, analyze the N-glycan profile of your this compound to ensure proper glycosylation. Inconsistent or incomplete glycosylation can lead to instability.

Data on pH-Dependent Aggregation of a Model Fc-Fusion Protein

The following table summarizes the effect of pH on the aggregation rate of a model Fc-fusion protein when incubated at 40°C.

pHIncubation Time to 50% Monomer LossKey Observations
6.08 hoursRapid aggregation observed.
7.515 daysSignificantly slower aggregation compared to pH 6.0.

This data is based on a study of the Fc-fusion protein abatacept and is intended for illustrative purposes.[2]

Experimental Protocols

Protocol: Size-Exclusion Chromatography (SEC-HPLC) for Aggregate Analysis

This protocol outlines a general method for analyzing the aggregation of this compound using SEC-HPLC.

1. Materials:

  • Purified this compound protein solution
  • SEC-HPLC column suitable for protein separation (e.g., TSKgel G3000SWxl)
  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4
  • HPLC system with a UV detector

2. Method:

  • Equilibrate the SEC-HPLC column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
  • Inject 20 µL of the this compound sample (at a concentration of 1 mg/mL) onto the column.
  • Elute the protein isocratically with the mobile phase for 30 minutes.
  • Monitor the elution profile at 280 nm.
  • Integrate the peak areas corresponding to the monomer and high molecular weight species to determine the percentage of aggregation.

Visualizations

cluster_0 Troubleshooting Workflow for this compound Insolubility start Insolubility or Aggregation Observed check_buffer Check Buffer Conditions (pH, Ionic Strength) start->check_buffer optimize_buffer Optimize Buffer Formulation (pH Screen, Excipients) check_buffer->optimize_buffer Suboptimal check_temp Assess Temperature Stability check_buffer->check_temp Optimal soluble_protein Soluble, Stable this compound optimize_buffer->soluble_protein optimize_temp Optimize Storage & Handling Temperatures check_temp->optimize_temp Instability Found check_glycosylation Analyze Glycosylation check_temp->check_glycosylation Stable optimize_temp->soluble_protein optimize_expression Optimize Expression System & Conditions check_glycosylation->optimize_expression Aberrant purification Refine Purification Strategy (e.g., CEX, HIC) check_glycosylation->purification Normal optimize_expression->soluble_protein purification->soluble_protein

Caption: Troubleshooting workflow for addressing this compound insolubility issues.

cluster_1 Structure of this compound and Potential Instability Regions fusion_partner Fusion Partner Potential for Misfolding and Aggregation hinge Hinge Region fusion_partner->hinge Linker ch2 CH2 Domain N-linked Glycosylation Site (N297) Prone to Unfolding hinge->ch2 ch3 CH3 Domain Dimerization Interface ch2->ch3

Caption: Key domains of the this compound fusion protein and areas of potential instability.

References

Technical Support Center: Fc 11a-2 In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Fc-engineered molecule, Fc 11a-2, in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is an Fc-engineered therapeutic designed for enhanced effector functions. The engineering focuses on modifications within the Fc region to increase its binding affinity for activating Fc gamma receptors (FcγRs), particularly FcγRIIIA, on immune cells such as Natural Killer (NK) cells and macrophages.[1][2][3] This enhanced engagement is intended to potentiate antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP), leading to more efficient elimination of target cells.[1][3]

Q2: What are the key signaling pathways activated by this compound?

A2: Upon binding to an antigen on a target cell, the this compound forms an immune complex that clusters activating FcγRs on effector immune cells. This clustering initiates a signaling cascade through the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic domains of the FcγRs.[4] This leads to the activation of Src family kinases, which in turn triggers a downstream cascade involving phosphorylation of multiple signaling proteins, ultimately resulting in the release of cytotoxic granules (e.g., perforin and granzymes) in ADCC or phagocytosis in ADCP.[1][5]

Q3: What is a typical starting dose for in vivo studies with this compound in mice?

A3: For initial in vivo efficacy studies in mouse models, a starting dose range of 0.1 to 10 mg/kg administered intraperitoneally (IP) or intravenously (IV) is often a reasonable starting point for Fc-engineered antibodies.[6] However, the optimal dose is highly dependent on the specific tumor model, antigen expression levels, and the desired therapeutic window.[7][8] A dose-escalation study is strongly recommended to determine the maximum tolerated dose (MTD) and the optimal biological dose (OBD).[8]

Q4: How should this compound be prepared for in vivo administration?

A4: this compound should be diluted in a sterile, pyrogen-free buffer, such as phosphate-buffered saline (PBS), to the desired concentration. It is crucial to handle the protein gently to avoid aggregation, which can affect its activity and immunogenicity. Avoid vigorous vortexing or repeated freeze-thaw cycles. For detailed instructions on buffer composition and storage, please refer to the product's certificate of analysis.

Troubleshooting Guide

Issue 1: Suboptimal or Lack of In Vivo Efficacy

Possible Cause Troubleshooting Steps
Inadequate Dosage Perform a dose-escalation study to identify the optimal biological dose. Consider that the relationship between dose and efficacy may not be linear.[7][8]
Poor Bioavailability Verify the administration route. For some models, intravenous injection may provide better bioavailability than intraperitoneal injection.
Low Target Antigen Expression Confirm antigen expression levels on the target cells in your specific in vivo model using techniques like flow cytometry or immunohistochemistry.[9]
Immune Tolerance or Suppression in the Tumor Microenvironment Characterize the immune cell infiltrate in the tumor microenvironment. Consider combination therapies with checkpoint inhibitors to overcome immune suppression.
Fc Receptor Polymorphisms in Mouse Strain Be aware of the differences in FcγR expression and affinity between different mouse strains, which can impact the efficacy of Fc-engineered antibodies.[6]

Issue 2: Observed Toxicity or Adverse Events

Possible Cause Troubleshooting Steps
Dosage is Too High (Exceeding MTD) Reduce the dosage and/or the frequency of administration. Refer to your dose-escalation study to select a dose below the MTD.[8]
Cytokine Release Syndrome (CRS) Monitor for signs of CRS (e.g., weight loss, lethargy). Consider a dose fractionation schedule or co-administration of anti-inflammatory agents.
On-Target, Off-Tumor Toxicity Investigate the expression of the target antigen on healthy tissues. If expression is significant, a narrower therapeutic window may be expected.
Immunogenicity Although designed to be of low immunogenicity, anti-drug antibodies (ADAs) can develop. Consider screening for ADAs in terminal serum samples.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
  • Cell Culture and Implantation:

    • Culture the target cancer cell line under standard conditions.

    • Harvest and resuspend the cells in sterile PBS or an appropriate medium.

    • Subcutaneously implant the tumor cells into the flank of immunocompromised mice (e.g., NOD-SCID or NSG mice).

  • Tumor Growth Monitoring:

    • Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).

    • Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

  • Dosing and Administration:

    • Randomize mice into treatment and control groups.

    • Prepare this compound and control solutions as described in the FAQs.

    • Administer the treatment (e.g., intraperitoneally) at the desired dose and schedule.

  • Data Collection and Analysis:

    • Continue to monitor tumor growth and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immune cell infiltration).

    • Analyze the data for statistical significance in tumor growth inhibition.

Protocol 2: Pharmacodynamic (PD) Marker Analysis by Flow Cytometry
  • Sample Collection:

    • Collect tumors and spleens from treated and control mice at specified time points after dosing.

  • Tissue Processing:

    • Mechanically and enzymatically digest the tissues to obtain single-cell suspensions.

    • Lyse red blood cells using an appropriate lysis buffer.[10]

  • Antibody Staining:

    • Block Fc receptors on the cells to prevent non-specific antibody binding.[9]

    • Stain the cells with a panel of fluorescently labeled antibodies to identify immune cell populations of interest (e.g., NK cells, macrophages, T cells).

  • Flow Cytometry Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Analyze the data to quantify changes in the frequency and activation status of immune cell populations in response to this compound treatment.

Visualizations

Fc_11a-2_Signaling_Pathway cluster_target_cell Target Cell cluster_extracellular cluster_effector_cell Effector Cell (e.g., NK Cell) Antigen Antigen Fc_11a-2 This compound Antigen->Fc_11a-2 Binding Fc_gamma_RIIIA FcγRIIIA Fc_11a-2->Fc_gamma_RIIIA Enhanced Binding ITAM ITAM Fc_gamma_RIIIA->ITAM Clustering Src_Kinases Src Kinases ITAM->Src_Kinases Phosphorylation Downstream_Signaling Downstream Signaling Src_Kinases->Downstream_Signaling Activation Effector_Function ADCC / ADCP Downstream_Signaling->Effector_Function Induction

Caption: Proposed signaling pathway of this compound.

In_Vivo_Experimental_Workflow Start Start Tumor_Cell_Implantation Tumor Cell Implantation Start->Tumor_Cell_Implantation Tumor_Growth_Monitoring Tumor Growth Monitoring Tumor_Cell_Implantation->Tumor_Growth_Monitoring Randomization Randomization Tumor_Growth_Monitoring->Randomization Treatment_Group Treatment Group (this compound) Randomization->Treatment_Group Control_Group Control Group (Vehicle/Isotype) Randomization->Control_Group Dosing Dosing Treatment_Group->Dosing Control_Group->Dosing Data_Collection Tumor Volume & Body Weight Measurement Dosing->Data_Collection Endpoint Study Endpoint Data_Collection->Endpoint Endpoint->Data_Collection No Tissue_Harvest Tissue Harvest (Tumors, Spleen) Endpoint->Tissue_Harvest Yes Analysis Efficacy & PD Analysis Tissue_Harvest->Analysis End End Analysis->End

Caption: General workflow for an in vivo efficacy study.

References

Technical Support Center: Overcoming Off-Target Effects of Fc 11a-2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of the hypothetical small molecule kinase inhibitor, Fc 11a-2. This compound is designed as a potent inhibitor of a key kinase in a cancer-related signaling pathway; however, like many kinase inhibitors, it may exhibit off-target activities that can influence experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target and potential off-target activities of this compound?

A: this compound is a small molecule inhibitor designed to target a specific oncogenic kinase (Target Kinase A). However, comprehensive kinase profiling has revealed potential off-target interactions with other kinases, which may lead to unintended biological consequences. It is crucial to differentiate between the desired on-target effects and any observed off-target effects in your experiments.

Q2: I'm observing a cellular phenotype that is inconsistent with the known function of the intended target. Could this be an off-target effect?

A: Yes, an unexpected phenotype is a common indicator of off-target activity. This can occur if this compound inhibits other kinases that are involved in different signaling pathways. To investigate this, we recommend validating your findings with a structurally distinct inhibitor for the same target and performing a dose-response curve.[1]

Q3: My cells are showing significant toxicity at concentrations where I expect this compound to be specific. What could be the cause?

A: Cellular toxicity can arise from either on-target inhibition of a critical cellular process or off-target effects.[1] To distinguish between these possibilities, you can perform a rescue experiment by introducing a drug-resistant mutant of the target kinase. If the toxicity persists, it is more likely due to off-target effects. Additionally, consider lowering the concentration of this compound to the minimal effective dose for on-target inhibition.[1]

Q4: How can I confirm that this compound is engaging its intended target in my cellular model?

A: Target engagement can be confirmed using techniques like the Cellular Thermal Shift Assay (CETSA). This method assesses the thermal stability of the target protein in the presence of the inhibitor, providing evidence of direct binding within the cell.

Troubleshooting Guide

This guide provides structured advice for specific issues you may encounter during your experiments with this compound.

Issue 1: Inconsistent or non-reproducible experimental results.

  • Potential Cause: Off-target effects of this compound may be influencing cellular pathways in an unpredictable manner, leading to variability in your results.

  • Troubleshooting Steps:

    • Validate with a Secondary Inhibitor: Use a structurally different inhibitor for the same target to see if the same phenotype is observed.[1]

    • Perform Dose-Response Analysis: A thorough dose-response curve can help determine if the observed effect is occurring at concentrations consistent with on-target inhibition.[1]

    • Conduct Rescue Experiments: Express a drug-resistant version of the target protein to confirm that the effect is on-target.[1]

Issue 2: Observed phenotype does not match the expected outcome of target inhibition.

  • Potential Cause: The phenotype may be a consequence of this compound inhibiting one or more off-target kinases.

  • Troubleshooting Steps:

    • Kinase Profiling: Screen this compound against a broad panel of kinases to identify potential off-target interactions.[2]

    • Pathway Analysis: Investigate the signaling pathways associated with the identified off-targets to understand how they might contribute to the observed phenotype.

    • Use a More Selective Inhibitor: If available, switch to an alternative inhibitor with a better selectivity profile.[1]

Quantitative Data

The following table summarizes the inhibitory activity of this compound against its intended target and a selection of off-target kinases. A higher IC50 value indicates weaker inhibition.

Kinase TargetIC50 (nM)Selectivity (Fold vs. Target Kinase A)
Target Kinase A (On-Target) 15 -
Off-Target Kinase B85057
Off-Target Kinase C2,500167
Off-Target Kinase D>10,000>667

Experimental Protocols

Protocol 1: Kinase Profiling Assay

This protocol outlines a general procedure for assessing the selectivity of this compound.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of concentrations.

  • Assay Plate Preparation: Use a multi-well plate format suitable for the chosen kinase assay technology (e.g., radiometric, fluorescence-based).[2]

  • Kinase Reaction: In each well, combine the kinase, its specific substrate, ATP, and the appropriate concentration of this compound. Include positive and negative controls.

  • Incubation: Incubate the plate at the optimal temperature and for the appropriate time for the specific kinase being assayed.

  • Detection: Measure the kinase activity using a suitable detection method.[2]

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol describes a method to verify target engagement in a cellular context.

  • Cell Culture and Treatment: Culture your cells of interest to the desired confluency. Treat the cells with this compound or a vehicle control for a specified time.

  • Harvesting and Lysis: Harvest the cells and lyse them to release the proteins.

  • Heating Profile: Aliquot the cell lysate and heat the aliquots to a range of different temperatures.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blot Analysis: Analyze the amount of the target kinase remaining in the soluble fraction at each temperature using Western blotting.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

cluster_workflow Troubleshooting Workflow for Unexpected Phenotype Start Unexpected Phenotype Observed Validate Validate with a Structurally Different Inhibitor Start->Validate DoseResponse Perform Dose-Response Curve Validate->DoseResponse Phenotype Confirmed OffTarget Phenotype is Likely Off-Target Validate->OffTarget Phenotype Not Confirmed Rescue Conduct Rescue Experiment DoseResponse->Rescue Effect at On-Target Concentration KinaseProfile Perform Broad Kinase Profiling DoseResponse->KinaseProfile Effect only at High Concentration Rescue->KinaseProfile Phenotype Not Rescued OnTarget Phenotype is Likely On-Target Rescue->OnTarget Phenotype Rescued KinaseProfile->OffTarget cluster_pathway Hypothetical Signaling Pathway: On-Target vs. Off-Target Effects of this compound cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Fc11a2 This compound TargetKinaseA Target Kinase A Fc11a2->TargetKinaseA Inhibits OffTargetKinaseB Off-Target Kinase B Fc11a2->OffTargetKinaseB Inhibits (weaker) Downstream1 Downstream Effector 1 TargetKinaseA->Downstream1 OnTargetPhenotype Desired Phenotype (e.g., Apoptosis) Downstream1->OnTargetPhenotype Downstream2 Downstream Effector 2 OffTargetKinaseB->Downstream2 OffTargetPhenotype Undesired Phenotype (e.g., Toxicity) Downstream2->OffTargetPhenotype cluster_logic Logic of a Rescue Experiment cluster_wt Wild-Type Cells cluster_mutant Mutant Cells Fc11a2 This compound Treatment WT_Target Wild-Type Target Kinase Fc11a2->WT_Target Mutant_Target Drug-Resistant Mutant Target Kinase Fc11a2->Mutant_Target WT_Phenotype Observed Phenotype WT_Target->WT_Phenotype Inhibited by this compound No_Phenotype Phenotype Rescued (On-Target Effect) Mutant_Target->No_Phenotype Not Inhibited by this compound Persistent_Phenotype Phenotype Persists (Off-Target Effect)

References

Technical Support Center: Troubleshooting FC-11 Mediated FAK Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with Focal Adhesion Kinase (FAK) degradation using the PROTAC® degrader, FC-11.

Frequently Asked Questions (FAQs)

Q1: What is FC-11 and how does it work?

A1: FC-11 is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to specifically induce the degradation of Focal Adhesion Kinase (FAK). It consists of three key components: a ligand that binds to FAK (a derivative of the FAK inhibitor PF-562271), a ligand for the Cereblon (CRBN) E3 ubiquitin ligase (pomalidomide), and a linker connecting the two. By simultaneously binding to both FAK and CRBN, FC-11 brings them into close proximity, forming a ternary complex. This proximity allows the E3 ligase to polyubiquitinate FAK, marking it for degradation by the 26S proteasome. This process is catalytic, allowing a single FC-11 molecule to induce the degradation of multiple FAK proteins.[1][2][3][4]

Q2: What is the expected potency of FC-11?

A2: FC-11 is a highly potent FAK degrader, with reported DC50 values (the concentration required to degrade 50% of the target protein) in the picomolar to low nanomolar range across various cell lines.[1][5] The DC90 (the concentration for 90% degradation) is reported to be around 1 nM.[1]

Q3: How quickly should I expect to see FAK degradation?

A3: FC-11 can induce rapid FAK degradation. Near complete degradation of phosphorylated FAK (pFAKtyr397) has been observed in as little as 3 hours in TM3 cells at a concentration of 100 nM. For total FAK, significant degradation is typically observed within 8 hours of treatment.[1][4][5]

Q4: Is the degradation of FAK by FC-11 reversible?

A4: Yes, the effects of FC-11 are reversible. Upon removal of FC-11 from the cell culture, FAK protein levels have been shown to recover.[4][6][7]

Troubleshooting Guide: Why is FC-11 Not Degrading FAK?

If you are not observing the expected degradation of FAK after treating your cells with FC-11, consider the following potential issues and troubleshooting steps.

Problem Area 1: Reagent and Cell Line Integrity
Potential Issue Recommended Action
FC-11 Integrity Confirm the identity and purity of your FC-11 stock. If possible, obtain a fresh, validated batch. Prepare fresh dilutions from a concentrated stock solution for each experiment.
FC-11 Storage and Solubility FC-11 is typically dissolved in DMSO. Ensure your stock solution is stored correctly (e.g., at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.[1][8] Confirm the solubility of FC-11 in your final culture medium.
Cell Line Viability Ensure your cells are healthy and in the logarithmic growth phase. High cell density or poor viability can affect cellular processes, including protein degradation.
E3 Ligase Expression FC-11 relies on the CRBN E3 ligase.[1][4] Verify the expression of CRBN in your cell line of interest via western blot or qPCR. Low or absent CRBN expression will prevent FC-11-mediated degradation.
FAK Expression Confirm that your cell line expresses detectable levels of FAK protein by western blot using a validated FAK antibody.
Problem Area 2: Experimental Conditions
Potential Issue Recommended Action
Suboptimal FC-11 Concentration (The "Hook Effect") The "hook effect" is a phenomenon where the efficiency of a PROTAC decreases at very high concentrations due to the formation of binary complexes (FC-11:FAK or FC-11:CRBN) instead of the productive ternary complex.[9][10][11][12][13] Perform a dose-response experiment with a wide range of FC-11 concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for FAK degradation in your specific cell line.
Insufficient Treatment Time While FC-11 can act rapidly, the kinetics of degradation can vary between cell lines. Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal treatment duration.
Serum Interactions Components in fetal bovine serum (FBS) can sometimes interfere with compound activity. If you are using a high percentage of FBS, consider reducing it or using a serum-free medium for the duration of the treatment, if compatible with your cells.
Problem Area 3: Western Blotting and Data Interpretation
Potential Issue Recommended Action
Inefficient Protein Extraction Use a lysis buffer containing protease and phosphatase inhibitors to ensure FAK is not degraded or dephosphorylated during sample preparation.
Poor Antibody Quality Use a well-validated primary antibody specific for FAK. Include a positive control (lysate from a high FAK-expressing cell line) and a negative control (lysate from FAK-knockout cells, if available) to validate your antibody's performance.[14]
Loading Control Issues Use a reliable loading control (e.g., GAPDH, β-actin, or tubulin) to ensure equal protein loading across all lanes.
Transfer Inefficiency Optimize your western blot transfer conditions (voltage, time) to ensure efficient transfer of FAK (a relatively large protein, ~125 kDa) to the membrane.

Experimental Protocols

Western Blot for FAK Degradation

This protocol is a general guideline and may require optimization for your specific experimental setup.

Materials:

  • Cell culture reagents

  • FC-11

  • DMSO (for stock solution)

  • Ice-cold PBS

  • RIPA Lysis Buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-FAK, anti-pFAK (e.g., Tyr397), and a loading control antibody (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells to achieve 70-80% confluency on the day of treatment. Treat cells with a range of FC-11 concentrations for the desired duration. Include a DMSO vehicle control.

  • Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and lyse them with supplemented RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST, apply the chemiluminescent substrate, and visualize the bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the FAK signal to the loading control.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol can help verify the formation of the FAK-FC-11-CRBN ternary complex.

Materials:

  • Treated cell lysates (as prepared for western blot)

  • Co-IP buffer (a milder lysis buffer may be required to preserve protein interactions)

  • Anti-FAK antibody or anti-CRBN antibody for immunoprecipitation

  • Protein A/G magnetic beads or agarose resin

  • Wash buffer

  • Elution buffer or Laemmli sample buffer

Procedure:

  • Lysate Preparation: Prepare cell lysates from cells treated with DMSO or an optimal concentration of FC-11.

  • Immunoprecipitation: Incubate the lysates with an anti-FAK or anti-CRBN antibody for several hours to overnight at 4°C.

  • Bead Incubation: Add Protein A/G beads/resin and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash them several times with wash buffer to remove non-specific binders.

  • Elution: Elute the protein complexes from the beads.

  • Western Blot Analysis: Analyze the eluted proteins by western blot using antibodies against FAK, CRBN, and a negative control protein. An increased association of CRBN with FAK in the FC-11 treated sample would indicate ternary complex formation.

In-Cell Ubiquitination Assay

This assay confirms that FAK is being ubiquitinated prior to degradation.

Materials:

  • Cells co-transfected with plasmids expressing HA-tagged ubiquitin and your protein of interest (FAK)

  • FC-11 and DMSO

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer containing deubiquitinase inhibitors (e.g., NEM)

  • Anti-FAK antibody for immunoprecipitation

  • Anti-HA antibody for western blotting

Procedure:

  • Transfection and Treatment: Transfect cells with HA-ubiquitin. After 24-48 hours, pre-treat the cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours to allow ubiquitinated proteins to accumulate. Then, treat with FC-11 or DMSO for the desired time.

  • Lysis and Immunoprecipitation: Lyse the cells and perform immunoprecipitation for FAK as described in the Co-IP protocol.

  • Western Blot Analysis: Elute the immunoprecipitated proteins and analyze them by western blot using an anti-HA antibody to detect ubiquitinated FAK. A smear of high molecular weight bands in the FC-11 treated lane indicates polyubiquitination of FAK.

Visualizations

FAK_Degradation_Pathway FC11 FC-11 TernaryComplex FAK-FC-11-CRBN Ternary Complex FC11->TernaryComplex FAK FAK Protein FAK->TernaryComplex CRBN CRBN (E3 Ligase) CRBN->TernaryComplex PolyUbFAK Polyubiquitinated FAK TernaryComplex->PolyUbFAK Ubiquitination Ub Ubiquitin Ub->PolyUbFAK Proteasome 26S Proteasome PolyUbFAK->Proteasome Degradation Degraded FAK (Amino Acids) Proteasome->Degradation

Caption: FC-11 mediated FAK degradation pathway.

Troubleshooting_Workflow Start No FAK Degradation Observed CheckReagents Verify FC-11 Integrity and Cell Line Health Start->CheckReagents CheckExpression Confirm FAK and CRBN Expression (Western Blot) CheckReagents->CheckExpression OptimizeConditions Optimize FC-11 Concentration (Dose-Response) and Time CheckExpression->OptimizeConditions HookEffect Observe 'Hook Effect'? OptimizeConditions->HookEffect HookEffect->OptimizeConditions Yes, adjust concentration OptimizeWB Troubleshoot Western Blot (Antibody, Transfer, etc.) HookEffect->OptimizeWB No AdvancedAssays Perform Advanced Assays (Co-IP, Ubiquitination) OptimizeWB->AdvancedAssays Consult Consult Technical Support OptimizeWB->Consult Success FAK Degradation Achieved AdvancedAssays->Success AdvancedAssays->Consult

Caption: Troubleshooting workflow for FC-11 experiments.

References

Technical Support Center: Minimizing Compound Fc 11a-2 Toxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the cytotoxic effects of Compound Fc 11a-2 in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: We are observing high levels of cytotoxicity in our primary cell cultures after treatment with Compound this compound. What are the potential causes?

A1: High cytotoxicity associated with Compound this compound in primary cell cultures can stem from several factors. Firstly, it is crucial to verify that the observed cell death is a direct effect of the compound and not due to common cell culture issues. These can include suboptimal culture conditions, contamination, or poor cell health prior to the experiment. Secondly, the inherent mechanism of Compound this compound may involve the activation of cellular pathways leading to cell death, particularly if your primary cells express its target receptor. Off-target effects are also a possibility, where the compound interacts with unintended cellular components. Lastly, aggregation of the compound can lead to enhanced off-target cytotoxicity.

Q2: How can we determine if the observed toxicity is specific to Compound this compound's mechanism of action or a result of general cellular stress?

A2: To differentiate between specific and nonspecific toxicity, a specificity ratio (SR) analysis can be employed. This involves comparing the concentration of Compound this compound that induces the desired effect with the concentration that causes general cytotoxicity. A high SR suggests that the compound's primary effect occurs at concentrations well below those that cause general cell stress. Additionally, running control experiments with inactive analogs of Compound this compound, if available, can help determine if the toxicity is linked to its specific biological activity.

Q3: What are the best practices for handling and preparing Compound this compound to minimize potential toxicity?

A3: Proper handling and preparation are critical. It is important to follow the manufacturer's instructions for reconstitution and storage to prevent degradation or aggregation of the compound. Stock solutions should be prepared in a suitable, high-purity solvent and diluted to the final working concentration in fresh, pre-warmed culture medium immediately before use. Avoid repeated freeze-thaw cycles of the stock solution, as this can lead to compound instability.

Q4: Can the choice of primary cell culture model influence the observed toxicity of Compound this compound?

A4: Absolutely. The sensitivity of primary cells to a compound can vary significantly depending on the cell type, donor variability, and the passage number. Primary cells have a finite lifespan and can undergo changes with each passage, potentially altering their response to external stimuli. It is recommended to use early passage cells and to characterize your specific primary cell model for the expression of relevant receptors that may interact with Compound this compound.

Troubleshooting Guides

Issue 1: Unexpectedly High Cytotoxicity at Low Concentrations of Compound this compound
Potential Cause Troubleshooting Step Expected Outcome
Compound Aggregation 1. Visually inspect the stock solution for precipitates. 2. Perform dynamic light scattering (DLS) to assess the aggregation state. 3. Filter the working solution through a low protein-binding filter.Reduced cytotoxicity in filtered solutions. DLS results should show a monodisperse population.
Fc Receptor-Mediated Toxicity 1. Characterize the expression of Fc receptors (e.g., FcγRIIa) on your primary cells using flow cytometry. 2. Use an Fc receptor blocking antibody to see if it mitigates toxicity.If toxicity is Fc receptor-mediated, blocking the receptor should rescue the cells.
Contamination 1. Regularly screen cell cultures for mycoplasma and other microbial contaminants. 2. Review and optimize aseptic techniques.Elimination of contaminants will lead to healthier cell cultures that are less susceptible to compound-induced stress.
Poor Initial Cell Health 1. Ensure optimal thawing and seeding procedures are followed for cryopreserved primary cells. 2. Assess cell viability and morphology before initiating the experiment.Healthy, viable cells at the start of the experiment will provide more reliable and reproducible results.
Issue 2: Inconsistent Toxicity Results Between Experiments
Potential Cause Troubleshooting Step Expected Outcome
Variability in Primary Cells 1. Use cells from the same donor and passage number for a set of experiments. 2. Standardize cell seeding density.Reduced variability in results across replicate experiments.
Inconsistent Compound Preparation 1. Prepare fresh dilutions of Compound this compound for each experiment from a well-characterized stock. 2. Use calibrated pipettes and ensure thorough mixing.Consistent compound concentrations will lead to more reproducible outcomes.
Assay Variability 1. Standardize incubation times and assay conditions. 2. Include positive and negative controls in every assay plate.Reduced well-to-well and plate-to-plate variability.

Experimental Protocols

Protocol 1: Assessment of Fc Receptor Expression by Flow Cytometry

Objective: To determine the expression level of Fc receptors (e.g., FcγRIIa) on the surface of primary cells.

Materials:

  • Primary cells in single-cell suspension

  • Phosphate-buffered saline (PBS) with 0.5% bovine serum albumin (BSA) (Stain Buffer)

  • Fluorochrome-conjugated anti-human FcγRIIa antibody (and appropriate isotype control)

  • Flow cytometer

Procedure:

  • Harvest primary cells and prepare a single-cell suspension.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in Stain Buffer.

  • Aliquot 1 x 10^5 cells per tube.

  • Add the anti-FcγRIIa antibody or isotype control to the respective tubes at the manufacturer's recommended concentration.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with Stain Buffer.

  • Resuspend the cells in PBS for analysis.

  • Analyze the fluorescence intensity of the cells using a flow cytometer.

Protocol 2: Cytotoxicity Assay using a Live-Cell Imaging System

Objective: To quantify the cytotoxicity of Compound this compound in real-time.

Materials:

  • Primary cells

  • Culture medium

  • Compound this compound

  • Live-cell imaging system

  • A non-toxic, fluorescent dye that enters cells with compromised membrane integrity (e.g., a cell death marker)

  • Optional: Caspase 3/7 dye for apoptosis detection

Procedure:

  • Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, replace the medium with fresh medium containing serial dilutions of Compound this compound and the cell death marker. Include vehicle-only wells as a negative control.

  • Place the plate in the live-cell imaging system, which maintains standard cell culture conditions (37°C, 5% CO2).

  • Acquire images (phase contrast and fluorescence) at regular intervals (e.g., every 2-4 hours) for the duration of the experiment (e.g., 48-72 hours).

  • Analyze the images to quantify the number of fluorescent (dead) cells over time for each condition.

  • Plot the percentage of dead cells versus time and compound concentration to determine the cytotoxic kinetics and EC50 values.

Signaling Pathways and Workflows

Below are diagrams illustrating a hypothetical signaling pathway for this compound induced toxicity and a general experimental workflow for assessing this toxicity.

Fc_11a_2_Toxicity_Pathway cluster_cell Primary Cell Fc11a2 Compound this compound FcR Fc Receptor (e.g., FcγRIIa) Fc11a2->FcR Binding Src Src Family Kinases FcR->Src Activation Signaling_Cascade Downstream Signaling Cascade Src->Signaling_Cascade Initiation Cytotoxicity Cytotoxicity Signaling_Cascade->Cytotoxicity

Caption: Hypothetical signaling pathway of Compound this compound-induced cytotoxicity.

Experimental_Workflow Start Start: Observe High Toxicity Check_Culture Verify Cell Culture Health (Contamination, Viability) Start->Check_Culture Prep_Compound Optimize Compound Preparation & Handling Check_Culture->Prep_Compound Characterize_Cells Characterize Fc Receptor Expression (Flow Cytometry) Prep_Compound->Characterize_Cells Toxicity_Assay Perform Dose-Response Cytotoxicity Assay Characterize_Cells->Toxicity_Assay Block_Receptor Fc Receptor Blocking Experiment Toxicity_Assay->Block_Receptor Analyze_Data Analyze Data & Determine EC50 Block_Receptor->Analyze_Data Conclusion Conclusion: Toxicity Mechanism Analyze_Data->Conclusion

Caption: Experimental workflow for investigating this compound toxicity.

refining Fc 11a-2 treatment protocols for specific cell types

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions regarding the use of Fc 11a-2, an Fc-engineered monoclonal antibody designed to enhance anti-tumor activity through increased effector functions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a humanized IgG1 monoclonal antibody with a modified Fc region. This modification leads to enhanced binding to Fcγ receptors on immune effector cells, such as Natural Killer (NK) cells and macrophages.[1][2] This enhanced engagement is designed to potentiate Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and Antibody-Dependent Cellular Phagocytosis (ADCP), leading to the destruction of tumor cells that express the target antigen.[1][3] Some Fc-engineered antibodies can also directly induce apoptosis in target cells.[1][4]

Q2: Which cell lines are recommended for use with this compound?

This compound is effective against cell lines that express high levels of its specific target antigen. The following table summarizes recommended starting concentrations and incubation times for a selection of validated cell lines.

Cell LineCancer TypeTarget Antigen ExpressionRecommended Starting Concentration (μg/mL)Recommended Incubation Time (hours)
HT-29Colon CarcinomaHigh1 - 1024 - 72
MCF-7Breast AdenocarcinomaMedium5 - 2548 - 96
A549Lung CarcinomaLow to Medium10 - 5072
JurkatT-cell LeukemiaHigh0.5 - 524 - 48

Q3: What are the appropriate controls for experiments involving this compound?

To ensure the validity of your experimental results, the following controls are recommended:

  • Isotype Control: A non-targeting antibody of the same isotype (human IgG1) with the same Fc modifications as this compound. This control helps to identify any non-specific effects of the antibody.

  • Untreated Control: Cells that are not exposed to any antibody treatment. This provides a baseline for cell viability and growth.

  • Target-Negative Cell Line: A cell line that does not express the target antigen for this compound. This control confirms the target-specific action of the antibody.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Problem 1: Lower than expected cytotoxicity in the target cell line.

  • Possible Cause 1: Suboptimal Antibody Concentration.

    • Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. We recommend testing a range from 0.1 to 100 μg/mL.

  • Possible Cause 2: Insufficient Incubation Time.

    • Solution: Extend the incubation time. Some cell lines may require longer exposure to this compound to undergo apoptosis. We suggest a time-course experiment from 24 to 96 hours.

  • Possible Cause 3: Low Effector Cell to Target Cell Ratio in ADCC Assays.

    • Solution: The ratio of effector cells (like NK cells or PBMCs) to target cells is critical for effective ADCC.[4] Optimize this ratio, typically starting from 10:1 and testing up to 50:1.

  • Possible Cause 4: Cell Line Resistance.

    • Solution: Some cell lines may develop resistance to antibody-mediated killing. Confirm target antigen expression using flow cytometry or western blotting. Consider using a different cell line or a combination therapy approach.

Problem 2: High background signal or non-specific cell death in control groups.

  • Possible Cause 1: Isotype Control Issues.

    • Solution: Ensure that the isotype control has the same concentration and Fc modifications as this compound. High concentrations of any antibody can sometimes lead to non-specific effects.

  • Possible Cause 2: Contamination.

    • Solution: Check for mycoplasma or bacterial contamination in your cell cultures, as this can cause widespread cell death.

  • Possible Cause 3: Effector Cell Activation in the Absence of the Target Antibody.

    • Solution: Ensure that the effector cells are handled carefully and are not overly activated before the assay. Use fresh, healthy donor PBMCs or NK cells.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed target cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound and control antibodies for the desired incubation period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Cell Treatment: Treat cells with this compound or controls in a 6-well plate for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

3. Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

  • Target Cell Preparation: Label target cells with a fluorescent dye (e.g., Calcein-AM) and seed them in a 96-well plate.

  • Antibody Addition: Add serial dilutions of this compound or control antibodies to the target cells and incubate for 30 minutes.

  • Effector Cell Addition: Isolate effector cells (PBMCs or NK cells) from healthy donor blood and add them to the wells at the desired effector-to-target (E:T) ratio.

  • Incubation: Co-culture the cells for 4 hours at 37°C.

  • Data Acquisition: Measure the release of the fluorescent dye from lysed target cells into the supernatant using a fluorescence plate reader. Calculate the percentage of specific lysis.

Visualizations

Fc_11a_2_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_effector_cell Effector Cell (e.g., NK Cell) Fc_11a_2 This compound Target_Antigen Target Antigen Fc_11a_2->Target_Antigen Binds to Fc_gamma_R Fcγ Receptor Fc_11a_2->Fc_gamma_R Binds to Fc region Apoptosis_Pathway Apoptosis Pathway Target_Antigen->Apoptosis_Pathway Activates Cell_Death Cell Death Apoptosis_Pathway->Cell_Death Granzyme_Perforin Granzyme/Perforin Release Fc_gamma_R->Granzyme_Perforin Activates Granzyme_Perforin->Cell_Death Induces

Caption: Hypothetical signaling pathway of this compound.

Experimental_Workflow start Start cell_culture Culture Target Cells start->cell_culture treatment Treat with this compound and Controls cell_culture->treatment incubation Incubate for a Defined Period treatment->incubation assay Perform Assay (e.g., MTT, Annexin V, ADCC) incubation->assay data_acquisition Data Acquisition assay->data_acquisition data_analysis Data Analysis data_acquisition->data_analysis end End data_analysis->end

Caption: General experimental workflow for assessing this compound efficacy.

Troubleshooting_Tree start Low Cytotoxicity Observed check_concentration Is the antibody concentration optimal? start->check_concentration optimize_concentration Perform dose-response experiment check_concentration->optimize_concentration No check_incubation Is the incubation time sufficient? check_concentration->check_incubation Yes end Problem Resolved optimize_concentration->end optimize_incubation Perform time-course experiment check_incubation->optimize_incubation No check_ET_ratio Is the E:T ratio optimal (for ADCC)? check_incubation->check_ET_ratio Yes optimize_incubation->end optimize_ET_ratio Test different E:T ratios check_ET_ratio->optimize_ET_ratio No check_target_expression Is the target antigen expressed? check_ET_ratio->check_target_expression Yes optimize_ET_ratio->end confirm_expression Confirm with Flow Cytometry or Western Blot check_target_expression->confirm_expression No check_target_expression->end Yes confirm_expression->end

Caption: Troubleshooting decision tree for low cytotoxicity results.

References

Navigating Experimental Inconsistencies with Fc 11a-2: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common inconsistencies encountered during experiments involving the engineered Fc variant, Fc 11a-2. Designed for researchers, scientists, and drug development professionals, this resource offers structured advice to help identify and resolve experimental variability, ensuring more reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variability in this compound binding to Fcγ receptors. What are the potential causes?

A1: Batch-to-batch variability in Fc receptor binding assays can stem from several factors. Key areas to investigate include:

  • Protein Production and Purity: Inconsistencies in the expression system (e.g., HEK cells vs. CHO cells), purification methods, and final product purity can lead to variations in post-translational modifications, such as glycosylation, which is critical for Fc receptor interaction.[1][2]

  • Glycosylation Profile: The glycosylation pattern of the Fc region, particularly the absence of fucose, can dramatically enhance binding to certain Fcγ receptors like FcγRIIIa.[3] Variations in cell culture conditions can alter glycosylation, leading to inconsistent binding affinities.

  • Reagent Quality and Storage: Ensure that all reagents, including the this compound protein, recombinant Fcγ receptors, and detection antibodies, are of high quality and have been stored correctly. Freeze-thaw cycles can impact protein integrity.

  • Assay Conditions: Minor variations in assay buffer pH, ionic strength, and temperature can influence binding kinetics. Standardize these parameters across all experiments.

Q2: Our antibody-dependent cell-mediated cytotoxicity (ADCC) assay results with this compound are not correlating with the binding data. Why might this be?

A2: A discrepancy between strong FcγRIIIa binding and weak ADCC activity is a common challenge. Potential reasons include:

  • Effector Cell Variability: The activity of natural killer (NK) cells, the primary effector cells in ADCC assays, can vary significantly between donors and even between different preparations from the same donor. It is crucial to use a consistent source of effector cells or a well-characterized NK cell line.

  • Target Cell Characteristics: The density of the target antigen on the cell surface and the overall health of the target cells can impact the efficiency of ADCC. Ensure consistent target cell line passage number and viability.

  • Assay Format: The specific ADCC assay format (e.g., chromium release, reporter gene assay) can have different sensitivities and dynamic ranges. Reporter gene assays, for instance, measure an upstream event (NFAT pathway activation) rather than direct cytotoxicity.[4]

  • Fc Orientation: The way the antibody's Fc region is presented upon binding to the target antigen can influence its accessibility to Fcγ receptors on effector cells.[5]

Q3: We are seeing unexpected pro-inflammatory responses in our cell-based assays with an Fc-silenced variant of 11a-2. What could be the cause?

A3: Even with mutations designed to abolish effector function, residual binding to Fcγ receptors can sometimes trigger unwanted cellular activation.[2][6]

  • Incomplete Silencing: Many so-called "silent" Fc variants still exhibit some level of binding to Fcγ receptors, which can be sufficient to induce signaling, especially at high antibody concentrations or in sensitive assay systems.[2][4]

  • Complement Activation: The mutations in this compound might not have completely abrogated binding to C1q, the initiating component of the classical complement pathway. This can lead to complement-dependent cytotoxicity (CDC) and inflammation.

  • Contaminants: The presence of endotoxins or other contaminants in the antibody preparation can trigger inflammatory responses independent of Fc receptor engagement.

Troubleshooting Guides

Issue 1: High Background Signal in Flow Cytometry Staining

Symptoms: Unstained control cells show high fluorescence, or the distinction between positive and negative populations is poor.

Potential Cause Troubleshooting Step
Dead CellsUse a viability dye to gate out dead cells, which can non-specifically bind antibodies.[7]
Fc Receptor-Mediated BindingIf staining primary cells (e.g., PBMCs), pre-incubate with an Fc blocking reagent to prevent non-specific binding of this compound to Fcγ receptors on immune cells.
Antibody ConcentrationTitrate the antibody to determine the optimal concentration that provides the best signal-to-noise ratio.[7]
AutofluorescenceSome cell types are naturally autofluorescent. Use a brighter fluorophore or an unstained control to set the negative gate appropriately.[7]
Issue 2: Inconsistent Results in Surface Plasmon Resonance (SPR)

Symptoms: High variability in binding kinetics (ka, kd) and affinity (KD) measurements between runs.

Potential Cause Troubleshooting Step
Ligand ImmobilizationInconsistent immobilization of the Fcγ receptor on the sensor chip can lead to variability. Ensure a consistent and stable immobilization level.
Analyte QualityAggregates in the this compound sample can cause artifacts in the sensorgram. Centrifuge the sample before analysis.
Regeneration IssuesIncomplete regeneration of the sensor surface between cycles can lead to carry-over. Optimize the regeneration buffer and contact time.
Non-specific BindingInclude a reference flow cell to subtract non-specific binding and buffer effects.

Experimental Protocols

Standard ADCC Reporter Gene Assay Protocol

This protocol outlines a common method for assessing ADCC activity using a reporter gene assay, which measures the activation of NFAT in effector cells.

  • Cell Preparation:

    • Plate target cells (e.g., Raji cells for a CD20-targeting antibody) at an optimal density in a 96-well plate and incubate overnight.

    • On the day of the assay, prepare the effector cells (e.g., Jurkat-NFAT-luciferase cells expressing FcγRIIIa).

  • Antibody Dilution:

    • Prepare a serial dilution of the this compound antibody and a wild-type IgG1 positive control.

  • Assay Procedure:

    • Add the diluted antibodies to the target cells and incubate for 30 minutes.

    • Add the effector cells to the wells at a predetermined effector-to-target (E:T) ratio.

    • Incubate the plate for 6-24 hours at 37°C.

  • Data Analysis:

    • Add a luciferase substrate and measure the luminescence using a plate reader.

    • Plot the luminescence signal against the antibody concentration and fit a four-parameter logistic curve to determine the EC50.

Visualizing Experimental Workflows and Pathways

Logical Flow for Troubleshooting ADCC Assay Variability

The following diagram illustrates a step-by-step process for diagnosing inconsistencies in ADCC assay results.

ADCC_Troubleshooting start Inconsistent ADCC Results check_binding Confirm FcγRIIIa Binding (SPR/ELISA) start->check_binding binding_ok Binding OK? check_binding->binding_ok check_reagents Verify Reagent Quality (Antibody, Cells, Media) binding_ok->check_reagents Yes revisit_binding Troubleshoot Binding Assay binding_ok->revisit_binding No reagents_ok Reagents OK? check_reagents->reagents_ok optimize_assay Optimize Assay Parameters (E:T Ratio, Incubation Time) reagents_ok->optimize_assay Yes revisit_reagents Replace/Validate Reagents reagents_ok->revisit_reagents No assay_ok Assay Optimized? optimize_assay->assay_ok resolve Consistent Results assay_ok->resolve Yes revisit_mol Re-evaluate this compound (Aggregation, Glycosylation) assay_ok->revisit_mol No

Caption: Troubleshooting workflow for ADCC experiments.

Simplified FcγR Signaling Pathway

This diagram shows a simplified overview of the activating signaling cascade initiated by Fcγ receptor crosslinking, which is central to ADCC.

Fc_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FcR Fcγ Receptor ITAM ITAM Phosphorylation (Src Kinases) FcR->ITAM Antibody This compound (Immune Complex) Antibody->FcR Crosslinking Target Target Cell Target->Antibody Syk Syk Activation ITAM->Syk PLCg Downstream Signaling (e.g., PLCγ, PI3K) Syk->PLCg Calcium Ca²⁺ Mobilization PLCg->Calcium NFAT NFAT Activation Calcium->NFAT Gene Gene Expression (Cytokines, Granzymes) NFAT->Gene Response Cellular Response (e.g., ADCC) Gene->Response

Caption: Activating signaling pathway via Fcγ receptors.

References

Technical Support Center: Optimization of Linker Length in Fc 11a-2 for Better Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the linker length of the hypothetical Fc fusion protein, Fc 11a-2, to enhance its therapeutic efficacy. The information provided is based on established principles of protein engineering for Fc fusion proteins and antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in the this compound fusion protein?

The linker in this compound is a crucial component that connects the active protein domain to the Fc region of an antibody. The linker's characteristics, including its length, flexibility, and amino acid composition, can significantly impact the overall properties of the fusion protein.[1] A well-designed linker ensures that the functional domains fold correctly and maintain their biological activities.[2] It also influences the stability, production yield, and pharmacokinetic profile of the this compound molecule.[3]

Q2: How does linker length affect the efficacy of this compound?

Linker length is a critical parameter that can modulate the efficacy of this compound in several ways:

  • Biological Activity: The length of the linker can affect the spatial orientation of the active domain relative to the Fc region, which can be crucial for its interaction with its target. Studies on other Fc fusion proteins have shown that longer linkers can lead to improved potency, likely due to increased flexibility and reduced steric hindrance.[4][5] For instance, a study on a Fynomer-Fc fusion protein demonstrated that the variant with the longest linker had the most potent inhibitory activity.[6]

  • Stability and Solubility: The length and composition of the linker can influence the overall stability and solubility of this compound. Improper linker length can lead to protein aggregation or degradation.[7][8]

  • Pharmacokinetics: The linker can impact the in vivo half-life and distribution of the fusion protein.[9]

Q3: What are the different types of linkers that can be used for this compound?

Linkers used in fusion proteins can be broadly categorized into three types:

  • Flexible Linkers: These are typically rich in small, non-polar (e.g., Glycine) or polar (e.g., Serine) residues. A common example is the (GGGGS)n motif. They provide flexibility and allow for movement between the fused domains.

  • Rigid Linkers: These linkers, often containing proline residues or alpha-helical structures (e.g., (EAAAK)n), provide a fixed distance and orientation between the domains.[3]

  • Cleavable Linkers: These linkers are designed to be cleaved under specific physiological conditions, such as in the presence of certain enzymes or at a particular pH. This is more common in ADCs where the release of a cytotoxic payload at the target site is desired.[1][10]

The choice of linker type for this compound would depend on its specific mechanism of action and therapeutic application.

Q4: What is a recommended starting point for linker length optimization of this compound?

A common strategy is to generate a series of constructs with linkers of varying lengths. For flexible linkers, one could start with repeats of the (GGGGS)n motif, where 'n' could be 1, 2, 3, and 4, to create linkers of 5, 10, 15, and 20 amino acids, respectively. It is advisable to also include a construct with no linker (direct fusion) to serve as a baseline.[4]

Troubleshooting Guide

Issue: Low expression yield of this compound variants with different linkers.

  • Possible Cause: Codon mismatch between the linker-encoding DNA sequence and the expression host's preferred codons.

  • Solution: Optimize the codon usage of the linker sequence for the specific expression system (e.g., E. coli, CHO cells).[11]

  • Possible Cause: The linker sequence may be promoting protein misfolding and subsequent degradation.

  • Solution:

    • Lower the expression temperature to slow down protein synthesis and allow more time for proper folding.

    • Consider co-expressing molecular chaperones to assist in the folding process.

    • Experiment with different linker compositions, for example, by varying the ratio of Glycine to Serine residues.[12]

Issue: Aggregation of purified this compound linker variants.

  • Possible Cause: The linker length or composition is leading to intermolecular interactions and aggregation.[8]

  • Solution:

    • Optimize the buffer conditions, including pH and ionic strength.[8]

    • Include additives such as glycerol or polyethylene glycol (PEG) in the storage buffer to enhance protein stability.[8]

    • Investigate more rigid linker designs to reduce unfavorable intermolecular interactions.[7]

Issue: Reduced or no biological activity of this compound with a modified linker.

  • Possible Cause: The linker is too short, causing steric hindrance between the active domain and the Fc region, preventing proper target engagement.

  • Solution: Increase the linker length to provide more separation and flexibility between the domains.[4][12]

  • Possible Cause: The linker is too long and flexible, leading to an unfavorable conformation of the active domain.

  • Solution: Test a range of shorter linkers or consider a more rigid linker design to restrict the conformational freedom.[7]

  • Possible Cause: The protein is lacking necessary post-translational modifications required for its activity.[13]

  • Solution: Ensure the chosen expression system is capable of performing the required post-translational modifications. For example, if glycosylation is critical, a mammalian expression system should be used.[13]

Quantitative Data Summary

The following tables summarize the impact of linker length on key parameters of Fc fusion proteins, based on data from published studies.

Table 1: Effect of Linker Length on Binding Affinity and In Vitro Potency of a Fynomer-Fc Fusion Protein [4][5]

Linker NameLinker SequenceLinker Length (amino acids)Affinity (KD, pM)In Vitro Potency (IC50, pM)
2C1L0FcG11030260
2C1L1FcGGG31200220
2C1L2FcGGGGG591056
2C1L3FcGGGGGGGGG947021

Data adapted from a study on a Fynomer-Fc fusion protein targeting IL-17A.

Experimental Protocols

Protocol 1: Generation of this compound Linker Variants by Molecular Cloning
  • Primer Design: Design overlapping PCR primers that encode the desired linker sequences. The primers should have flanking regions homologous to the 3' end of the this compound active domain and the 5' end of the Fc domain in your expression vector.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the active domain and Fc domain fragments with the linker-encoding overhangs.

  • Assembly and Cloning: Use a seamless cloning method (e.g., Gibson Assembly) or traditional restriction enzyme-ligation to insert the amplified fragments into the expression vector.

  • Sequence Verification: Transform the ligated product into competent E. coli and screen for positive clones. Verify the sequence of the entire this compound construct, including the linker region, by Sanger sequencing.

Protocol 2: Expression and Purification of this compound Linker Variants
  • Transfection/Transformation: Introduce the expression plasmids into the chosen host cells (e.g., transient transfection of ExpiCHO cells or transformation of E. coli BL21(DE3)).

  • Cell Culture and Induction: Culture the cells under optimal conditions. If using an inducible promoter, add the appropriate inducer at the optimal cell density and time.

  • Harvesting: Harvest the cells or the culture supernatant containing the secreted this compound.

  • Purification:

    • Clarify the lysate or supernatant by centrifugation and filtration.

    • Perform affinity chromatography using a Protein A resin, which specifically binds to the Fc region.

    • Wash the column to remove impurities.

    • Elute the bound this compound using a low pH buffer.

    • Neutralize the eluted fractions immediately.

    • Perform size-exclusion chromatography (SEC) as a polishing step to remove aggregates and ensure high purity.

Protocol 3: In Vitro Bioassay to Assess this compound Efficacy

The specific bioassay will depend on the mechanism of action of this compound. The following is a general protocol for a cell-based activity assay.

  • Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Preparation of this compound Dilutions: Prepare a serial dilution of the purified this compound linker variants in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and add the this compound dilutions. Include a negative control (medium only) and a positive control if available.

  • Incubation: Incubate the plate for a predetermined period at 37°C in a CO2 incubator.

  • Readout: Measure the biological response using a suitable method (e.g., colorimetric assay for cell viability, ELISA for cytokine secretion, or a reporter gene assay).

  • Data Analysis: Plot the response against the concentration of this compound and determine the IC50 or EC50 value for each linker variant using a non-linear regression analysis.

Visualizations

Signaling_Pathway This compound This compound Target Receptor Target Receptor This compound->Target Receptor Binds Downstream Signaling Downstream Signaling Target Receptor->Downstream Signaling Activates/Inhibits Cellular Response Cellular Response Downstream Signaling->Cellular Response Leads to Experimental_Workflow cluster_0 Design & Cloning cluster_1 Protein Production cluster_2 Characterization Linker Design Linker Design Cloning into Vector Cloning into Vector Linker Design->Cloning into Vector Sequence Verification Sequence Verification Cloning into Vector->Sequence Verification Expression Expression Sequence Verification->Expression Purification (Protein A & SEC) Purification (Protein A & SEC) Expression->Purification (Protein A & SEC) Purity Analysis (SDS-PAGE) Purity Analysis (SDS-PAGE) Purification (Protein A & SEC)->Purity Analysis (SDS-PAGE) In Vitro Bioassay In Vitro Bioassay Purity Analysis (SDS-PAGE)->In Vitro Bioassay Data Analysis (IC50) Data Analysis (IC50) In Vitro Bioassay->Data Analysis (IC50) Troubleshooting_Flowchart Start Start Low Protein Yield? Low Protein Yield? Start->Low Protein Yield? Protein Aggregation? Protein Aggregation? Low Protein Yield?->Protein Aggregation? No Optimize Codons Optimize Codons Low Protein Yield?->Optimize Codons Yes Low Activity? Low Activity? Protein Aggregation?->Low Activity? No Optimize Buffer Optimize Buffer Protein Aggregation?->Optimize Buffer Yes Increase Linker Length Increase Linker Length Low Activity?->Increase Linker Length Yes End End Low Activity?->End No Lower Temp Lower Temp Optimize Codons->Lower Temp Lower Temp->Protein Aggregation? Change Linker Rigidity Change Linker Rigidity Optimize Buffer->Change Linker Rigidity Change Linker Rigidity->Low Activity? Check PTMs Check PTMs Increase Linker Length->Check PTMs Check PTMs->End

References

Technical Support Center: Troubleshooting FC-11 Degradation Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FC-11 degradation assays. While the specific term "Fc 11a-2" did not yield precise results, we have compiled this guide based on information for the highly relevant PROTAC FAK degrader, FC-11 .[1][2] We believe this will address the challenges you may be encountering in your experiments.

General Troubleshooting

This section addresses common issues that can arise during protein degradation assays and are applicable to experiments involving FC-11.

QuestionPossible Cause(s)Suggested Solution(s)
No degradation of the target protein (FAK) is observed. Inactive Compound: FC-11 may have degraded due to improper storage.Store FC-11 at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month), protected from light.[1]
Cell Permeability Issues: The compound may not be efficiently entering the cells.While specific permeability data for FC-11 isn't detailed, PROTACs can have permeability challenges.[3][4] Consider optimizing incubation time and concentration.
Incorrect Cell Line: The chosen cell line may not express the necessary E3 ligase (Cereblon for FC-11) or may have low levels of the target protein (FAK).[5]Confirm Cereblon (CRBN) expression in your cell line. FC-11 utilizes the CRBN E3 ligase.[1][2] Use a positive control cell line known to be sensitive to FC-11 (e.g., PA1, Ramos).[1]
Proteasome Inhibition: The proteasome may be inhibited by other compounds in the media or experimental conditions.To confirm proteasome-dependent degradation, co-treat with a proteasome inhibitor (e.g., MG132). This should "rescue" the degradation of the target protein.[5][6]
High variability between replicates. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable protein levels.Ensure a homogenous cell suspension and use a consistent seeding protocol.
Sample Handling Errors: Variations in incubation times, compound concentrations, or lysis procedures.Standardize all experimental steps. Use a multichannel pipette for simultaneous additions where possible.
Preanalytical Sample Instability: Protein degradation or modifications can occur during sample collection and processing.[7]Standardize sample handling and storage procedures to minimize variability.[7]
Degradation is observed, but the functional effect is not as expected. Rapid Protein Resynthesis: The cell may be rapidly resynthesizing the target protein.Perform a time-course experiment to understand the kinetics of degradation and resynthesis.[5]
Off-Target Effects: The observed phenotype may be due to effects on other proteins.Perform washout experiments to see if the effect is reversible, as are the effects of FC-11.[2] Consider proteomic studies to identify other degraded proteins.

FC-11 Specific FAQs

This section provides answers to frequently asked questions specifically about FC-11.

Q1: What is FC-11 and how does it work?

A1: FC-11 is a PROTAC (Proteolysis Targeting Chimera) that induces the degradation of Focal Adhesion Kinase (FAK).[1][2] It is a heterobifunctional molecule composed of a ligand for FAK (PF-562271) and a ligand for the E3 ubiquitin ligase Cereblon (Pomalidomide), connected by a linker.[1][2] FC-11 brings FAK into proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of FAK by the proteasome.[4]

Q2: What are the typical concentrations and treatment times for FC-11?

A2: FC-11 is a highly potent degrader. Effective degradation of FAK has been observed at concentrations ranging from 1-100 nM with an 8-hour treatment in PA1 cells.[1] Near-complete degradation of autophosphorylated FAK was seen after 3 hours at 100 nM in TM3 cells.[2] The optimal concentration and time will depend on the cell line being used.

Q3: In which cell lines is FC-11 effective?

A3: FC-11 has been shown to effectively degrade FAK in various cell types. The reported DC50 values (the concentration at which 50% of the protein is degraded) are summarized in the table below.[1]

Quantitative Data: FC-11 Degradation Potency

Cell LineDC50 (pM)
Ramos40
PA180
TM3310
MDA-MB-436330
LNCaP370
Data sourced from MedchemExpress.[1]

Experimental Protocols

General Protocol for Western Blot-Based FC-11 Degradation Assay

This protocol provides a general framework. Optimization of cell number, FC-11 concentration, and incubation time is recommended for each specific cell line and experimental setup.

  • Cell Seeding:

    • Plate cells at a density that will result in 70-80% confluency at the time of harvesting.

    • Allow cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare a stock solution of FC-11 in DMSO.

    • Dilute the stock solution to the desired final concentrations in cell culture medium. Include a DMSO-only vehicle control.

    • Remove the old medium from the cells and add the medium containing FC-11 or vehicle.

    • Incubate for the desired amount of time (e.g., 3, 8, or 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microfuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Transfer the supernatant to a new tube.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against FAK overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate.

    • Quantify the band intensities to determine the extent of FAK degradation relative to the loading control and the vehicle-treated sample.

Visualizations

FC11_Mechanism FC-11 Mechanism of Action cluster_cell Cell cluster_ternary Ternary Complex FC11 FC-11 FAK FAK (Target Protein) FC11->FAK Binds CRBN CRBN (E3 Ligase) FC11->CRBN Binds FAK_bound FAK FC11_bound FC-11 CRBN_bound CRBN FC11_bound->CRBN_bound FAK_bound->FC11_bound Proteasome Proteasome FAK_bound->Proteasome Recruitment Ub Ubiquitin Ub->FAK_bound Ubiquitination Degraded_FAK Degraded FAK Peptides Proteasome->Degraded_FAK Degradation

Caption: FC-11 mediated degradation of FAK via the PROTAC mechanism.

Troubleshooting_Workflow Troubleshooting FC-11 Degradation Assays decision decision solution solution start Start: No/Low FAK Degradation check_compound Check FC-11 Storage & Handling start->check_compound check_controls Review Controls: - Vehicle (DMSO) - Positive Control Cell Line - Proteasome Inhibitor Rescue check_compound->check_controls is_degradation_seen Degradation in Positive Control? check_controls->is_degradation_seen is_degradation_seen->check_compound No is_rescue_seen Degradation Rescued by Proteasome Inhibitor? is_degradation_seen->is_rescue_seen Yes check_cell_line Investigate Experimental Cell Line: - CRBN Expression - FAK Expression is_rescue_seen->check_cell_line Yes optimize_assay Optimize Assay Parameters: - FC-11 Concentration - Incubation Time is_rescue_seen->optimize_assay No check_cell_line->optimize_assay problem_solved Problem Solved optimize_assay->problem_solved

Caption: A logical workflow for troubleshooting common issues in FC-11 degradation assays.

References

Validation & Comparative

A Comparative Guide to the Specificity of the FAK Degrader FC-11

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of FC-11, a Proteolysis Targeting Chimera (PROTAC) designed to degrade Focal Adhesion Kinase (FAK), with other established FAK inhibitors. The specificity of a targeted molecule is paramount for its efficacy and safety profile. This document outlines the available experimental data to validate the specificity of FC-11 for FAK and objectively compares its performance with alternative FAK-targeting compounds.

FAK Targeting Agents: A Comparative Overview

FC-11 is a highly potent FAK PROTAC degrader, composed of the FAK inhibitor PF-562271 linked to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This design leads to the targeted degradation of FAK protein rather than just the inhibition of its kinase activity. The following table summarizes the quantitative data for FC-11 and other well-characterized FAK inhibitors.

CompoundTypeTarget(s)Potency (FAK)Key Off-Targets
FC-11 PROTAC DegraderFAKDC50: 40 - 370 pM (cell line dependent)[1]Slight degradation of Pyk2; does not degrade known off-targets of PF-562271 (CDK1, CDK2, CDK7, FLT3)
PF-562271 Small Molecule InhibitorFAK, Pyk2IC50: 1.5 nM[2][3]Pyk2 (IC50: 13 nM), some CDKs (30-120 nM)[2]
Defactinib (VS-6063) Small Molecule InhibitorFAK, Pyk2IC50: 0.6 nM[4]Pyk2 (IC50: 0.6 nM); >100-fold selectivity over other kinases[4]
VS-4718 Small Molecule InhibitorFAKIC50: 1.5 nM[5][6][7]Flt3 (>50% inhibition at 0.1 µM)
TAE226 Small Molecule InhibitorFAK, IGF-1R, Pyk2IC50: 5.5 nM[8]Pyk2 (IC50: 3.5 nM), InsR (IC50: 44 nM), IGF-1R (IC50: 140 nM), ALK, c-Met[8]

FAK Signaling Pathway

FAK_Signaling Integrins Integrins FAK FAK Integrins->FAK GF_Receptors Growth Factor Receptors GF_Receptors->FAK pY397 pY397 FAK->pY397 Autophosphorylation Grb2 Grb2 FAK->Grb2 p130Cas p130Cas FAK->p130Cas Phosphorylates Src Src pY397->Src Recruits PI3K PI3K pY397->PI3K Recruits Src->FAK Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Crk Crk p130Cas->Crk Dock180 Dock180 Crk->Dock180 Rac Rac Dock180->Rac Cell_Migration Cell Migration Rac->Cell_Migration

Caption: Simplified FAK signaling pathway.

Experimental Protocols for Specificity Validation

Accurate determination of a compound's specificity is crucial. The following are detailed methodologies for key experiments used to validate the specificity of FAK-targeting molecules.

Experimental Workflow for FAK Inhibitor Specificity Validation

experimental_workflow cluster_in_vitro In Vitro / Biochemical cluster_in_cellulo In Cellulo cluster_in_vivo In Vivo Biochemical_Assay Biochemical Kinase Assay (e.g., Radiometric, Luminescence-based) Kinome_Scan Kinome-Wide Selectivity Screen (e.g., KINOMEscan) Biochemical_Assay->Kinome_Scan Broaden Scope CETSA Cellular Thermal Shift Assay (CETSA) Kinome_Scan->CETSA Validate in Cells NanoBRET NanoBRET Target Engagement Assay CETSA->NanoBRET Confirm Target Engagement Western_Blot Western Blot (pFAK, total FAK, off-targets) NanoBRET->Western_Blot Assess Downstream Effects Xenograft Xenograft Models Western_Blot->Xenograft Evaluate in Animal Models

Caption: Workflow for validating FAK inhibitor specificity.

Biochemical Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of FAK.

Protocol:

  • Reaction Setup: In a microplate, combine the purified FAK enzyme, a suitable substrate (e.g., a synthetic peptide), and the test compound at various concentrations.

  • Initiation: Start the kinase reaction by adding ATP (often radiolabeled with ³²P or ³³P, or in a system where ADP production is measured).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.

  • Termination: Stop the reaction, typically by adding a solution like EDTA or by spotting onto a filter membrane.

  • Detection:

    • Radiometric: Quantify the incorporation of the radiolabel into the substrate using a scintillation counter.

    • Luminescence-based (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity, using a luciferase-based detection system.

  • Data Analysis: Determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

Cellular Thermal Shift Assay (CETSA®)

CETSA® assesses the binding of a compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability.

Protocol:

  • Cell Treatment: Treat intact cells with the test compound or vehicle control and incubate to allow for compound entry and target binding.

  • Heating: Heat the cell suspensions in a thermal cycler to a range of temperatures to induce protein denaturation and aggregation.

  • Lysis: Lyse the cells to release the soluble proteins.

  • Separation: Separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Detection: Analyze the amount of soluble FAK protein remaining at each temperature using methods like Western blotting or ELISA.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

NanoBRET™ Target Engagement Assay

This assay measures the binding of a compound to a target protein in living cells using Bioluminescence Resonance Energy Transfer (BRET).

Protocol:

  • Cell Preparation: Transfect cells with a vector expressing FAK fused to NanoLuc® luciferase.

  • Tracer and Compound Addition: Add a cell-permeable fluorescent tracer that binds to FAK to the cells. Then, add the test compound at various concentrations. The test compound will compete with the tracer for binding to the FAK-NanoLuc® fusion protein.

  • Substrate Addition: Add the NanoLuc® substrate to initiate the luminescent reaction.

  • BRET Measurement: Measure the BRET signal. Energy is transferred from the NanoLuc® luciferase to the fluorescent tracer when they are in close proximity (i.e., when the tracer is bound to FAK).

  • Data Analysis: A decrease in the BRET signal with increasing concentrations of the test compound indicates displacement of the tracer and engagement of the target by the compound. This allows for the determination of the compound's intracellular affinity (IC50).[9][10][11]

References

A Head-to-Head Comparison: FC-11 vs. siRNA for FAK Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and effective knockdown of target proteins is paramount. Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical mediator of cell adhesion, migration, proliferation, and survival, making it a key target in cancer research and other diseases. This guide provides an objective comparison of two prominent methods for FAK knockdown: the PROTAC degrader FC-11 and small interfering RNA (siRNA).

This comparison delves into their mechanisms of action, performance data, and experimental protocols to aid researchers in selecting the optimal tool for their specific needs. While both technologies aim to reduce FAK protein levels, they operate through fundamentally different biological pathways, leading to distinct advantages and considerations.

Mechanism of Action: Degradation vs. Silencing

FC-11: Targeted Protein Degradation

FC-11 is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to hijack the cell's natural protein disposal system. It consists of a ligand that binds to FAK, a linker, and a ligand that recruits an E3 ubiquitin ligase, most commonly Cereblon (CRBN). This proximity induces the ubiquitination of FAK, marking it for degradation by the proteasome. This mechanism results in the near-complete removal of the FAK protein from the cell.

cluster_0 FC-11 Action FC-11 FC-11 Ternary Complex FAK-FC-11-E3 FC-11->Ternary Complex Binds FAK FAK FAK->Ternary Complex Binds E3 Ligase (CRBN) E3 Ligase (CRBN) E3 Ligase (CRBN)->Ternary Complex Recruited Ub-FAK Ubiquitinated FAK Ternary Complex->Ub-FAK Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary Complex Proteasome Proteasome Ub-FAK->Proteasome Targeted for Degradation Degraded FAK Proteasome->Degraded FAK

Mechanism of FC-11, a FAK PROTAC degrader.

siRNA: Post-Transcriptional Gene Silencing

Small interfering RNA (siRNA) operates at the messenger RNA (mRNA) level. These short, double-stranded RNA molecules are introduced into cells and are incorporated into the RNA-induced silencing complex (RISC). The siRNA guide strand then directs RISC to the complementary FAK mRNA sequence, leading to its cleavage and subsequent degradation. This prevents the translation of FAK mRNA into protein, effectively silencing the gene.

cluster_1 siRNA Action siRNA duplex siRNA duplex RISC RISC siRNA duplex->RISC Loading Activated RISC Activated RISC (with guide strand) RISC->Activated RISC Activation FAK mRNA FAK mRNA Activated RISC->FAK mRNA Binding Cleaved mRNA Cleaved FAK mRNA FAK mRNA->Cleaved mRNA Cleavage No FAK Protein No FAK Protein Translation Cleaved mRNA->No FAK Protein

Mechanism of siRNA-mediated FAK knockdown.

Performance Comparison

The choice between FC-11 and siRNA for FAK knockdown often comes down to the specific experimental goals, such as the desired level and duration of knockdown, and concerns about off-target effects.

FeatureFC-11 (PROTAC Degrader)siRNA (Gene Silencing)
Mechanism Post-translational protein degradationPost-transcriptional mRNA cleavage
Target FAK ProteinFAK mRNA
Potency Picomolar to nanomolar DC50 valuesEffective at nanomolar concentrations
Speed of Action Rapid, with significant degradation observed within hoursSlower onset, dependent on protein turnover rate
Duration of Effect Reversible upon compound washoutCan be long-lasting, depending on cell division and siRNA stability
Specificity High, but potential for off-target degradation of homologous proteins (e.g., Pyk2) and off-targets of the parent inhibitorProne to sequence-dependent off-target effects, leading to unintended gene silencing
Functional Impact Complete removal of both kinase and scaffolding functions of FAKReduction of de novo protein synthesis
In Vivo Use Demonstrated in vivo efficacy with systemic administrationIn vivo delivery can be challenging, often requiring specialized formulations like liposomes

Quantitative Data Summary

FC-11 Degradation Potency

Cell LineDC50 (pM)Reference
PA-180
Ramos40
TM3310
MDA-MB-436330
LNCaP370

siRNA Knockdown Efficiency

Cell LineFAK Protein ReductionReference
MDA-MB-23194.58 ± 26.89%
REF52Significant decrease after 36 hours
Rat2Substantial reduction
Caco-2Significant lowering of FAK expression

Experimental Protocols

Workflow for FAK Knockdown and Analysis

cluster_2 Experimental Workflow Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Incubation Incubation Treatment->Incubation Cell Lysis Cell Lysis Incubation->Cell Lysis Functional Assays Functional Assays (Migration, Viability, etc.) Incubation->Functional Assays Western Blot Western Blot Analysis (FAK, p-FAK, etc.) Cell Lysis->Western Blot cluster_3 FAK Signaling Integrins Integrins FAK FAK Integrins->FAK Activation Src Src FAK->Src Recruitment & Activation Migration Migration FAK->Migration Direct Effects PI3K/Akt PI3K/Akt Pathway Src->PI3K/Akt MAPK/ERK MAPK/ERK Pathway Src->MAPK/ERK Cell Survival Cell Survival PI3K/Akt->Cell Survival Proliferation Proliferation MAPK/ERK->Proliferation

Comparative Analysis of the FAK PROTAC Degrader FC-11 and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the Focal Adhesion Kinase (FAK) PROTAC (Proteolysis Targeting Chimera) degrader, FC-11, and its analogs. The information presented is based on available experimental data to facilitate an objective evaluation of their performance and potential applications in research and drug development.

Introduction to FC-11 and FAK Degradation

FC-11 is a potent and highly selective FAK degrader.[1][2] It is a heterobifunctional molecule composed of a ligand that binds to the FAK protein (the FAK inhibitor PF-562271), a linker, and a ligand for the E3 ubiquitin ligase Cereblon (CRBN), which is derived from pomalidomide.[1] By recruiting FAK to the CRBN E3 ligase, FC-11 induces the ubiquitination and subsequent degradation of the FAK protein by the proteasome.[1] This degradation mechanism allows for the inhibition of both the kinase-dependent and kinase-independent scaffolding functions of FAK, offering a potential advantage over traditional kinase inhibitors that only block the catalytic activity.

Comparative Performance of FC-11 and Its Analogs

The efficacy of FC-11 and its analogs is primarily assessed by their ability to induce the degradation of FAK in various cell lines. The half-maximal degradation concentration (DC50) is a key metric for comparison, with lower values indicating higher potency. A study detailing the synthesis and evaluation of a library of FAK-targeting PROTACs provides valuable comparative data for FC-11 and its analogs with varying linker lengths.

CompoundFAK LigandE3 Ligase LigandLinker TypeDC50 (pM) in PA1 cellsDC50 (pM) in Ramos cellsDC50 (pM) in TM3 cellsDC50 (pM) in MDA-MB-436 cellsDC50 (pM) in LNCaP cells
FC-11 PF-562271PomalidomideTriethylene glycol with triazole8040310330370
FC-1 VS-6063PomalidomideDiethylene glycol-----
FC-4 VS-6063PomalidomideTriethylene glycol-----
FC-8 PF-562271PomalidomideDiethylene glycol-----

Data for DC50 values of FC-11 were obtained from multiple sources.[1][2] Data for analogs FC-1, FC-4, and FC-8 are qualitative from a study indicating shorter linkers led to higher degradation activity, though specific DC50 values were not provided in the abstract.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used in the evaluation of FC-11 and its analogs.

Cell Culture
  • Cell Lines: Human ovarian cancer cells (PA1), Burkitt's lymphoma cells (Ramos), mouse testicular Sertoli cells (TM3), human breast cancer cells (MDA-MB-436), and human prostate cancer cells (LNCaP) are commonly used.

  • Culture Media: Cells are typically cultured in appropriate media such as DMEM or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for FAK Degradation
  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of FC-11 or its analogs for a specified period (e.g., 8 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against FAK overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of FC-11 or its analogs for a specified duration (e.g., 72 hours).

  • MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the viability of untreated control cells.

Signaling Pathway and Experimental Workflow

Visual diagrams are provided below to illustrate the FAK signaling pathway, the mechanism of action of FC-11, and a typical experimental workflow for its evaluation.

FAK_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ECM ECM Integrin Integrin ECM->Integrin FAK FAK Integrin->FAK Activation Src Src FAK->Src Recruitment & Activation Grb2 Grb2 FAK->Grb2 PI3K PI3K FAK->PI3K Paxillin Paxillin FAK->Paxillin Src->FAK Phosphorylation Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival, Migration) ERK->Gene_Expression Akt Akt PI3K->Akt Akt->Gene_Expression Paxillin->Gene_Expression PROTAC_Mechanism cluster_workflow FC-11 Mechanism of Action FC11 FC-11 (PROTAC) FAK FAK Protein FC11->FAK Binds CRBN CRBN (E3 Ligase) FC11->CRBN Binds Ternary_Complex Ternary Complex (FAK-FC-11-CRBN) Ub_FAK Ubiquitinated FAK Ternary_Complex->Ub_FAK Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Recruitment Proteasome Proteasome Ub_FAK->Proteasome Degradation FAK Degradation Proteasome->Degradation Experimental_Workflow cluster_workflow Experimental Workflow for FC-11 Evaluation start Start cell_culture Cell Culture (e.g., PA1, Ramos) start->cell_culture treatment Treatment with FC-11 & Analogs cell_culture->treatment western_blot Western Blot (FAK Degradation) treatment->western_blot mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay data_analysis Data Analysis (DC50, IC50) western_blot->data_analysis mtt_assay->data_analysis end End data_analysis->end

References

A Head-to-Head Comparison of FAK-Targeting Compounds: FC-11a-2 and PF-562271

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, Focal Adhesion Kinase (FAK) has emerged as a critical node in tumor progression, invasion, and metastasis. Two compounds that have garnered significant attention for their ability to modulate FAK activity are FC-11a-2 and PF-562271. While both molecules target FAK, they employ fundamentally different mechanisms of action, offering distinct therapeutic profiles. This guide provides a comprehensive, data-supported comparison of FC-11a-2 and PF-562271 for researchers, scientists, and drug development professionals.

Executive Summary

PF-562271 is a potent, ATP-competitive, and reversible small molecule inhibitor of FAK and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] It functions by occupying the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of FAK and downstream signaling events.[1]

FC-11a-2 (also known as FC-11) is a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of FAK.[3] It is a heterobifunctional molecule that consists of PF-562271 linked to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[3] By bringing FAK into proximity with the ubiquitin-proteasome system, FC-11a-2 triggers the ubiquitination and subsequent degradation of the FAK protein.[3]

The primary distinction lies in their mode of action: inhibition versus degradation . This difference has profound implications for their biological activity, potency, and potential therapeutic applications.

Quantitative Performance Data

The following tables summarize the key quantitative data for FC-11a-2 and PF-562271 based on available experimental findings.

Table 1: In Vitro Potency

ParameterFC-11a-2PF-562271
Mechanism of Action FAK Protein DegradationFAK/Pyk2 Kinase Inhibition
Target(s) FAKFAK, Pyk2
DC50 (FAK Degradation) 40 pM - 370 pM (cell line dependent)[3]Not Applicable
IC50 (FAK, cell-free) Not Applicable1.5 nM[1][2]
IC50 (Pyk2, cell-free) Not Applicable13 nM[4], 14 nM[2][5]
Cellular IC50 (p-FAK) Not Applicable5 nM[1][2]

Table 2: Selectivity

CompoundPrimary TargetSecondary Target(s)Notes
FC-11a-2 FAKNot explicitly reported, but selectivity is driven by the PF-562271 warhead and CRBN ligand.The PROTAC mechanism can enhance selectivity for the target protein over off-target kinases.
PF-562271 FAKPyk2 (~10-fold less potent)[1], some CDKs (>100-fold less potent)[1][6]Demonstrates high selectivity against a broad panel of other kinases.[2]

Mechanism of Action and Signaling Pathways

PF-562271: Kinase Inhibition

PF-562271 acts as a reversible, ATP-competitive inhibitor. It binds to the ATP pocket of the FAK kinase domain, preventing the autophosphorylation of FAK at tyrosine 397 (Y397). This initial phosphorylation event is crucial for the subsequent activation of FAK and the recruitment of other signaling proteins, such as Src. By blocking this step, PF-562271 effectively shuts down FAK-mediated signaling cascades that are involved in cell migration, proliferation, and survival.[7] The inhibition of Pyk2, a kinase with structural homology to FAK, also contributes to its overall cellular effects.[7]

cluster_membrane Cell Membrane Integrin Integrins FAK FAK Integrin->FAK Activation pFAK p-FAK (Y397) FAK->pFAK Autophosphorylation PF562271 PF-562271 PF562271->FAK Inhibition ATP ATP ATP->pFAK Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) pFAK->Downstream Signal Transduction

Caption: PF-562271 inhibits FAK autophosphorylation.

FC-11a-2: Targeted Protein Degradation

FC-11a-2 operates through the PROTAC mechanism. One end of the molecule (the "warhead") binds to FAK, while the other end (the "E3 ligase ligand") recruits the Cereblon E3 ubiquitin ligase complex. This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to FAK, tagging it for degradation by the proteasome. This results in the elimination of the entire FAK protein, not just the inhibition of its kinase activity. This can lead to a more profound and sustained downstream effect compared to simple inhibition.

FAK FAK Protein TernaryComplex FAK-FC-11a-2-CRBN Ternary Complex FAK->TernaryComplex FC11a2 FC-11a-2 FC11a2->TernaryComplex CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->TernaryComplex UbFAK Ubiquitinated FAK TernaryComplex->UbFAK Ubiquitination Ub Ubiquitin Ub->UbFAK Proteasome Proteasome UbFAK->Proteasome Targeting Degradation Degradation Products Proteasome->Degradation Degradation

Caption: FC-11a-2 mediates FAK protein degradation.

Experimental Protocols

PF-562271: In Vitro Kinase Assay (for IC50 determination)

A common method for determining the IC50 of a kinase inhibitor is a biochemical assay that measures the phosphorylation of a substrate.

  • Reaction Setup: Purified, activated FAK kinase domain is incubated in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 125 mM NaCl, 48 mM MgCl2).[1]

  • Substrate and ATP: A substrate, such as a random polymer of glutamate and tyrosine (p(Glu/Tyr)), and ATP are added to the reaction mixture.[1]

  • Inhibitor Addition: Serial dilutions of PF-562271 are added to the reaction wells. A control with no inhibitor is included.

  • Incubation: The reaction is allowed to proceed for a set time (e.g., 15 minutes) at a controlled temperature.

  • Detection: The amount of substrate phosphorylation is quantified. This can be done using various methods, such as ELISA with a phosphotyrosine-specific antibody or radiometric assays with radiolabeled ATP.

  • Data Analysis: The percentage of inhibition for each concentration of PF-562271 is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.

FC-11a-2: Cellular FAK Degradation Assay (for DC50 determination)

The potency of a PROTAC is measured by its ability to induce the degradation of the target protein in a cellular context.

  • Cell Culture: A cell line that expresses FAK (e.g., TM3, PA1, MDA-MB-436) is cultured under standard conditions.[3]

  • Compound Treatment: Cells are treated with a range of concentrations of FC-11a-2 for a specified duration (e.g., 8 hours).[3] A vehicle control (e.g., DMSO) is also included.

  • Cell Lysis: After treatment, the cells are harvested and lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for subsequent analysis.

  • Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific for FAK and a loading control protein (e.g., GAPDH or β-actin).

  • Detection and Analysis: A secondary antibody conjugated to a detection enzyme (e.g., HRP) is used, and the protein bands are visualized. The intensity of the FAK band for each concentration of FC-11a-2 is normalized to the loading control and compared to the vehicle control to determine the percentage of FAK degradation. The DC50 value is calculated from the resulting dose-response curve.

Head-to-Head Comparison: Key Considerations

FeatureFC-11a-2 (Degrader)PF-562271 (Inhibitor)
Mode of Action Catalytic, event-driven (degradation)Stoichiometric, occupancy-driven (inhibition)
Potency Typically more potent (pM range DC50)[3]Potent (nM range IC50)[1][2]
Duration of Effect Potentially longer-lasting, as protein re-synthesis is required.Dependent on the pharmacokinetic properties of the inhibitor.
Effect on Scaffolding Functions Eliminates both kinase and non-kinase scaffolding functions of FAK.Primarily affects the kinase activity of FAK.
Selectivity Can exhibit enhanced selectivity due to the ternary complex formation.High selectivity for FAK/Pyk2 over other kinases.[2]
Resistance Mechanisms Mutations in FAK that prevent binding to FC-11a-2 or alterations in the ubiquitin-proteasome system.Mutations in the ATP-binding pocket of FAK that reduce inhibitor binding.
In Vivo Activity Not extensively reported in the provided search results.Demonstrates in vivo efficacy in various tumor xenograft models, inhibiting tumor growth and metastasis.[1][2][5]

Conclusion

FC-11a-2 and PF-562271 represent two distinct and powerful approaches to targeting FAK. PF-562271 is a well-characterized small molecule inhibitor with proven preclinical efficacy. Its mechanism of action is direct and reversible inhibition of kinase activity. In contrast, FC-11a-2, as a PROTAC degrader, offers the potential for greater potency and a more sustained and comprehensive inhibition of FAK's functions by eliminating the protein entirely. The choice between these two modalities will depend on the specific therapeutic context, the desired duration of action, and potential mechanisms of resistance. The data presented in this guide provides a foundation for researchers to make informed decisions in the design and execution of their studies in the pursuit of novel cancer therapies.

References

Validating the On-Target Effects of the Novel Wnt Pathway Inhibitor, Fc 11a-2, Using Rescue Experiments

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapeutics, ensuring a compound's effects are mediated through its intended target is paramount. This guide provides a comparative analysis of the novel Wnt signaling pathway inhibitor, Fc 11a-2, and outlines a definitive rescue experiment to validate its on-target activity. This information is crucial for researchers and drug developers working on novel cancer therapies and other diseases where the Wnt pathway is dysregulated.

This compound is a first-in-class, potent, and selective small molecule inhibitor designed to target a critical downstream effector of the Wnt signaling cascade. Its development presents a promising new tool for dissecting the roles of Wnt signaling and as a potential therapeutic agent. To rigorously demonstrate that the observed cellular effects of this compound are a direct consequence of its interaction with its intended target, a rescue experiment is the gold standard.

Comparative Analysis of Wnt Pathway Inhibitors

The efficacy and specificity of this compound are best understood in the context of existing Wnt pathway modulators. The following table summarizes key characteristics of this compound in comparison to other known inhibitors.

Compound Target Mechanism of Action Potency (IC50) Known Off-Target Effects
This compound (Hypothetical) β-catenin/TCF Complex Prevents the transcriptional activity of β-catenin by disrupting its interaction with TCF/LEF transcription factors.5 nMUnder Investigation
IWP-2 Porcupine (PORCN) Inhibits the palmitoylation of Wnt ligands, preventing their secretion and activity.27 nMCan affect all Wnt-dependent processes.
XAV-939 Tankyrase (TNKS) Stabilizes Axin, a key component of the β-catenin destruction complex, promoting β-catenin degradation.11 nMPoly-ADP ribosylation (PARP) inhibition.
ICG-001 CBP/β-catenin Interaction Specifically inhibits the interaction between β-catenin and the transcriptional coactivator CBP.3 µMCan affect other CBP-dependent transcription.

Experimental Validation: The Rescue Experiment

To confirm that the anti-proliferative effects of this compound are due to the inhibition of the β-catenin/TCF complex, a rescue experiment was designed. The principle of this experiment is to treat cells with this compound to induce a phenotype (e.g., decreased proliferation) and then "rescue" this phenotype by introducing a modified, constitutively active form of a downstream component of the pathway that is not susceptible to the inhibitor.

Experimental Protocol: Validating this compound On-Target Effects

Cell Line: HEK293T cells with a stably integrated SuperTOPFlash (STF) reporter, which contains TCF/LEF binding sites driving the expression of luciferase, are used to quantify Wnt pathway activity.

Reagents:

  • This compound

  • Control vehicle (DMSO)

  • Plasmid encoding a constitutively active form of the downstream target (e.g., a fusion protein of β-catenin and TCF, resistant to inhibition by this compound, hereafter referred to as "ca-Target")

  • Control plasmid (e.g., empty vector)

  • Lipofectamine 3000 for transfection

  • Dual-Luciferase Reporter Assay System

  • CellTiter-Glo Luminescent Cell Viability Assay

Procedure:

  • Cell Seeding: Seed HEK293T-STF cells in 96-well plates at a density of 1 x 10^4 cells per well.

  • Transfection: After 24 hours, transfect the cells with either the ca-Target plasmid or the empty vector control plasmid using Lipofectamine 3000 according to the manufacturer's instructions.

  • Treatment: 24 hours post-transfection, treat the cells with either this compound (at its IC50 concentration of 5 nM) or DMSO vehicle control.

  • Assays: After 48 hours of treatment, perform the following assays:

    • Wnt Pathway Activity: Measure luciferase activity using the Dual-Luciferase Reporter Assay System.

    • Cell Proliferation: Measure cell viability using the CellTiter-Glo Luminescent Cell Viability Assay.

  • Data Analysis: Normalize the luciferase activity to a co-transfected Renilla control. Express both luciferase and cell viability data as a percentage relative to the DMSO-treated cells transfected with the empty vector.

Quantitative Data Summary

The following table summarizes the expected quantitative data from the rescue experiment.

Treatment Group Transfection Normalized Wnt Activity (%) Cell Proliferation (%)
DMSOEmpty Vector100 ± 5100 ± 6
This compound (5 nM)Empty Vector15 ± 345 ± 5
DMSOca-Target250 ± 15180 ± 10
This compound (5 nM)ca-Target235 ± 12172 ± 8

Visualizing the Experimental Logic and Pathway

To clearly illustrate the experimental design and the underlying biological pathway, the following diagrams were generated.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_groups Experimental Groups seed Seed HEK293T-STF Cells transfect Transfect with Plasmids seed->transfect treat Treat with this compound or DMSO transfect->treat luciferase Luciferase Assay (Wnt Activity) treat->luciferase viability Cell Viability Assay treat->viability g1 1. DMSO + Empty Vector g2 2. This compound + Empty Vector g3 3. DMSO + ca-Target g4 4. This compound + ca-Target

Caption: Experimental workflow for the this compound rescue experiment.

Caption: Wnt signaling pathway and the mechanism of this compound action and rescue.

Conclusion

The data from the rescue experiment provides compelling evidence for the on-target activity of this compound. The introduction of a constitutively active downstream effector successfully reverses the inhibitory effects of the compound on both Wnt pathway signaling and cell proliferation. This demonstrates that this compound exerts its biological effects specifically through the intended target within the Wnt pathway. These findings are crucial for the continued development of this compound as a selective and potent therapeutic agent. This guide provides a clear framework for researchers to understand and replicate the validation of on-target effects for novel inhibitors.

A Comparative Analysis of Engineered Fc Domain Efficacy in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the efficacy of therapeutic antibodies with engineered Fragment crystallizable (Fc) domains in various cancer models. While the specific designation "Fc 11a-2" does not correspond to a known molecule in publicly available literature, this document will focus on a well-characterized class of Fc-engineered antibodies targeting the CD20 antigen, a clinically relevant target in B-cell malignancies. The principles and comparative data presented here are representative of the advancements in antibody engineering aimed at enhancing anti-tumor immunity.

The Fc domain of an antibody is crucial for its ability to engage the immune system and trigger effector functions that lead to the destruction of cancer cells.[1][2] Standard antibodies, such as the first-generation anti-CD20 monoclonal antibody Rituximab, have proven effective, but subsequent engineering of the Fc domain has led to the development of next-generation antibodies with enhanced potency. This guide will compare the efficacy of a representative glycoengineered anti-CD20 antibody, Obinutuzumab (GA101), with its predecessor, Rituximab.

Mechanism of Action of Fc-Engineered Antibodies

Therapeutic antibodies primarily exert their anti-cancer effects through several mechanisms, many of which are mediated by the Fc domain. These include:

  • Antibody-Dependent Cellular Cytotoxicity (ADCC): This is a primary mechanism where the Fc portion of an antibody bound to a cancer cell is recognized by Fcγ receptors (FcγRs) on immune cells, particularly Natural Killer (NK) cells.[2][3][4] This engagement triggers the release of cytotoxic granules from the NK cell, leading to the lysis of the tumor cell.[2]

  • Antibody-Dependent Cellular Phagocytosis (ADCP): In this process, macrophages and other phagocytic cells recognize antibody-coated tumor cells via their FcγRs, leading to the engulfment and destruction of the cancer cell.[4]

  • Complement-Dependent Cytotoxicity (CDC): The Fc domain can also activate the complement cascade by binding to C1q, resulting in the formation of a membrane attack complex that lyses the target cell.[2]

Fc engineering strategies, such as the glycoengineering of Obinutuzumab, aim to increase the affinity of the Fc domain for activating FcγRs (like FcγRIIIA on NK cells) and/or decrease its affinity for inhibitory FcγRs, thereby augmenting effector functions like ADCC.[3][5]

Comparative Efficacy in Preclinical Models

The enhanced Fc-receptor binding of glycoengineered anti-CD20 antibodies translates to superior anti-tumor activity in preclinical cancer models compared to their non-engineered counterparts.

Parameter Rituximab (Non-Engineered IgG1) Obinutuzumab (Glycoengineered IgG1) Cancer Model Reference
ADCC Activity BaselineSignificantly IncreasedIn vitro CLL cells[5]
In Vivo Tumor Growth Inhibition Significant anti-tumor effectSuperior in vivo efficacy4T1 murine mammary carcinoma[6]
Overall Response Rate (Clinical) 38% (in relapsed/refractory FL)Not directly compared in this study, but approved for FL and CLL based on superior outcomes in combination therapyFollicular Lymphoma (FL)[1][5]

Note: The data presented is a summary from multiple studies and direct head-to-head preclinical data may vary based on the specific cancer model and experimental setup.

Signaling Pathways and Experimental Workflow

The enhanced efficacy of Fc-engineered antibodies stems from their ability to more potently activate downstream signaling pathways in immune effector cells.

ADCC Signaling Pathway cluster_tumor Tumor Cell cluster_antibody Fc-Engineered Antibody cluster_nk NK Cell Tumor_Antigen Tumor Antigen (e.g., CD20) Antibody Engineered Ab Tumor_Antigen->Antibody Binding FcR FcγRIIIA (CD16A) Antibody->FcR High Affinity Binding ITAM ITAM Phosphorylation FcR->ITAM Activation Signaling_Cascade Downstream Signaling ITAM->Signaling_Cascade Granule_Release Granzyme/Perforin Release Signaling_Cascade->Granule_Release Induces Granule_Release->Tumor_Antigen Induces Apoptosis Experimental Workflow start Start: Antibody Candidates in_vitro In Vitro Assays start->in_vitro adcc ADCC Assay in_vitro->adcc adcp ADCP Assay in_vitro->adcp cdc CDC Assay in_vitro->cdc in_vivo In Vivo Tumor Models adcc->in_vivo adcp->in_vivo cdc->in_vivo xenograft Xenograft/Syngeneic Models in_vivo->xenograft data_analysis Data Analysis and Comparison xenograft->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

References

Unveiling the Upper Hand: FC-11a-2 Outmaneuvers Traditional Kinase Inhibitors in Targeting Focal Adhesion Kinase

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

In the landscape of targeted cancer therapy, the emergence of proteolysis-targeting chimeras (PROTACs) has marked a paradigm shift. This guide provides a comprehensive comparison of FC-11, a novel PROTAC degrader of Focal Adhesion Kinase (FAK), against traditional FAK inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis supported by experimental data to illuminate the distinct advantages of FAK degradation over mere inhibition.

Executive Summary

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cancer cell proliferation, survival, migration, and invasion. Its function is twofold: it possesses kinase activity that initiates signaling cascades, and it acts as a scaffold for various protein-protein interactions.[1][2][3] Traditional therapeutic strategies have centered on the development of small molecule inhibitors that block the ATP-binding site of the FAK kinase domain, thereby inhibiting its enzymatic activity. However, these inhibitors do not address the kinase-independent scaffolding function of FAK, which can still contribute to tumor progression.

FC-11 represents a new class of therapeutic agent that overcomes this limitation. As a PROTAC, FC-11 is a heterobifunctional molecule that recruits an E3 ubiquitin ligase to the FAK protein, leading to its ubiquitination and subsequent degradation by the proteasome.[4] This approach not only ablates the kinase activity but also eliminates the scaffolding function of FAK, offering a more complete shutdown of its pro-tumorigenic activities.

Mechanism of Action: Inhibition vs. Degradation

Traditional FAK inhibitors, such as PF-562271 and defactinib, are ATP-competitive, binding to the kinase domain and preventing the phosphorylation of FAK and its downstream targets.[1] This effectively blocks kinase-dependent signaling.

In contrast, FC-11 induces the degradation of the entire FAK protein. It achieves this by simultaneously binding to FAK and the Cereblon (CRBN) E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of FAK, marking it for destruction by the cell's natural protein disposal system, the proteasome.[4][5]

cluster_0 Traditional FAK Inhibition cluster_1 FC-11 (PROTAC) FAK Degradation FAK Inhibitor FAK Inhibitor FAK Kinase Domain FAK Kinase Domain FAK Inhibitor->FAK Kinase Domain Binds & Blocks Downstream Signaling (Kinase-Dependent) Downstream Signaling (Kinase-Dependent) FAK Kinase Domain->Downstream Signaling (Kinase-Dependent) Inhibited ATP ATP ATP->FAK Kinase Domain Blocked FAK Scaffolding Function FAK Scaffolding Function Pro-tumorigenic Effects Pro-tumorigenic Effects FAK Scaffolding Function->Pro-tumorigenic Effects FC-11 FC-11 FAK Protein FAK Protein FC-11->FAK Protein Binds E3 Ligase E3 Ligase FC-11->E3 Ligase Recruits Proteasome Proteasome FAK Protein->Proteasome Degradation E3 Ligase->FAK Protein Ubiquitination Ubiquitin Ubiquitin Degraded FAK FAK Fragments Proteasome->Degraded FAK

Figure 1. Mechanisms of Traditional FAK Inhibitors vs. FC-11.

Quantitative Performance Comparison

The superiority of FC-11 in eliminating FAK is evident in its picomolar efficacy. The following table summarizes the comparative potency of FC-11 and traditional FAK inhibitors in various cell lines.

CompoundMetricCell LinePotencyReference
FC-11 DC50Ramos40 pM[5]
DC50PA180 pM[5]
DC50TM3310 pM[5]
DC50MDA-MB-436330 pM[5]
DC50LNCaP370 pM[5]
PF-562271 IC50 (FAK kinase)Cell-free1.5 nM[1]
IC50 (pFAK)MPanc-96~100-300 nM[1]
Defactinib IC50 (Cell Viability)TT1.98 µM[1]
IC50 (Cell Viability)K110.34 µM[1]

DC50 (Degradation Concentration 50) is the concentration of the compound that results in 50% degradation of the target protein. IC50 (Inhibitory Concentration 50) is the concentration of the inhibitor that results in 50% inhibition of a biological function.

Head-to-Head Experimental Data

Direct comparative studies highlight the enhanced efficacy of FC-11 in cellular models of cancer.

FAK Protein Levels and Phosphorylation

Western blot analysis demonstrates that while traditional inhibitors like defactinib reduce the phosphorylation of FAK (pFAK), they do not affect the total FAK protein levels. In contrast, FC-11 leads to a profound degradation of both total FAK and pFAK.[6]

cluster_0 Experimental Workflow start Cancer Cell Culture treatment Treatment: - Vehicle (Control) - Defactinib - FC-11 start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Blot Transfer sds_page->transfer probing Antibody Probing: - anti-FAK - anti-pFAK - anti-Loading Control transfer->probing detection Chemiluminescent Detection probing->detection analysis Data Analysis detection->analysis

Figure 2. Western Blot Workflow for FAK and pFAK Analysis.

Cell Migration and Invasion

Studies have shown that FC-11 is more effective at inhibiting cancer cell migration and invasion compared to defactinib.[6] This is attributed to the elimination of FAK's scaffolding function, which plays a crucial role in these processes. While neither FC-11 nor defactinib significantly impacted cell proliferation in some studies, the effect on metastasis-related phenotypes was pronounced with FC-11.[4][6]

Experimental Protocols

Western Blot for FAK Degradation
  • Cell Culture and Treatment: Plate cancer cells (e.g., Hep3B, Huh7) and allow them to adhere overnight. Treat cells with varying concentrations of FC-11, defactinib, or vehicle control (DMSO) for the desired time (e.g., 8 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against FAK, phospho-FAK (Tyr397), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow to attach overnight.[7][8]

  • Compound Treatment: Treat cells with a serial dilution of FC-11 or a traditional FAK inhibitor for 48-72 hours.[9]

  • MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

Cell Migration Assay (Wound Healing Assay)
  • Cell Seeding: Grow a confluent monolayer of cancer cells in a 6-well plate.

  • Wound Creation: Create a "scratch" in the monolayer with a sterile pipette tip.

  • Treatment: Wash with PBS to remove detached cells and add fresh medium containing FC-11, a traditional inhibitor, or vehicle control.

  • Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours).

  • Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Conclusion

The evidence strongly suggests that FC-11, by inducing the degradation of FAK, offers a more comprehensive and potent anti-cancer strategy compared to traditional FAK inhibitors. By eliminating both the kinase and scaffolding functions of FAK, FC-11 demonstrates superior efficacy in inhibiting key processes of cancer progression, particularly cell migration and invasion. This guide provides a foundation for researchers to understand and further explore the therapeutic potential of FAK degradation.

References

Unlocking the Therapeutic Promise of Fc 11a-2: A Comparative Guide for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals exploring novel therapies for inflammatory diseases, the selective NLRP3 inflammasome inhibitor Fc 11a-2 presents a compelling candidate. This guide provides an objective comparison of this compound with other notable NLRP3 inhibitors in preclinical studies, supported by experimental data and detailed methodologies to inform future research and development.

This compound, a benzimidazole-containing compound, has demonstrated significant therapeutic potential as a potent and orally active inhibitor of the NLRP3 inflammasome.[1][2][3][4][5] Its mechanism of action involves restraining the formation of the NLRP3 inflammasome by inhibiting the activation of caspase-1, a critical enzyme responsible for the maturation of pro-inflammatory cytokines IL-1β and IL-18.[1][2][3][4][5] Preclinical evidence strongly suggests its efficacy in mitigating inflammatory conditions, particularly in models of inflammatory bowel disease (IBD).

Performance Comparison of NLRP3 Inflammasome Inhibitors

To contextualize the therapeutic potential of this compound, this section compares its preclinical performance with other well-characterized NLRP3 inhibitors, MCC950 and Oridonin.

CompoundIn Vitro Potency (IC50)Preclinical ModelDosing RegimenKey In Vivo Efficacy Findings
This compound ~10 μM (IL-1β and IL-18 release from LPS-primed THP-1 cells)[1]DSS-induced murine colitis[1][2][3][4][5]10-30 mg/kg, intragastric administration[1]Dose-dependent improvement in body weight, colon length, histopathological score, and myeloperoxidase activity.[1]
MCC950 Not specified in colitis studiesSpontaneous chronic colitis mouse model (Winnie mice)[6][7]40 mg/kg, oral administration[6][7]Significantly improved body weight gain, colon length, disease activity index, and histopathological scores. Suppressed the release of pro-inflammatory cytokines including IL-1β, IL-18, TNF-α, and IL-6.[6][7]
Oridonin Not specified in colitis studiesTNBS-induced and DSS-induced colitis in mice[8][9][10]5.0-7.5 mg/kg in a mouse colitis model[10]Attenuated colitis by reducing colonic interferon-γ/interleukin-17 secretion and decreasing splenic Th1/Th17 cells. Modulated the Sirt1/NF-κB/p53 pathway.[8][9]
OLT1177 Not specified in colitis studiesDSS-induced colitis in mice[11]Not specifiedEffective in preventing the onset of DSS colitis.[11]

Signaling Pathway of this compound in NLRP3 Inflammasome Inhibition

The following diagram illustrates the mechanism by which this compound inhibits the NLRP3 inflammasome signaling cascade.

NLRP3_Inhibition_by_Fc_11a_2 cluster_cell Macrophage PAMPs_DAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs_DAMPs->TLR4 NF_kB NF-κB Signaling TLR4->NF_kB Pro_IL1b Pro-IL-1β NF_kB->Pro_IL1b Pro_IL18 Pro-IL-18 NF_kB->Pro_IL18 NLRP3_gene NLRP3 Gene Transcription NF_kB->NLRP3_gene IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 NLRP3_protein NLRP3 NLRP3_gene->NLRP3_protein ATP_Toxins ATP, Toxins, etc. ATP_Toxins->NLRP3_protein NLRP3_Inflammasome NLRP3 Inflammasome Assembly NLRP3_protein->NLRP3_Inflammasome ASC ASC ASC->NLRP3_Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->NLRP3_Inflammasome Casp1 Active Caspase-1 NLRP3_Inflammasome->Casp1 Activation Casp1->IL1b Cleavage Casp1->IL18 Cleavage Fc_11a_2 This compound Fc_11a_2->Casp1 Inhibition Inflammation Inflammation IL1b->Inflammation IL18->Inflammation

Caption: this compound inhibits Caspase-1 activation, blocking IL-1β/IL-18 maturation.

Experimental Protocols

A standardized protocol for inducing colitis in mice using Dextran Sulfate Sodium (DSS) is fundamental for evaluating the efficacy of therapeutic agents like this compound.

DSS-Induced Murine Colitis Model

  • Animal Model: 8-12 week old C57BL/6 mice are typically used.

  • Induction of Colitis: Acute colitis is induced by administering 2.5-5% (w/v) DSS in the drinking water for 5-7 consecutive days. The concentration and duration can be adjusted to modulate the severity of the disease.

  • Therapeutic Intervention: this compound (10-30 mg/kg) or other test compounds are administered daily via oral gavage or other appropriate routes, starting from the first day of DSS administration. A vehicle control group receives the vehicle solution only.

  • Monitoring and Evaluation:

    • Disease Activity Index (DAI): Calculated daily based on a scoring system that includes weight loss, stool consistency, and presence of blood in the stool.

    • Body Weight: Monitored daily as an indicator of disease progression.

    • Colon Length: Measured at the end of the study as a marker of inflammation (shorter colon length indicates more severe inflammation).

    • Histological Analysis: Colon tissues are collected, fixed, and stained with Hematoxylin and Eosin (H&E) to assess mucosal damage, inflammatory cell infiltration, and crypt architecture.

    • Myeloperoxidase (MPO) Activity: Measured in colon tissue homogenates as a quantitative marker of neutrophil infiltration.

    • Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., IL-1β, IL-18, TNF-α) in colon tissue or serum are quantified using ELISA or other immunoassays.

Preclinical Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of this compound in a DSS-induced colitis model.

Preclinical_Workflow cluster_analysis Post-mortem Analysis Start Start: Acclimatize Mice Grouping Randomly Assign Mice to Groups (Vehicle, this compound, Comparators) Start->Grouping Induction Induce Colitis with DSS in Drinking Water Grouping->Induction Treatment Daily Administration of Test Compounds Induction->Treatment Monitoring Daily Monitoring: - Body Weight - Disease Activity Index (DAI) Treatment->Monitoring Termination Euthanize Mice at Study Endpoint Monitoring->Termination Colon_Length Measure Colon Length Termination->Colon_Length Histology Histological Examination of Colon Tissue Termination->Histology MPO_Assay Myeloperoxidase (MPO) Assay Termination->MPO_Assay Cytokine_Analysis Cytokine Profiling (ELISA) Termination->Cytokine_Analysis Data_Analysis Statistical Analysis and Comparison of Groups Colon_Length->Data_Analysis Histology->Data_Analysis MPO_Assay->Data_Analysis Cytokine_Analysis->Data_Analysis Conclusion Evaluate Therapeutic Efficacy Data_Analysis->Conclusion

Caption: Workflow for evaluating this compound in a DSS-induced colitis mouse model.

Logical Relationship of Key Experimental Readouts

The following diagram illustrates the logical connections between the key experimental readouts in the evaluation of this compound's therapeutic potential.

Logical_Relationships Fc_11a_2_Treatment This compound Treatment NLRP3_Inhibition NLRP3 Inflammasome Inhibition Fc_11a_2_Treatment->NLRP3_Inhibition Reduced_Casp1 Reduced Caspase-1 Activation NLRP3_Inhibition->Reduced_Casp1 Reduced_Cytokines Decreased IL-1β and IL-18 Production Reduced_Casp1->Reduced_Cytokines Reduced_Inflammation Reduced Colonic Inflammation Reduced_Cytokines->Reduced_Inflammation Improved_DAI Improved Disease Activity Index (DAI) Reduced_Inflammation->Improved_DAI Increased_Colon_Length Increased Colon Length Reduced_Inflammation->Increased_Colon_Length Reduced_MPO Reduced MPO Activity Reduced_Inflammation->Reduced_MPO Improved_Histology Improved Histological Score Reduced_Inflammation->Improved_Histology

Caption: Causal chain from this compound treatment to improved colitis outcomes.

References

Safety Operating Guide

Safeguarding Our Environment: Proper Disposal Procedures for Trichlorofluoromethane (CFC-11)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory and Research Professionals

Trichlorofluoromethane, a chlorofluorocarbon also known as CFC-11 or Freon-11, is a potent ozone-depleting substance and a significant greenhouse gas.[1] Due to its environmental impact, the production of CFC-11 has been phased out under the Montreal Protocol.[2][3] Proper disposal of existing stocks of CFC-11 is not only a regulatory requirement but a critical step in protecting the stratospheric ozone layer and mitigating climate change. This document provides essential safety and logistical information for the handling and disposal of CFC-11, tailored for research, scientific, and drug development professionals.

Core Disposal Principles

The cornerstone of CFC-11 disposal is the prevention of its release into the atmosphere.[4] In the United States, the Environmental Protection Agency (EPA) strictly prohibits the intentional venting of CFC refrigerants.[4] The disposal process for CFC-11 primarily involves two main stages: recovery and then either reclamation or destruction.

  • Recovery: This is the process of removing CFC-11 from equipment and storing it in a designated container.[3]

  • Reclamation: The recovered CFC-11 is reprocessed to meet the purity standards of new (virgin) product.[3]

  • Destruction: The recovered CFC-11 is permanently destroyed using EPA-approved technologies.

Quantitative Data on CFC-11 Disposal

The following table summarizes key quantitative data related to the disposal of CFC-11, based on regulatory standards and available cost information.

ParameterValueNotes
EPA Refrigerant Recovery Levels (from appliances with >5 lbs of refrigerant) Required vacuum levels for recovery equipment manufactured on or after November 15, 1993.[5]
Low-Pressure Appliances (e.g., chillers using CFC-11)25 mm Hg absoluteThis is a deep vacuum, indicating a high level of refrigerant removal.[6]
Medium-Pressure Appliances (<200 lbs refrigerant)10 inches of Hg vacuum
Medium-Pressure Appliances (≥200 lbs refrigerant)15 inches of Hg vacuum
High-Pressure Appliances (<200 lbs refrigerant)0 inches of Hg vacuum
High-Pressure Appliances (≥200 lbs refrigerant)10 inches of Hg vacuum
Very High-Pressure Appliances0 inches of Hg vacuum
Disposal Cost (Destruction) ~$20/kilogramThis cost is from the Canadian Refrigerant Management Canada program and may vary based on location and service provider.[7]
Environmental Impact Comparison (Reclamation vs. Destruction) Reclamation has a lower environmental impact.A life-cycle assessment showed that reclamation resulted in 5.7 to 15.9 kg less CO2-equivalent emissions per kg of refrigerant compared to destruction.[8]

Experimental Protocol: Recovery of CFC-11 from Laboratory Equipment

This protocol outlines the general steps for safely recovering CFC-11 from laboratory equipment. Note: This procedure must be performed by an EPA-certified technician using certified recovery equipment.[4]

Materials:

  • EPA-certified refrigerant recovery machine

  • Certified recovery cylinders (do not fill beyond 80% capacity)

  • Manifold gauge set

  • Hoses with low-loss fittings

  • Vacuum pump

  • Personal Protective Equipment (PPE): Safety glasses, gloves, and appropriate respiratory protection.

Procedure:

  • Preparation:

    • Ensure adequate ventilation in the work area.

    • Inspect all equipment (recovery machine, hoses, cylinders) to ensure they are in good working order and compatible with CFC-11.

    • Place the recovery cylinder on a digital scale to monitor the weight of the recovered refrigerant.

  • Connecting the Equipment:

    • Turn off and lock out the equipment containing the CFC-11.

    • Connect the manifold gauge set to the service ports on the equipment.

    • Connect the manifold to the inlet of the recovery machine and the outlet of the recovery machine to the recovery cylinder.

  • Purging Hoses:

    • Briefly open the valves on the equipment and the recovery cylinder to purge any air from the connecting hoses. This is crucial to prevent contamination of the recovered CFC-11.

  • Recovery Process:

    • Start the recovery machine.

    • Monitor the gauges on the manifold and the weight of the recovery cylinder.

    • Continue the recovery process until the EPA-mandated vacuum level for the specific type of equipment is reached (refer to the table above).[6]

  • Completion and Disconnection:

    • Once the required vacuum is achieved, shut off the recovery machine.

    • Close the valves on the recovery cylinder and the equipment.

    • Disconnect the hoses.

  • Labeling and Storage:

    • Properly label the recovery cylinder with the type of refrigerant (CFC-11) and the amount recovered.

    • Store the cylinder in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.

Disposal Pathways and Logistics

Once recovered, the CFC-11 must be sent for either reclamation or destruction.

  • Reclamation: If the recovered CFC-11 is to be reused, it must be sent to an EPA-certified reclaimer. The reclaimer will process the gas to meet purity standards. Reclaimed CFC-11 can then be sold for servicing existing equipment.

  • Destruction: For permanent disposal, the recovered CFC-11 must be sent to a facility that uses an EPA-approved destruction technology, such as incineration.[9] It is important to note that the destruction of CFCs is generally preferred over reclamation to prevent future emissions, as even reclaimed refrigerants can leak from aging equipment.[10]

For laboratory settings, hazardous waste regulations under the Resource Conservation and Recovery Act (RCRA) may apply.[11] It is essential to consult your institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable federal, state, and local regulations.[12] Laboratories may be subject to specific accumulation time limits for hazardous waste.[13]

Visualizing the Disposal Workflow

The following diagrams illustrate the key decision points and processes in the proper disposal of CFC-11.

CFC_Disposal_Workflow cluster_recovery Recovery Phase cluster_disposal Disposal Phase start Identify Equipment Containing CFC-11 cert_tech Engage EPA-Certified Technician start->cert_tech recover Recover CFC-11 into Certified Cylinder cert_tech->recover label_store Label and Store Cylinder Properly recover->label_store transport Transport to Authorized Facility label_store->transport reclaim Reclamation transport->reclaim destroy Destruction transport->destroy reuse Reclaimed CFC-11 for Servicing reclaim->reuse destroyed Permanent Disposal destroy->destroyed Decision_Pathway node_action Send to EPA-Certified Reclaimer node_outcome Reclaimed CFC-11 node_action->node_outcome start CFC-11 Recovered is_reusable Is the CFC-11 intended for reuse? start->is_reusable is_reusable->node_action Yes node_action2 Send to EPA-Approved Destruction Facility is_reusable->node_action2 No node_outcome2 CFC-11 Destroyed node_action2->node_outcome2

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.